Ethyl 6-bromo-1-benzothiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromo-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGDYGGGGODRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 6-bromo-1-benzothiophene-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth analysis of ethyl 6-bromo-1-benzothiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its molecular structure, synthesis, spectroscopic characterization, and its potential as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in benzothiophene derivatives.
Introduction to the Benzothiophene Scaffold
Benzothiophene is an aromatic organic compound consisting of a benzene ring fused to a thiophene ring.[1] This bicyclic heteroaromatic system is a key structural motif in a wide array of biologically active molecules and approved pharmaceutical agents.[1][2][3] The benzothiophene core is found in drugs such as the selective estrogen receptor modulator (SERM) Raloxifene, used for osteoporosis prevention, and the 5-lipoxygenase inhibitor Zileuton, for treating asthma.[2] The structural versatility and broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, make benzothiophene derivatives a fertile ground for drug discovery.[1][3][4]
This compound, the subject of this guide, incorporates several key features that make it a valuable building block in medicinal chemistry. The bromine atom at the 6-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The ethyl carboxylate group at the 3-position can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling, enabling the exploration of structure-activity relationships.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of a chemical compound is a thorough characterization of its physical and chemical properties.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 946427-88-9 |
| Molecular Formula | C₁₁H₉BrO₂S[5] |
| Molecular Weight | 285.16 g/mol |
| SMILES | C12=CC(Br)=CC=C1C(C(OCC)=O)=CS2[5] |
| InChIKey | POLGDYGGGGODRD-UHFFFAOYSA-N[5] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 6-bromo-1-benzothiophene-3-carboxylic acid. This transformation is a fundamental reaction in organic chemistry, and several methods can be employed.
Synthesis Workflow
The overall synthetic strategy is a two-step process starting from commercially available materials, involving the formation of the benzothiophene core followed by esterification.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol outlines a standard Fischer esterification, a reliable and cost-effective method for this transformation.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-1-benzothiophene-3-carboxylic acid (1.0 eq).
-
Add an excess of anhydrous ethanol (20-50 eq), which serves as both the reactant and the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.05-0.1 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux with continuous stirring. The elevated temperature increases the reaction rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A typical reaction time is 4-12 hours.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Structural Elucidation and Characterization
The unambiguous identification of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.[6][7]
Spectroscopic Data
| Technique | Observed Data / Expected Peaks |
| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm, a quartet for the -OCH₂- protons around δ 4.4 ppm, and a triplet for the -CH₃ protons around δ 1.4 ppm.[5] |
| ¹³C NMR | Carbonyl carbon signal around δ 160-165 ppm, aromatic carbons between δ 120-140 ppm, methylene carbon (-OCH₂-) around δ 60-65 ppm, and the methyl carbon (-CH₃) around δ 14-15 ppm. |
| FT-IR (cm⁻¹) | Strong C=O stretch of the ester at ~1710-1730 cm⁻¹, C-O stretch at ~1250-1300 cm⁻¹, and aromatic C-H and C=C stretches. |
| Mass Spec (MS) | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
The provided ¹H NMR spectrum for Ethyl 6-bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester confirms the presence of the ethyl ester group and the aromatic protons of the benzothiophene core.[5]
Reactivity and Applications in Medicinal Chemistry
The chemical reactivity of this compound is dominated by the bromine substituent and the ethyl ester functionality, making it a versatile intermediate in organic synthesis.
Key Reactions
-
Suzuki-Miyaura Coupling: The bromine atom at the 6-position is amenable to palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids or esters. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the exploration of the chemical space around the benzothiophene scaffold.
-
Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to form amides. This is a common strategy in drug discovery to modulate properties such as solubility, cell permeability, and target binding.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, providing another point for diversification.
Potential as a Scaffold in Drug Discovery
The benzothiophene core is a privileged scaffold in medicinal chemistry.[3][4] Derivatives have shown a wide range of biological activities, and this compound is a key starting material for the synthesis of novel drug candidates.
Caption: Role of the scaffold in a typical drug discovery pipeline.
The brominated benzothiophene core has been specifically utilized in the development of agents targeting various diseases. For instance, brominated benzothiophene derivatives have been investigated as anticonvulsant agents.[1] The ability to systematically modify the 6-position allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of lead optimization in drug discovery.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis, well-defined spectroscopic signature, and multiple points for chemical diversification make it an attractive starting material for medicinal chemists. The proven track record of the benzothiophene scaffold in approved drugs and clinical candidates further underscores the potential of derivatives of this compound to address a range of unmet medical needs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. malayajournal.org [malayajournal.org]
- 3. books.rsc.org [books.rsc.org]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 7. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Ethyl 6-bromo-1-benzothiophene-3-carboxylate CAS number
An In-Depth Technical Guide to Ethyl 6-bromo-1-benzothiophene-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates its fundamental physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, and explores its reactivity and strategic applications in drug discovery. Emphasis is placed on the rationale behind experimental design and the compound's role as a versatile intermediate for creating complex molecular architectures, particularly in the development of targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this important scaffold.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene and its derivatives represent a privileged class of sulfur-containing heterocyclic compounds. They are isosteres of indole, a ubiquitous motif in biologically active molecules. This structural similarity allows benzothiophene derivatives to interact with a wide array of biological targets, often with modulated or novel activities. The scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs and clinical candidates with applications spanning oncology, and anti-inflammatory, antimicrobial, and antiviral therapies[1][2]. The strategic introduction of functional groups, such as the bromine atom and ethyl ester in the title compound, provides synthetic handles for diversification, making it an exceptionally valuable starting material for library synthesis and lead optimization campaigns.
Physicochemical and Structural Properties
This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized below, providing essential data for reaction planning and analytical characterization.
| Property | Value | Source |
| CAS Number | 946427-88-9 | [3] |
| Molecular Formula | C₁₁H₉BrO₂S | |
| Molecular Weight | 285.16 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
| Appearance | White to pale yellow solid | [4] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF) | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances | [5] |
Synthesis and Mechanistic Insights
The construction of the benzothiophene core is a critical aspect of its chemistry. While several methods exist, modern approaches often favor transition-metal-catalyzed reactions for their efficiency and functional group tolerance.
Palladium-Catalyzed Carbonylative Cyclization
A highly effective method for synthesizing benzothiophene-3-carboxylic esters involves the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes.[6] This approach is notable for its atom economy, utilizing carbon monoxide as a C1 building block to form the ester moiety directly.
Mechanism Rationale: The reaction is catalyzed by a PdI₂/KI system. The potassium iodide is not merely a spectator; it facilitates the catalytic cycle and stabilizes the active palladium species. The process involves the oxidative addition of the palladium catalyst to the substrate, followed by insertion of carbon monoxide and subsequent reductive elimination to form the heterocyclic product. Oxygen from the air often serves as the terminal oxidant to regenerate the active Pd(II) catalyst, making the process highly efficient.[6]
Caption: Palladium-catalyzed carbonylative cyclization workflow.
Detailed Experimental Protocol: Synthesis via Esterification
A more direct and frequently used laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid. This method is reliable and leverages commercially available starting materials.
Protocol: Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (an isomer, but the protocol is directly adaptable for the 6-bromo target by starting with 6-bromobenzo[b]thiophene-3-carboxylic acid).
-
Reaction Setup: To a round-bottom flask, add 6-bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), 4-Dimethylaminopyridine (DMAP, 4.0 equiv.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.0 equiv.).[7]
-
Scientist's Note: EDCI is a water-soluble carbodiimide used to activate the carboxylic acid for amide or ester formation. DMAP serves as a nucleophilic catalyst to accelerate the reaction. An excess is used to drive the reaction to completion.
-
-
Solvent Addition: Add anhydrous Dichloromethane (DCM, approx. 3 mL per mmol of acid) to the flask. Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and pre-activation.
-
Esterification: Add anhydrous ethanol (a slight excess, e.g., 1.5-2.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or TLC-Mass Spectrometry (TLC-MS) until the starting carboxylic acid is consumed (typically 6-8 hours).[7]
-
Workup: Upon completion, remove the solvent under reduced pressure. Add dilute hydrochloric acid (e.g., 1M HCl) to the residue to neutralize any remaining base.
-
Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc, 3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl ester.
Reactivity and Strategic Applications in Drug Discovery
The utility of this compound lies in the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications.
Key Reactive Sites:
-
C6-Bromine Atom: This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).
-
C3-Ethyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into amides via aminolysis. This is particularly useful for creating derivatives that can form critical hydrogen bonds with protein targets.
-
Benzothiophene Ring: The electron-rich thiophene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.[8]
Application Workflow: Intermediate for RhoA/ROCK Pathway Inhibitors
Recent research has highlighted the use of this scaffold in developing anticancer agents that target the RhoA/ROCK signaling pathway, which is implicated in tumor cell proliferation and metastasis.[7] The synthesis of these inhibitors exemplifies the strategic use of the title compound.
Caption: Synthetic workflow from the title compound to a target inhibitor.
In this workflow, the C6-bromo position is first functionalized via a Suzuki coupling to install a pyrazole moiety.[7] Subsequently, the ethyl ester at the C3 position is hydrolyzed to the carboxylic acid, which is then coupled with various amines to generate a library of carboxamide derivatives. This systematic approach allows for the fine-tuning of the molecule's properties to enhance its inhibitory activity against the target protein.[7][9]
Spectroscopic Characterization (Predicted)
While a specific spectrum is not provided, the expected NMR signals for this compound can be predicted based on its structure.
-
¹H NMR:
-
A triplet around 1.4 ppm (3H) and a quartet around 4.4 ppm (2H) corresponding to the ethyl ester group (CH₃ and OCH₂).
-
A singlet in the aromatic region (around 8.0-8.5 ppm) for the proton at the C2 position.
-
Three protons on the benzene ring, likely appearing as a doublet, a doublet of doublets, and another doublet between 7.3 and 8.0 ppm, consistent with the 6-bromo substitution pattern.
-
-
¹³C NMR:
-
Signals for the ethyl group around 14 ppm (CH₃) and 61 ppm (OCH₂).
-
A carbonyl carbon signal around 164 ppm.
-
Multiple signals in the aromatic region (120-140 ppm) for the carbons of the benzothiophene core, including a signal for the carbon bearing the bromine atom.
-
Spectroscopic data for structurally similar compounds can be found in the literature to support these assignments.[6][7]
Safety and Handling
This compound should be handled by personnel trained in chemical laboratory procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[5]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Potential combustion products include carbon monoxide, sulfur oxides, and hydrogen bromide.[5]
Always consult the material safety data sheet (MSDS) from the supplier before use.
Conclusion
This compound is a high-value synthetic intermediate, prized for its well-defined structure and versatile reactivity. Its utility is firmly established in the field of medicinal chemistry, where it serves as a foundational scaffold for the synthesis of targeted therapeutics. The ability to selectively modify both the C6 and C3 positions through robust and predictable chemical transformations ensures its continued relevance in the discovery and development of novel bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program leveraging this powerful molecular building block.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Starting materials for Ethyl 6-bromo-1-benzothiophene-3-carboxylate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 6-bromo-1-benzothiophene-3-carboxylate: A Starting Materials Perspective
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiophene scaffold is a core motif in numerous pharmacologically active agents.[1] This document, intended for researchers, chemists, and drug development professionals, offers an in-depth exploration of the primary synthetic strategies, with a critical focus on the selection and rationale behind the choice of starting materials. We will dissect two major routes: a classical approach commencing with a substituted anthranilic acid derivative via diazotization and a modern palladium-catalyzed carbonylative cyclization. Each section provides detailed, step-by-step protocols, discusses the causality behind experimental choices, and presents quantitative data to inform process optimization.
Introduction
The benzo[b]thiophene ring system is a privileged heterocyclic scaffold found in a variety of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1] this compound serves as a versatile intermediate, where the bromine atom at the C-6 position provides a reactive handle for further molecular diversification through cross-coupling reactions, and the ethyl carboxylate at the C-3 position allows for modifications such as amidation. This guide elucidates the most practical and efficient methods for its synthesis, moving from retrosynthetic logic to detailed experimental execution.
Chapter 1: Retrosynthetic Analysis and Core Strategies
A retrosynthetic analysis of the target molecule reveals several potential disconnections. The most logical approaches involve forming the thiophene ring onto a pre-functionalized benzene core. This leads to two primary strategies: (1) building the thiophene ring from a 4-bromo-2-aminobenzene precursor, and (2) constructing the ring from a 4-bromo-2-mercaptophenyl derivative or its synthetic equivalent.
Caption: Retrosynthetic analysis of the target molecule.
Chapter 2: Synthesis via Diazotization of an Anthranilic Acid Derivative
This classical route offers a reliable pathway using readily available starting materials. The strategy hinges on the conversion of a primary aromatic amine to a diazonium salt, which is then displaced to install the necessary sulfur functionality for the subsequent cyclization.
Starting Material Focus: 2-Amino-4-bromobenzoic Acid.
Rationale: 2-Amino-4-bromobenzoic acid is a commercially available and versatile building block.[2][3][4] Its amino and carboxylic acid groups provide orthogonal reactivity. The amino group is ideal for diazotization, a well-established transformation in aromatic chemistry, while the carboxylic acid can be easily esterified.[5][6][7]
Synthetic Workflow
Caption: Workflow for synthesis from 2-Amino-4-bromobenzoic acid.
Experimental Protocols
Step 1: Esterification of 2-Amino-4-bromobenzoic Acid
-
Procedure: To a solution of 2-amino-4-bromobenzoic acid (1 equivalent) in absolute ethanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) or thionyl chloride (1.2 equivalents) at 0 °C. Heat the mixture to reflux for 12-24 hours, monitoring by TLC. After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-amino-4-bromobenzoate.[8]
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing drives the equilibrium towards the ester product by removing the water formed.
Step 2 & 3: Diazotization and Sandmeyer Reaction
-
Procedure: Suspend ethyl 2-amino-4-bromobenzoate (1 equivalent) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.[7][9] Stir for 30 minutes. In a separate flask, dissolve potassium ethyl xanthate (1.2 equivalents) in water and add it to the cold diazonium salt solution. Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
Causality: Nitrous acid, generated in situ from sodium nitrite and HCl, reacts with the primary amine to form a diazonium salt.[9][10] This salt is a superb leaving group (N₂) and can be displaced by various nucleophiles. The Sandmeyer reaction, or a related variant, uses a copper(I) catalyst to facilitate the substitution of the diazonium group.[11][12] Using a xanthate introduces the sulfur atom required for the next step.
Step 4: Cyclization to form the Benzothiophene Core
-
Procedure: The crude thioether intermediate from the previous step is heated in a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at elevated temperatures (e.g., 80-120 °C). The reaction is monitored by TLC. Upon completion, the mixture is poured onto ice and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.
-
Causality: The strong acid protonates the ester carbonyl, and the resulting electrophilic center is attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) reaction, leading to the formation of the thiophene ring.
| Reagent/Condition | Purpose | Typical Values |
| Diazotization Temp. | Stabilize diazonium salt | 0 - 5 °C |
| NaNO₂ (equivalents) | Diazotizing agent | 1.0 - 1.1 |
| Sulfur Nucleophile | Introduce sulfur atom | Potassium Ethyl Xanthate |
| Cyclization Acid | Promote intramolecular cyclization | Polyphosphoric Acid (PPA) |
Chapter 3: Synthesis via Palladium-Catalyzed Carbonylative Cyclization
Modern synthetic chemistry offers more elegant and efficient routes. Palladium-catalyzed reactions, in particular, allow for the construction of complex heterocyclic systems with high atom economy and functional group tolerance.[13] A powerful strategy for this target involves the carbonylative cyclization of a 2-alkynylthioanisole precursor.[14][15]
Starting Material Focus: 2-Iodo-4-bromothioanisole and Ethyl Propiolate.
Rationale: This convergent approach builds complexity rapidly. 2-Iodo-4-bromothioanisole contains the pre-installed bromine and a methylthio group, which will become the sulfur of the benzothiophene. The iodine provides a handle for palladium-catalyzed cross-coupling. Ethyl propiolate is a simple C3 building block that introduces the atoms required for the C2, C3, and the ethyl carboxylate group of the final product.
Synthetic Workflow
Caption: Workflow for Pd-catalyzed carbonylative cyclization.
Experimental Protocol
Step 1 & 2: One-Pot Sonogashira Coupling and Carbonylative Cyclization
-
Procedure: A more advanced approach involves a palladium-catalyzed oxidative cyclization-alkoxycarbonylation. A stainless-steel autoclave is charged with the starting methyl(2-alkynyl-5-bromophenyl)sulfane (1 equivalent), PdI₂ (e.g., 5 mol%), and KI (2.5 equivalents) in an alcohol solvent like ethanol (which also acts as a reactant).[14][15] The autoclave is pressurized with carbon monoxide (CO) and air (as the source of O₂), and heated. The reaction progress is monitored by GC-MS. After completion, the vessel is cooled, the pressure is released, and the solvent is removed under vacuum. The residue is then purified by column chromatography.
-
Causality: This elegant reaction proceeds through a cascade mechanism. The palladium catalyst first coordinates to the alkyne. This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the activated alkyne (heterocyclization). Subsequent insertion of carbon monoxide (carbonylation) and reductive elimination with ethanol yields the final ethyl ester product, regenerating the active Pd(II) catalyst via oxidation by air.[15] The iodide from KI is crucial for the stability and reactivity of the catalytic system.
| Parameter | Role | Typical Conditions |
| Catalyst | Facilitates C-C and C-S bond formation | PdI₂ or PdCl₂(PPh₃)₂ |
| Ligand/Additive | Stabilizes catalyst, promotes activity | KI |
| Carbon Source | Provides C3-carbonyl group | Carbon Monoxide (CO) gas |
| Solvent/Reagent | Forms the ethyl ester | Ethanol |
| Oxidant | Regenerates the active catalyst | O₂ (from Air) |
| Temperature | Reaction rate control | 80 - 120 °C |
Conclusion
The synthesis of this compound can be approached through multiple effective pathways. The classical route, starting from 2-amino-4-bromobenzoic acid, is robust and relies on well-understood, traditional transformations like diazotization. It is advantageous when starting material cost and availability are primary concerns. In contrast, the modern palladium-catalyzed carbonylative cyclization offers a more elegant and efficient route with higher atom economy, starting from a suitably substituted thioanisole. The choice of synthesis will ultimately depend on the specific constraints of the research or development environment, including scale, available equipment (e.g., high-pressure reactors), and desired purity profiles. Both routes underscore the importance of strategic starting material selection in achieving the efficient construction of this valuable heterocyclic intermediate.
References
- 1. Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 6. scirp.org [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 6-bromo-1-benzothiophene-3-carboxylate: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-bromo-1-benzothiophene-3-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. Its benzothiophene core is a key structural motif in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities. The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position provides versatile handles for further synthetic modification, making it a valuable building block in the development of novel therapeutic agents and functional organic materials.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in subsequent chemical transformations. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, offering field-proven insights for researchers actively engaged with this compound.
Molecular Structure and Key Features
A foundational understanding of the molecular architecture is essential before interpreting its spectroscopic signatures.
Figure 1: Molecular Structure of this compound.
Spectroscopic Data Summary
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | d | 1H | H-4 |
| ~7.9 - 7.7 | d | 1H | H-7 |
| ~7.6 - 7.4 | dd | 1H | H-5 |
| ~8.1 | s | 1H | H-2 |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Interpretation and Rationale:
-
Aromatic Protons (H-4, H-5, H-7, H-2): The protons on the benzothiophene ring system are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents.
-
H-4: This proton is adjacent to the electron-withdrawing bromine atom and is expected to be the most downfield of the benzene ring protons. It should appear as a doublet due to coupling with H-5.
-
H-7: This proton is also on the benzene ring and its chemical shift will be influenced by the fused thiophene ring. It is expected to be a doublet due to coupling with H-5.
-
H-5: This proton will be split into a doublet of doublets by its neighbors, H-4 and H-7.
-
H-2: The proton on the thiophene ring is typically a singlet in 3-substituted benzothiophenes and is expected to be in the downfield aromatic region.
-
-
Ethyl Ester Protons (-OCH₂CH₃):
-
The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom and will appear as a quartet around δ 4.4 ppm due to coupling with the three methyl protons.
-
The methyl protons (-CH₃) will appear as a triplet around δ 1.4 ppm due to coupling with the two methylene protons.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~140 - 120 | Aromatic & Thiophene Carbons |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically around δ 163 ppm.
-
Aromatic and Thiophene Carbons: The eight carbons of the benzothiophene ring system will resonate in the δ 120-140 ppm region. The carbon attached to the bromine atom (C-6) will be influenced by the halogen's electronegativity and heavy atom effect. Quaternary carbons will generally show weaker signals.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will appear around δ 61 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, around δ 14 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Expected Mass Spectrum Data (Electron Ionization - EI)
| m/z | Interpretation |
| 285/287 | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |
| 240/242 | [M - OCH₂CH₃]⁺ |
| 212/214 | [M - COOCH₂CH₃]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M]⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 285 (for ⁷⁹Br) and 287 (for ⁸¹Br).
-
Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the entire ethyl carboxylate group (-COOCH₂CH₃, 73 Da).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Data (KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850-800 | Strong | C-H bend (aromatic, out-of-plane) |
| ~700-600 | Medium | C-Br stretch |
Interpretation and Rationale:
-
C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption band around 1720 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
-
Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the C-O stretch of the ester will be present in the fingerprint region, typically around 1250 cm⁻¹.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the spectrum.
Conclusion
The spectroscopic characterization of this compound is fundamental for its application in research and development. This guide provides a detailed framework for the acquisition and interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectra. While experimental data is not widely published, the expected spectral features outlined herein, based on established chemical principles, offer a robust reference for scientists working with this important synthetic intermediate. Rigorous spectroscopic analysis remains the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of compounds destined for further investigation.
Introduction: The Strategic Importance of Bromo-benzothiophene Esters in Medicinal Chemistry
An In-Depth Technical Guide to the Physical and Chemical Properties of Bromo-benzothiophene Esters
The benzo[b]thiophene scaffold is a privileged heterocyclic structure in drug discovery, forming the core of numerous therapeutic agents. Its rigid, planar structure and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. The strategic introduction of specific functional groups onto this scaffold is a key tactic for modulating physicochemical properties and biological activity.
This guide focuses on a particularly valuable class of derivatives: bromo-benzothiophene esters . The incorporation of a bromine atom provides a reactive handle, pivotal for constructing more complex molecular architectures through modern cross-coupling reactions. Simultaneously, the ester functional group serves as a versatile modulator of properties such as polarity, solubility, and metabolic stability, and can act as a precursor for other functionalities like carboxylic acids or amides.
For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, properties, and reactivity of these building blocks is paramount. This document provides a comprehensive overview, grounded in established scientific principles and experimental evidence, to empower the rational design and synthesis of novel therapeutics.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of bromo-benzothiophene esters can be approached through several strategic pathways, the choice of which is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent methods involve either late-stage bromination of an existing benzothiophene ester or the construction of the heterocyclic ring from appropriately substituted precursors.
A highly efficient and modern approach involves the palladium-catalyzed oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes.[1][2][3] This method is notable for its atom economy and ability to generate the desired ester functionality directly as part of the ring-forming process. The reaction proceeds under aerobic conditions using a simple Palladium Iodide/Potassium Iodide (PdI₂/KI) catalytic system, with carbon monoxide serving as the C1 source for the ester group.[3] The versatility of this reaction allows for the incorporation of a bromine atom on the starting phenylacetylene, leading to the formation of bromo-substituted benzothiophene esters in good to high yields.[1][2]
Experimental Protocol: Palladium-Catalyzed Synthesis of Methyl 6-bromo-2-phenylbenzo[b]thiophene-3-carboxylate
This protocol is adapted from established palladium-catalyzed carbonylative cyclization methodologies.[1][2][3] The causality behind this choice lies in its high efficiency and functional group tolerance, which are critical in complex molecule synthesis. The self-validating nature of this protocol is ensured by rigorous purification and subsequent analytical characterization to confirm the structure and purity of the product.
Step 1: Preparation of the Starting Material The synthesis begins with the Sonogashira coupling of a suitable 1-bromo-4-fluoro-2-iodobenzene with phenylacetylene, followed by nucleophilic substitution with sodium thiomethoxide to yield the (4-bromo-2-(phenylethynyl)phenyl)(methyl)sulfane precursor.
Step 2: Oxidative Cyclization and Alkoxycarbonylation
-
Vessel Preparation : A high-pressure stainless-steel autoclave is charged with (4-bromo-2-(phenylethynyl)phenyl)(methyl)sulfane (1.0 mmol), Palladium(II) iodide (PdI₂, 0.05 mmol, 5 mol%), and Potassium Iodide (KI, 2.5 mmol).
-
Solvent Addition : Anhydrous methanol (50 mL) is added as both the solvent and the nucleophile for ester formation. The use of an alcohol as the solvent directly incorporates the corresponding alkoxy group into the final ester product.
-
Pressurization : The autoclave is sealed, purged several times with carbon monoxide (CO), and then pressurized to 30 atm with CO. The pressure is then adjusted to 40 atm with compressed air (providing a 4:1 CO/air mixture). The presence of oxygen from the air is crucial for reoxidizing the Pd(0) species back to the active Pd(II) catalyst, thus ensuring catalytic turnover.[3]
-
Reaction : The mixture is heated to 80°C and stirred vigorously for 24 hours. The temperature is chosen to ensure a sufficient reaction rate without promoting significant side reactions.
-
Work-up : After cooling to room temperature and carefully venting the gases, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure.
-
Purification : The residue is redissolved in dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 6-bromo-2-phenylbenzo[b]thiophene-3-carboxylate.
Workflow for Palladium-Catalyzed Synthesis
References
Discovery and history of benzothiophene carboxylates
An In-Depth Technical Guide to the Discovery and History of Benzothiophene Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of a key subclass: benzothiophene carboxylates. We trace the journey from the initial synthesis of the parent heterocycle to the development of sophisticated synthetic methodologies that enabled the creation of blockbuster drugs. By examining the causality behind key experimental choices and the evolution of synthetic strategies, this document offers field-proven insights into the structure-activity relationships and therapeutic applications that have established benzothiophene carboxylates as a cornerstone of modern drug discovery.
The Genesis of a Privileged Scaffold: Early Benzothiophene Chemistry
The story of benzothiophene carboxylates begins with the foundational chemistry of the parent benzothiophene ring system. Benzothiophene, an aromatic compound formed by the fusion of a benzene ring and a thiophene ring, exists in two isomeric forms: the stable benzo[b]thiophene and the less stable benzo[c]thiophene.[1] The vast majority of pharmacologically active compounds are derived from the benzo[b]thiophene core due to its greater stability and synthetic accessibility.[2]
Early syntheses in the late 19th and early 20th centuries focused on intramolecular cyclization of various aryl sulfides under harsh conditions, such as high temperatures.[1] A notable early synthesis of a substituted benzo[c]thiophene derivative, 1,3-diphenylbenzo[c]thiophene, was reported in 1922, although its structure was not correctly identified until 1937. These initial methods, while groundbreaking, were often limited in scope and yield, paving the way for more versatile and efficient approaches in the decades to follow.
The Advent of Benzothiophene Carboxylates: Key Synthetic Innovations
The introduction of a carboxylate group onto the benzothiophene scaffold was a critical step, providing a versatile chemical handle for further modification and for modulating interactions with biological targets. The development of synthetic routes to these compounds has been a continuous journey of innovation.
Foundational Methods: Nucleophilic Aromatic Substitution
One of the seminal, direct approaches to synthesizing benzothiophene-2-carboxylate esters was developed by J. R. Beck in 1972.[3][4] This method involves the reaction of a substituted o-nitrobenzaldehyde with a methyl thioglycolate, proceeding through a nucleophilic aromatic substitution of the nitro group. This pathway provided a direct and relatively straightforward route to the core structure, representing a significant advancement in the field.
Protocol: Synthesis of a Benzothiophene-2-Carboxylate via Nitro Displacement
This protocol is based on the principles described by Beck.[3][4]
Objective: To synthesize a methyl 2-benzothiophenecarboxylate derivative.
Materials:
-
2-Nitrobenzaldehyde derivative
-
Methyl thioglycolate
-
Sodium methoxide
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of sodium methoxide in anhydrous DMF, add methyl thioglycolate dropwise at room temperature under an inert atmosphere (e.g., Nitrogen).
-
After stirring for 15 minutes, add the 2-nitrobenzaldehyde derivative to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1N HCl to a pH of ~5-6.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl benzothiophene-2-carboxylate.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials on TLC and the appearance of a new, less polar spot corresponding to the cyclized product. The final structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected outcome is the formation of the benzothiophene ring with the carboxylate ester at the 2-position.
The Transition Metal Revolution: Palladium, Gold, and Copper Catalysis
The late 20th and early 21st centuries saw the emergence of powerful transition-metal-catalyzed reactions that revolutionized the synthesis of complex heterocycles, including benzothiophene carboxylates.
-
Palladium-Catalyzed Reactions: Palladium catalysts have been instrumental in developing highly efficient syntheses. One elegant approach involves an oxidative cyclization-alkoxycarbonylation sequence of 2-(methylthio)phenylacetylenes under aerobic conditions, providing direct access to benzothiophene-3-carboxylates.[5] Other methods utilize palladium-catalyzed C-S coupling and C-H arylation to construct the ring system.[6]
-
Gold-Catalyzed Carbothiolation: Gold catalysts have enabled the atom-economic synthesis of 2,3-disubstituted benzothiophenes through the carbothiolation of α-alkoxy alkylortho-alkynyl phenyl sulfides.[2][6]
-
Copper-Catalyzed Cyclization: Copper iodide (CuI), often in the presence of a ligand like TMEDA, effectively catalyzes the annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide to yield 2-substituted benzothiophenes.[2][6]
These modern methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and higher yields, thereby accelerating the discovery of new derivatives for biological screening.
From Scaffold to Blockbuster: Benzothiophene Carboxylates in Medicine
The true significance of benzothiophene carboxylates lies in their profound impact on human health. The scaffold's unique electronic and steric properties allow it to serve as an effective mimic of endogenous structures or to bind with high affinity to specific biological targets.
Raloxifene: A Paradigm of Selective Receptor Modulation
The development of Raloxifene stands as a landmark achievement in medicinal chemistry.[7][8] As a selective estrogen receptor modulator (SERM), Raloxifene exhibits a remarkable tissue-specific profile: it acts as an estrogen agonist in bone (preventing osteoporosis) but as an estrogen antagonist in breast and uterine tissue (reducing cancer risk).[9][10] The benzothiophene core is critical to this activity.
The synthesis of Raloxifene has evolved through several generations.[10] A key synthetic step involves the Friedel-Crafts acylation of a 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene intermediate.[8] The structure-activity relationship (SAR) studies of Raloxifene and its analogs have been extensive, demonstrating that modifications to the benzothiophene core and its substituents can fine-tune receptor binding affinity and biological activity.[9][11] For instance, substitution at the C6 position of the benzothiophene ring has been explored to modulate activity and oxidative stability.[11]
// Connections edge [style=dashed, color="#4285F4", arrowhead=normal, arrowsize=0.7]; raloxifene -> A [ltail=cluster_Core]; raloxifene -> B [ltail=cluster_Core]; raloxifene -> C [ltail=cluster_Core]; raloxifene -> D [ltail=cluster_Core]; } dot Caption: Key Structure-Activity Relationships of the Raloxifene Scaffold.
Sertaconazole: A Unique Antifungal Mechanism
Sertaconazole is a broad-spectrum antifungal agent used to treat skin infections.[12][13] What distinguishes Sertaconazole from other imidazole antifungals is its benzothiophene ring.[14] While it shares the common mechanism of inhibiting ergosterol synthesis, the benzothiophene moiety confers a second, potent fungicidal action.[14] The benzothiophene ring, being a sulfur analog of the indole ring in tryptophan, is thought to mimic tryptophan and facilitate the formation of pores in the fungal cell membrane. This leads to a rapid loss of ATP and cell death.[14]
The synthesis of Sertaconazole typically involves the condensation of 1-(2,4-dichlorophenyl)-2-(1-imidazole)ethanol with a 3-halomethyl-7-chlorobenzothiophene derivative.[15][16]
| Drug | Therapeutic Class | Core Contribution of Benzothiophene |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Rigid scaffold essential for tissue-selective ER binding and activity.[9] |
| Sertaconazole | Antifungal | Unique fungicidal mechanism by mimicking tryptophan to disrupt the fungal cell membrane.[14] |
| Zileuton | 5-Lipoxygenase Inhibitor (Anti-asthmatic) | Binds to the non-heme iron of the enzyme, essential for inhibitory activity.[2] |
| BTCP (Benzothiophenylcyclohexylpiperidine) | Dopamine Reuptake Inhibitor (Research Tool) | High-affinity ligand for the dopamine transporter (DAT).[2] |
Conclusion and Future Directions
The trajectory of benzothiophene carboxylates from laboratory curiosities to life-saving pharmaceuticals is a testament to the power of synthetic innovation and medicinal chemistry. Early, foundational syntheses provided the initial access to this scaffold, while the advent of transition-metal catalysis dramatically expanded the accessible chemical space, allowing for the fine-tuning of molecular properties. The commercial success of drugs like Raloxifene and Sertaconazole has cemented the benzothiophene core as a privileged structure in drug discovery.[17][18]
Looking ahead, research continues to focus on developing even more efficient, sustainable, and stereoselective synthetic methods. The inherent versatility of the benzothiophene carboxylate scaffold ensures its continued exploration for new therapeutic applications, targeting a wide range of diseases from cancer to neurodegenerative disorders.[19][20] The rich history of this compound class provides a robust foundation for future discoveries that will undoubtedly continue to advance human health.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heteroletters.org [heteroletters.org]
- 9. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN104860933A - Synthesis method of Sertaconazole nitrate - Google Patents [patents.google.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Sertaconazole - Wikipedia [en.wikipedia.org]
- 15. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 16. CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine - Google Patents [patents.google.com]
- 17. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to Ethyl 6-bromo-1-benzothiophene-3-carboxylate
This guide provides a comprehensive technical overview of Ethyl 6-bromo-1-benzothiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and potential applications.
Introduction: The Benzothiophene Scaffold
Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3] The unique electronic and structural features of the benzothiophene core allow for diverse functionalization, enabling the fine-tuning of its biological and physical properties. The introduction of a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position, as in the case of this compound, offers a versatile platform for further chemical modifications and the development of novel therapeutic agents and functional materials.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application. This section details the key identifiers and spectroscopic data for this compound.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester |
| CAS Number | 946427-88-9[4] |
| Molecular Formula | C₁₁H₉BrO₂S[4] |
| Molecular Weight | 285.16 g/mol [5] |
| Canonical SMILES | CCOC(=O)C1=CSC2=CC=C(Br)C=C21[4] |
| InChI Key | POLGDYGGGGODRD-UHFFFAOYSA-N[4] |
Spectroscopic Data
The structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. Below is the available spectroscopic data for this compound.
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The spectrum for this compound is characterized by signals corresponding to the aromatic protons of the benzothiophene core and the ethyl group of the ester moiety.
-
¹H NMR (CDCl₃): The specific chemical shifts (δ) and coupling constants (J) would be observed in the aromatic region (typically δ 7.0-8.5 ppm) and the aliphatic region (δ 1.0-4.5 ppm) for the ethyl group. A representative spectrum can be found in the literature.[4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the benzothiophene core, followed by esterification. The following sections provide a detailed, scientifically-grounded protocol for its preparation.
Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule involves a retrosynthetic analysis, which deconstructs the molecule into simpler, commercially available starting materials.
References
Unlocking the Potential of the Benzothiophene Scaffold: A Technical Guide to Future Research Frontiers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene nucleus, a fused heterocyclic system of benzene and thiophene, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, coupled with a rich electron system and the synthetic tractability to be functionalized at multiple positions, has cemented its role in a myriad of applications.[3] Commercially successful drugs like the selective estrogen receptor modulator Raloxifene, the asthma treatment Zileuton, and the antifungal Sertaconazole validate the scaffold's clinical significance.[4] Beyond medicine, its unique electronic and photophysical properties are being harnessed to create next-generation organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3][5][6] This guide moves beyond established applications to delineate nascent and high-potential research areas. We will explore the causal chemistry that makes benzothiophene a versatile core and provide detailed, actionable research plans for investigating its future in targeted cancer therapies, neurodegenerative disease, advanced photosensitizers, and high-performance organic electronics.
Part 1: The Enduring Core: Established Bioactivity & Material Properties
The benzothiophene framework is a cornerstone in the development of bioactive agents and functional materials, demonstrating a remarkable breadth of applications.[7][8] This versatility stems from its structural and electronic properties, which allow it to serve as a potent pharmacophore or a high-performance electronic component.
Oncology: Beyond Broad Cytotoxicity
In oncology, benzothiophene derivatives have a proven track record. Their mechanism of action is diverse, ranging from the disruption of microtubule dynamics to the inhibition of critical cell signaling pathways.
-
Antitubulin Agents: Certain derivatives function as potent inhibitors of tubulin polymerization, a mechanism shared with highly successful natural product drugs.[9] For example, benzothiophene acrylonitrile analogs, designed to mimic combretastatin A-4, have shown profound growth inhibition in the nanomolar range across a wide panel of human cancer cell lines.[9]
-
Multi-Kinase Inhibition: Cancer's complexity and the prevalence of chemoresistance have spurred the development of multi-target therapies.[10][11] 5-hydroxybenzothiophene derivatives have emerged as effective multi-kinase inhibitors, targeting several kinases crucial for cancer cell proliferation and survival simultaneously.[10][11] One notable hydrazide derivative, compound 16b , demonstrated potent, low-nanomolar IC50 values against kinases like Clk4, DRAK1, and haspin, leading to G2/M cell cycle arrest and apoptosis in glioblastoma cells.[10]
| Compound | Target Kinase(s) | Notable Activity (IC50) | Cancer Cell Line | Reference |
| Acrylonitrile Analog 13 | Tubulin | <10.0 nM (GI50) | NCI-60 Panel | [9] |
| Hydrazide Analog 16b | Clk4, DRAK1, haspin, etc. | 11 nM (Clk4), 87 nM (DRAK1) | U87MG (Glioblastoma) | [10] |
Antimicrobial and Antifungal Applications
The rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents.[12] Benzothiophene derivatives have shown promise against both fungal pathogens and resilient Gram-negative bacteria.[12] Studies have demonstrated that while some derivatives have intrinsic antifungal activity against Candida species with MIC values between 32 to 64 µg/mL, their efficacy against Gram-negative bacteria like E. coli is dramatically enhanced when co-administered with an outer membrane permeabilizing agent like polymyxin B (PMB).[12] This synergistic approach suggests that benzothiophenes can effectively reach their intracellular targets once the bacterial defenses are breached.
Materials Science: The Organic Electronics Revolution
The rigid, planar, and π-conjugated structure of benzothiophene makes it an exemplary building block for organic semiconductors.[6] Its derivatives are integral to the advancement of:
-
Organic Field-Effect Transistors (OFETs): The[5]benzothieno[3,2-b]benzothiophene (BTBT) core, in particular, is renowned for yielding materials with exceptionally high hole mobility, a critical parameter for transistor performance.[13][14]
-
Organic Light-Emitting Diodes (OLEDs): Benzothiophenes are used as host materials, emitters, and charge-transporting layers, prized for their high thermal stability and the ability to tune their emission spectra through chemical modification.[6]
Part 2: The Next Wave: High-Potential Research Frontiers
Building on the established success of the benzothiophene scaffold, this section outlines four nascent research areas with significant potential for breakthrough discoveries. For each area, we present the core hypothesis, a detailed experimental workflow, and the scientific rationale.
Frontier #1: Targeting Neuroinflammation and Protein Aggregation in Neurodegenerative Disease
Hypothesis: The lipophilic nature and structural rigidity of the benzothiophene scaffold can be exploited to design potent modulators of neuroinflammation and inhibitors of amyloid-β (Aβ) and tau protein aggregation, key pathologies in Alzheimer's disease (AD).[15][16]
Scientific Rationale: The ability of small molecules to cross the blood-brain barrier (BBB) is a primary hurdle in CNS drug development. Thiophene's inherent lipophilicity aids in BBB penetration.[15] Furthermore, the planar aromatic structure of benzothiophene can facilitate π-π stacking interactions with the beta-sheet structures of amyloid fibrils, disrupting their aggregation.[16] By functionalizing the scaffold with hydrogen bond donors/acceptors and anti-inflammatory moieties, it's possible to create multi-target agents that address both proteinopathy and the associated chronic neuroinflammatory response.[17]
Experimental Workflow: Development of Neuroprotective Benzothiophenes
Caption: Workflow for developing neuroprotective benzothiophenes.
Protocol: Thioflavin T (ThT) Aggregation Inhibition Assay
-
Preparation: Prepare Aβ(1-42) or tau protein monomer solutions in appropriate buffers (e.g., phosphate buffer). Prepare stock solutions of test benzothiophene derivatives in DMSO.
-
Incubation: In a 96-well black plate, mix the protein solution with various concentrations of the test compounds. Include a positive control (e.g., known inhibitor) and a negative control (vehicle, DMSO).
-
Aggregation: Incubate the plate at 37°C with gentle agitation to promote fibril formation.
-
ThT Addition: After the incubation period (e.g., 24-48 hours), add Thioflavin T solution to each well.
-
Measurement: Read the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).
-
Analysis: A decrease in fluorescence intensity relative to the negative control indicates inhibition of aggregation. Calculate IC50 values for active compounds.
This self-validating system includes controls to ensure that observed effects are due to the compound's activity and not artifacts. The workflow progresses from broad screening to specific, mechanistically relevant assays, ensuring a logical and efficient path to lead identification.
Frontier #2: Imaging-Guided Photodynamic Therapy (PDT) Agents
Hypothesis: By conjugating benzothiophene with a boron-dipyrromethene (BODIPY) core, it is possible to create novel, heavy-atom-free photosensitizers that exhibit high reactive oxygen species (ROS) generation, possess favorable fluorescence for bioimaging, and demonstrate targeted accumulation in cancer cells for effective image-guided PDT.
Scientific Rationale: PDT is a minimally invasive cancer therapy that relies on a photosensitizer (PS) to generate cytotoxic ROS upon light irradiation.[18][19] An ideal PS should have strong absorption in the near-infrared (NIR) "therapeutic window," high ROS quantum yield, and fluorescence for tracking its location. Fusing a benzothiophene group to a BODIPY dye can induce a twisted intramolecular charge transfer (TICT) state, which facilitates intersystem crossing (ISC) from the singlet excited state to the triplet state, a prerequisite for ROS generation.[18][20] This strategy avoids the use of toxic heavy atoms traditionally used to enhance ISC.[18] Recent work has shown that such benzothiophene-fused BODIPY derivatives can achieve ROS efficiencies over 69% and exhibit long triplet state lifetimes, making them highly effective for PDT.[18][20]
Experimental Workflow: Development of Benzothiophene-BODIPY Photosensitizers
Caption: Workflow for developing theranostic PDT agents.
Protocol: In Vitro Phototoxicity (IC50) Determination
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with serial dilutions of the benzothiophene-BODIPY photosensitizer for a specific duration (e.g., 4-24 hours). Keep a set of plates in the dark as a "dark toxicity" control.
-
Irradiation: Expose one set of plates to a light source (e.g., a 635 nm laser or white light) at a specific power density for a defined time. Keep the corresponding dark toxicity plates shielded from light.
-
Recovery: Return all plates to the incubator for a recovery period (e.g., 24 hours).
-
Viability Assay: Add MTT reagent to all wells and incubate until formazan crystals form. Solubilize the crystals with DMSO or another suitable solvent.
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot viability against compound concentration and determine the IC50 values for both light-treated (phototoxicity) and dark-treated (dark toxicity) conditions. A high therapeutic index (Dark IC50 / Light IC50) is desirable.
Frontier #3: Narrow-Spectrum Kinase Inhibitors for Precision Oncology
Hypothesis: By leveraging structure-based design, the benzothiophene scaffold can be elaborated to create highly selective, narrow-spectrum inhibitors for specific kinase subfamilies, such as DYRK1A/DYRK1B, overcoming the off-target effects of current inhibitors and providing refined tools for treating associated diseases.
Scientific Rationale: While multi-kinase inhibitors are valuable, precision medicine often requires targeting a single aberrant kinase or a small, well-defined subset to minimize toxicity. The DYRK family of kinases is implicated in various pathologies, but current inhibitors often suffer from cross-reactivity with other families like CLK kinases.[21] Recent studies have shown that the benzothiophene scaffold can be optimized to exploit subtle differences in the ATP-binding pockets of DYRK1A/1B versus other kinases, leading to potent and highly selective inhibitors.[21] This approach allows for the development of chemical probes to dissect specific biological functions and for therapeutics with a cleaner safety profile.
Experimental Workflow: Structure-Based Design of Selective DYRK1A/B Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [ircommons.uwf.edu]
- 13. researchgate.net [researchgate.net]
- 14. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. diva-portal.org [diva-portal.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Heavy-atom-free triplet benzothiophene-fused BODIPY derivatives for lipid droplet-specific biomaging and photodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Heavy-atom-free triplet benzothiophene-fused BODIPY derivatives for lipid droplet-specific biomaging and photodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of Ethyl 6-bromo-1-benzothiophene-3-carboxylate
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 6-bromo-1-benzothiophene-3-carboxylate, a key heterocyclic intermediate in pharmaceutical and materials science research. The protocol details a robust two-step synthetic pathway, beginning with the formation of an ethyl arylthioacetate intermediate followed by an acid-catalyzed intramolecular cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also in-depth mechanistic insights and the scientific rationale behind critical experimental choices to ensure reproducibility and success.
Introduction & Significance
The benzo[b]thiophene scaffold is a privileged heterocyclic structure found in a multitude of biologically active compounds and functional materials.[1] Its presence in pharmaceuticals such as the osteoporosis drug Raloxifene and the asthma medication Zileuton underscores the importance of this moiety in medicinal chemistry.[1] this compound serves as a versatile building block, where the bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, and the ethyl ester at the 3-position can be readily modified.
This guide presents a reliable and well-established synthetic strategy that leverages common laboratory reagents and techniques to afford the target compound in good yield. The chosen pathway emphasizes control over regioselectivity and provides a scalable foundation for producing significant quantities of the material.
Synthetic Strategy & Mechanistic Rationale
The synthesis of the benzo[b]thiophene core is most commonly achieved through the intramolecular cyclization of aryl thio-substituted precursors.[2] Our approach follows this trusted strategy, which can be dissected into two primary stages:
-
S-Alkylation (Thioether Formation): A nucleophilic substitution reaction between 4-bromothiophenol and an ethyl haloacetate to form the key intermediate, ethyl 2-((4-bromophenyl)thio)acetate.
-
Intramolecular Cyclization: An acid-catalyzed electrophilic aromatic substitution reaction that constructs the fused thiophene ring, yielding the final product.
The "Why": Causality Behind the Chosen Pathway
-
Regiocontrol: Starting with 4-bromothiophenol ensures that the bromine substituent is definitively placed at the desired 6-position of the final benzothiophene ring system.
-
Cyclization Mechanism: The use of a strong acid catalyst, such as polyphosphoric acid (PPA), is crucial for the cyclization step. PPA acts as both the acid catalyst and a dehydrating agent. The reaction proceeds via protonation of the ester carbonyl group, which generates a highly electrophilic center. The electron-rich benzene ring then attacks this center in an intramolecular Friedel-Crafts-type acylation, a robust and predictable method for forming five- and six-membered rings.[3][4] This directed cyclization preferentially yields the 3-carboxy-substituted isomer.
Visualizing the Reaction Pathway
Caption: Overall two-step synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of Ethyl 2-((4-bromophenyl)thio)acetate (Intermediate)
This step involves the formation of a thioether via the S-alkylation of 4-bromothiophenol. A mild base is used to deprotonate the thiophenol, creating a potent thiolate nucleophile that readily displaces the chloride from ethyl chloroacetate.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Bromothiophenol | 189.07 | 5.00 g | 26.44 | 1.0 |
| Ethyl Chloroacetate | 122.55 | 3.58 g (2.98 mL) | 29.21 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.48 g | 39.66 | 1.5 |
| Acetone | 58.08 | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (5.00 g, 26.44 mmol) and anhydrous potassium carbonate (5.48 g, 39.66 mmol).
-
Add 100 mL of acetone to the flask. The mixture will be a suspension.
-
Begin stirring and add ethyl chloroacetate (2.98 mL, 29.21 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol spot is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium chloride byproduct.
-
Wash the solid cake with a small amount of acetone (2 x 15 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-((4-bromophenyl)thio)acetate as a clear oil. (Expected Yield: ~85-95%).
Protocol 2: Synthesis of this compound
This critical step employs a strong acid to catalyze an intramolecular electrophilic aromatic substitution, forming the benzothiophene ring system.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Ethyl 2-((4-bromophenyl)thio)acetate | 275.16 | 5.00 g | 18.17 | 1.0 |
| Polyphosphoric Acid (PPA) | - | ~50 g | - | ~10x by wt. |
Procedure:
-
Place polyphosphoric acid (~50 g) into a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Heat the PPA to 80-85°C with stirring to ensure it is fluid.
-
Slowly add the ethyl 2-((4-bromophenyl)thio)acetate (5.00 g, 18.17 mmol) dropwise to the hot, stirring PPA over 15-20 minutes. The reaction is exothermic; maintain the internal temperature below 100°C.
-
After the addition is complete, continue to stir the mixture at 90-95°C for 2-3 hours. Monitor the reaction by TLC (a higher polarity eluent may be needed).
-
Work-up: Allow the reaction mixture to cool slightly (to ~60-70°C) and then very carefully pour it onto a stirred mixture of crushed ice (~200 g) in a large beaker. This quenching step should be done slowly and cautiously in a fume hood.
-
A solid precipitate should form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a crystalline solid. (Expected Yield: ~70-85%).
Product Characterization
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₁H₉BrO₂S
-
Molecular Weight: 285.16 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.3 (s, 1H, H-2), ~8.1 (d, 1H, H-4), ~7.9 (d, 1H, H-7), ~7.5 (dd, 1H, H-5), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~163 (C=O), ~140, ~138, ~130, ~128, ~126, ~125, ~122, ~118, ~61 (-OCH₂), ~14 (-CH₃).
-
Mass Spec (EI): m/z (%) = 284/286 (M⁺, isotopic pattern for Br).
Mechanistic Visualization: The Cyclization Step
The core of this synthesis is the acid-catalyzed cyclization. The following diagram illustrates the flow of electrons in this key transformation.
Caption: Mechanism of the acid-catalyzed cyclization.
References
Electrophilic Cyclization Strategies for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes: A Detailed Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of electrophilic cyclization, a powerful and versatile strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes. This heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1][2][3] This document moves beyond simple procedural lists to offer a senior scientist's perspective on the causality behind experimental choices. We detail field-proven protocols for key methodologies, including iodine-mediated, sulfur-mediated, and gold-catalyzed cyclizations, supported by mechanistic insights, troubleshooting advice, and quantitative data. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage these robust synthetic methods to construct diverse and complex benzo[b]thiophene derivatives.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety is a "privileged scaffold" in drug discovery, prized for its structural resemblance to endogenous molecules and its ability to engage in various biological interactions.[4] Its presence in FDA-approved drugs such as the osteoporosis treatment Raloxifene , the antipsychotic Brexpiprazole , and the asthma medication Zileuton underscores its therapeutic importance.[1][3] Beyond pharmaceuticals, benzo[b]thiophene derivatives are integral to the development of high-performance organic semiconductors and organic light-emitting diodes (OLEDs).[1][3]
Given their value, the development of efficient and modular synthetic routes to functionalized benzo[b]thiophenes is of paramount importance. Among the various synthetic strategies, the electrophilic cyclization of readily accessible o-alkynyl thioanisoles stands out as a particularly attractive approach.[3] This method offers a direct pathway to the benzo[b]thiophene core under relatively mild conditions, tolerating a wide range of functional groups and allowing for the strategic installation of substituents at the 2- and 3-positions.[5][6]
This guide focuses on the practical application of this chemistry, providing detailed protocols and the scientific rationale needed to successfully implement and adapt these reactions in a research setting.
Core Principles: The Mechanism of Electrophilic Cyclization
The unifying principle behind these syntheses is the electrophile-mediated activation of an alkyne, which triggers an intramolecular nucleophilic attack by the adjacent sulfur atom. The reaction generally proceeds through a well-understood, stepwise mechanism.[7]
The Causality Behind the Cascade:
-
Electrophilic Activation: The reaction initiates when an electrophile (E⁺), such as I⁺ (from I₂ or NIS), S⁺, or a gold(I)-activated alkyne, coordinates with the electron-rich carbon-carbon triple bond of the o-alkynyl thioanisole substrate. This forms a highly reactive, cyclic cationic intermediate (e.g., an iodonium or sulfonium ion).[1][7]
-
Intramolecular Cyclization: The lone pair of electrons on the neighboring sulfur atom acts as an intramolecular nucleophile. It attacks one of the carbons of the activated alkyne in a 5-endo-dig cyclization, a geometrically favored ring-closure, to form a cationic intermediate.[1]
-
Dealkylation & Aromatization: The final step involves the removal of the alkyl group (typically methyl) from the sulfur atom by a nucleophile present in the reaction medium (e.g., an iodide ion). This step regenerates the neutral sulfur atom within the ring and results in the formation of the stable, aromatic benzo[b]thiophene product.[1]
Caption: General mechanism of electrophilic cyclization.
Key Methodologies and Protocols
The choice of electrophile is the critical determinant of the substituent introduced at the 3-position and dictates the specific reaction conditions required. We present protocols for three of the most robust and widely used variations.
Iodine-Mediated Halocyclization
Expertise & Experience: Iodine (I₂) and N-Iodosuccinimide (NIS) are among the most common electrophiles for this transformation.[3][8] They are inexpensive, easy to handle, and highly effective for generating 3-iodobenzo[b]thiophenes. The resulting C-I bond is particularly valuable as it serves as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This two-step approach—cyclization followed by cross-coupling—provides vast synthetic flexibility.
Protocol 1: I₂-Mediated Synthesis of 2-Phenyl-3-iodobenzo[b]thiophene
This protocol is adapted from established literature procedures.[1][5]
Materials:
-
2-(Phenylethynyl)thioanisole (1.0 mmol, 224 mg)
-
Molecular Iodine (I₂) (1.2 mmol, 305 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(phenylethynyl)thioanisole (1.0 mmol).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Reagent Addition: Add molecular iodine (1.2 mmol) to the solution in one portion at room temperature.
-
Scientist's Note: The reaction is typically rapid. Using a slight excess of iodine ensures complete consumption of the starting material. The reaction can be monitored by TLC, observing the disappearance of the starting alkyne spot.
-
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the reaction is complete.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to consume excess iodine. The deep purple/brown color of the solution will fade to colorless or pale yellow.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 2-phenyl-3-iodobenzo[b]thiophene.
Trustworthiness: This protocol typically yields the desired product in high yields (80-95%).[1] The product can be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Yields for Iodine-Mediated Cyclization of o-Alkynyl Thioanisoles [1]
| Entry | Alkyne Substituent (at C2) | Product Yield (%) |
| 1 | Phenyl | 88 |
| 2 | 4-Methylphenyl | 89 |
| 3 | 4-Methoxyphenyl | 94 |
| 4 | n-Butyl | 83 |
| 5 | Trimethylsilyl | 90 |
Electrophilic Sulfur-Mediated Cyclization
Expertise & Experience: To directly install a sulfur-containing substituent at the C3 position, an electrophilic sulfur source is required. While simple reagents like sulfuryl chloride can be used, they are often toxic and corrosive.[3] A superior alternative is the use of stable, easy-to-handle sulfonium salts, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate. This reagent efficiently delivers an electrophilic "SMe" group, providing direct access to 3-(methylthio)benzo[b]thiophenes, which are valuable building blocks in their own right.[9][10][11]
Protocol 2: Synthesis of 2-Phenyl-3-(methylthio)benzo[b]thiophene
This protocol is based on the work of Kesharwani and coworkers.[3]
Materials:
-
2-(Phenylethynyl)thioanisole (0.5 mmol, 112 mg)
-
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (0.6 mmol, 119 mg)
-
1,2-Dichloroethane (DCE), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(phenylethynyl)thioanisole (0.5 mmol) and dimethyl(thiodimethyl)sulfonium tetrafluoroborate (0.6 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) for 4-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Workup: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel (eluent: hexanes/ethyl acetate, typically 40:1 to 80:1) to obtain the pure 2-phenyl-3-(methylthio)benzo[b]thiophene.[3]
Trustworthiness: This method provides excellent yields across a range of substrates, often exceeding 90%.[3] The reaction's mild conditions and use of a stable salt contribute to its reliability.
Gold(I)-Catalyzed Cyclization
Expertise & Experience: While the aforementioned methods are stoichiometric, gold catalysis offers an efficient, atom-economical alternative.[2][12] Gold(I) catalysts are powerful π-acids that readily activate alkynes toward nucleophilic attack, even those that are less reactive under other conditions. A key insight from the field is that these reactions often require a Brønsted acid and its conjugate base to facilitate catalyst turnover, a crucial factor for achieving high efficiency with low catalyst loading (as low as 0.5 mol%).[12][13]
Caption: Simplified workflow for Gold(I)-catalyzed cyclization.
Protocol 3: Au(I)-NHC-Catalyzed Synthesis of 2-Phenylbenzo[b]thiophene
This protocol is based on the efficient method reported by Muchalski and coworkers.[12]
Materials:
-
2-(Phenylethynyl)thioanisole (0.2 mmol, 44.8 mg)
-
Au(IPr)OH (Gold(I)-N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene hydroxide) (1 mol%, 0.002 mmol, 1.2 mg)
-
Benzoic Acid (10 mol%, 0.02 mmol, 2.4 mg)
-
Toluene, commercial grade (1 mL)
-
Vial with screw cap, magnetic stirrer, heating block
Step-by-Step Procedure:
-
Reaction Setup: In a 4 mL vial, combine 2-(phenylethynyl)thioanisole (0.2 mmol), Au(IPr)OH (1 mol%), and benzoic acid (10 mol%).
-
Scientist's Note: This reaction can be carried out in air using commercial grade solvents, highlighting its operational simplicity.[12] The benzoic acid additive is critical for efficient catalyst turnover.
-
-
Solvent Addition: Add toluene (1 mL) to the vial.
-
Reaction: Seal the vial with a screw cap and place it in a preheated heating block at 100 °C. Stir the mixture for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Trustworthiness: This catalytic method is highly robust and tolerates a broad range of substrates, providing excellent yields even with low catalyst loading.[12]
Table 2: Comparison of Electrophilic Cyclization Methodologies
| Feature | Iodine-Mediated | Sulfur-Mediated | Gold-Catalyzed |
| Reagent Type | Stoichiometric | Stoichiometric | Catalytic (0.5-5 mol%) |
| C3-Substituent | Iodine (-I) | Methylthio (-SMe) | Hydrogen (-H) |
| Typical Conditions | Room Temp, 1-2 h | Room Temp, 4-6 h | 80-100 °C, 12-24 h |
| Key Advantage | C-I bond for further functionalization | Direct installation of a valuable -SMe group | Atom economy, mild for sensitive substrates |
| Primary Reference | Gulea, M. et al.[1] | Kesharwani, T. et al.[3] | Muchalski, H. et al.[12] |
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive electrophile (e.g., old I₂).- Insufficient temperature.- Catalyst poisoning (for Au). | - Use fresh, purified reagents.- For gold catalysis, ensure additives (e.g., acid) are present and consider screening solvents.- For thermal reactions, incrementally increase temperature (e.g., from RT to 80 °C). |
| Formation of Side Products | - Competing reaction pathways.- Over-reaction or decomposition.- Dimerization of alkyne. | - Lower the reaction temperature.- Reduce reaction time and monitor closely by TLC/GC-MS.- Ensure high purity of the starting o-alkynyl thioanisole. |
| Difficulty in Dealkylation | The alkyl group on sulfur is not methyl (e.g., ethyl, isopropyl). | - Demethylation is generally facile. For other alkyl groups, harsher conditions (higher temperature, longer reaction time, or a stronger nucleophile/Lewis acid) may be required. |
Conclusion and Future Outlook
Electrophilic cyclization of o-alkynyl thioanisoles is a cornerstone of modern heterocyclic chemistry, providing reliable and high-yielding access to the medicinally and materially important benzo[b]thiophene scaffold. By carefully selecting the electrophile—from classic iodine to stable sulfonium salts and advanced gold catalysts—researchers can strategically dictate the substitution pattern of the final product. The protocols and insights provided herein demonstrate the practicality and versatility of these methods. Future developments will likely focus on expanding the scope to include asymmetric cyclizations for the synthesis of chiral benzo[b]thiophenes and employing greener solvents and energy sources to further enhance the sustainability of these powerful transformations.
References
- 1. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzo[ b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 10. Research Portal [ircommons.uwf.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 2-substituted benzo[b]thiophenes via gold(i)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles. (2018) | Christopher C. Dillon | 17 Citations [scispace.com]
The Versatile Scaffold: Ethyl 6-bromo-1-benzothiophene-3-carboxylate in Modern Medicinal Chemistry
The benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. This structural motif is present in numerous compounds exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] Among the various functionalized benzothiophenes, Ethyl 6-bromo-1-benzothiophene-3-carboxylate stands out as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom at the 6-position and the ethyl carboxylate at the 3-position provides two orthogonal handles for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental choices.
Key Structural Features and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from its distinct reactive sites. The bromine atom at the C-6 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which can profoundly influence the compound's biological activity. The ethyl ester at the C-3 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives. This C-3 carboxamide functionality is a common feature in many kinase inhibitors.
Application in the Development of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The benzothiophene scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer therapy.[5][6] Novel benzothiophene-3-carboxamide derivatives have been designed and optimized as highly potent inhibitors of Aurora kinases A and B.[6] The general strategy involves the functionalization of the benzothiophene core at the C-6 position to modulate potency and selectivity, while the C-3 position is typically converted to a carboxamide to interact with the hinge region of the kinase domain.
Below is a generalized workflow for the synthesis of a benzothiophene-3-carboxamide-based Aurora kinase inhibitor starting from this compound.
Caption: Synthetic workflow for Aurora kinase inhibitors.
The Aurora kinase signaling pathway is a complex network that governs cell division. Inhibitors derived from the benzothiophene scaffold can block the phosphorylation of downstream substrates, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora kinase signaling pathway.
RhoA/ROCK Pathway Inhibitors
The Rho family of GTPases, particularly RhoA and its downstream effector ROCK, are key regulators of the actin cytoskeleton and are implicated in cancer cell proliferation, migration, and invasion.[1][7] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK pathway.[8] The synthesis of these compounds often involves the modification of the C-3 and C-5 positions of the benzothiophene ring. While the original research utilized a 5-bromo isomer, a similar synthetic strategy can be applied to the 6-bromo isomer to generate a library of potential RhoA/ROCK pathway inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 7. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7 [matrix-fine-chemicals.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Ethyl 6-bromo-1-benzothiophene-3-carboxylate for Enhanced Biological Activity
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiophene core is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules. Benzothiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The versatility of the benzothiophene ring system allows for strategic functionalization at multiple positions, enabling the fine-tuning of its physicochemical properties and biological targets. This document provides a comprehensive guide for the derivatization of a key intermediate, Ethyl 6-bromo-1-benzothiophene-3-carboxylate, to generate novel compounds with potential therapeutic applications.
The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position of the benzothiophene core offers two primary handles for chemical modification. The bromo substituent is an excellent precursor for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The ethyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives. This dual-pronged approach to derivatization provides a powerful platform for exploring the structure-activity relationships (SAR) of this promising scaffold.
This guide will detail robust and field-proven protocols for the derivatization of this compound, with a focus on Suzuki-Miyaura coupling and Buchwald-Hartwig amination at the 6-position, followed by modification of the 3-carboxylate group. The causality behind experimental choices will be explained, and illustrative data on the biological activities of representative derivatives will be presented.
Strategic Derivatization Pathways
The derivatization of this compound can be systematically approached through two main pathways, targeting the 6-bromo and 3-carboxylate positions. This allows for the generation of a diverse library of compounds for biological screening.
Caption: Strategic derivatization of this compound.
Part 1: Derivatization at the 6-Position via Cross-Coupling Reactions
The presence of the bromine atom at the 6-position provides an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1-benzothiophene Derivatives
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds.[4] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly tolerant of a wide range of functional groups, making it particularly suitable for the synthesis of complex molecules.
Rationale: The introduction of various aryl and heteroaryl groups at the 6-position can significantly influence the biological activity of the benzothiophene scaffold. These modifications can alter the molecule's steric and electronic properties, as well as its ability to interact with biological targets through pi-stacking, hydrogen bonding, and other non-covalent interactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Degassed solvent (e.g., 1,4-Dioxane/water mixture, Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 6-aryl-1-benzothiophene-3-carboxylate.
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1-benzothiophene Derivatives
The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[5]
Rationale: The introduction of an amino group at the 6-position provides a key site for further functionalization and can also serve as a hydrogen bond donor or acceptor, which can be crucial for target engagement. The nature of the amine (aliphatic, aromatic, cyclic) can significantly impact the compound's polarity, solubility, and biological activity.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk flask.
-
Add the base (1.2-1.5 eq.).
-
Add this compound (1.0 eq.).
-
Add the anhydrous, deoxygenated solvent.
-
Finally, add the amine (1.1-1.2 eq.).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired Ethyl 6-amino-1-benzothiophene-3-carboxylate derivative.
Part 2: Derivatization at the 3-Position Carboxylate Group
The ethyl carboxylate at the 3-position is a versatile functional group that can be readily modified to generate a variety of derivatives, most notably carboxylic acids and amides.
Hydrolysis of the Ethyl Ester to the Carboxylic Acid
Rationale: The conversion of the ester to a carboxylic acid is often a necessary step for subsequent amide coupling reactions. The carboxylic acid moiety itself can also contribute to biological activity by acting as a hydrogen bond donor and acceptor, or by mimicking the phosphate group in enzyme active sites.
Experimental Protocol: General Procedure for Ester Hydrolysis
Materials:
-
Ethyl 6-substituted-1-benzothiophene-3-carboxylate
-
Base (e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH))
-
Solvent system (e.g., Tetrahydrofuran (THF)/water, Ethanol/water)
-
Aqueous acid (e.g., 1M Hydrochloric acid (HCl))
Procedure:
-
Dissolve the Ethyl 6-substituted-1-benzothiophene-3-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1).
-
Add an excess of the base (e.g., LiOH, 3.0-5.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).
-
Cool the mixture to 0 °C and acidify with 1M HCl until the pH is approximately 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the 6-substituted-1-benzothiophene-3-carboxylic acid.
Amide Coupling of the Carboxylic Acid
Rationale: The formation of an amide bond is one of the most common reactions in medicinal chemistry.[6] Amide derivatives often exhibit improved metabolic stability and can participate in key hydrogen bonding interactions with biological targets. The diversity of commercially available amines allows for the generation of a vast library of amide derivatives.
Experimental Protocol: General Procedure for Amide Coupling using HATU
Materials:
-
6-substituted-1-benzothiophene-3-carboxylic acid
-
Amine
-
Coupling agent (e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate))
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
Procedure:
-
To a solution of the 6-substituted-1-benzothiophene-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide derivative.
Data Presentation: Biological Activity of Derivatized Benzothiophenes
The derivatization of the this compound scaffold has led to the discovery of compounds with potent biological activities. The following tables summarize representative data for anticancer and antimicrobial activities of various benzothiophene derivatives.
Table 1: Anticancer Activity of Representative Benzothiophene Derivatives
| Compound ID | R1 (at C6) | R2 (at C3) | Cell Line | IC₅₀ (µM) | Reference |
| BT-1 | -Br | -COOEt | - | - | Starting Material |
| BT-2 | 4-Methoxyphenyl | -COOEt | HepG2 | 15.2 | Fictional Data |
| BT-3 | Morpholin-4-yl | -COOEt | A549 | 25.8 | Fictional Data |
| BT-4 | -Br | -CONH(CH₂)₂OH | MCF-7 | 9.5 | Fictional Data |
| BT-5 | 4-Methoxyphenyl | -CONH(CH₂)₂OH | MCF-7 | 2.1 | Fictional Data |
| BT-6 | Morpholin-4-yl | -CONH(CH₂)₂OH | A549 | 12.3 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate the potential for enhanced activity upon derivatization. For specific and verified data, please refer to the cited literature. One study on 6-amino-1-benzothiophene 1,1-dioxide derivatives reported an IC₅₀ of approximately 2 µM in glioblastoma cell lines.[7] Other studies have also reported IC₅₀ values in the low micromolar range for various thiophene derivatives against different cancer cell lines.[3][8][9]
Table 2: Antimicrobial Activity of Representative Benzothiophene Derivatives
| Compound ID | R1 (at C6) | R2 (at C3) | Organism | MIC (µg/mL) | Reference |
| BT-1 | -Br | -COOEt | S. aureus | >128 | Starting Material |
| BT-7 | 4-Chlorophenyl | -COOEt | S. aureus | 32 | Fictional Data |
| BT-8 | Piperidin-1-yl | -COOEt | E. coli | 64 | Fictional Data |
| BT-9 | -Br | -CONH-adamantyl | S. aureus | 8 | Fictional Data |
| BT-10 | 4-Chlorophenyl | -CONH-adamantyl | S. aureus | 2 | Fictional Data |
| BT-11 | Piperidin-1-yl | -CONH-adamantyl | E. coli | 16 | Fictional Data |
Note: The data in this table is illustrative. For specific and verified data, please refer to the cited literature. Studies on benzothiophene derivatives have shown significant antimicrobial activity. For instance, some tetrahydrobenzothiophene derivatives displayed strong antibacterial activity against Salmonella with MIC values ranging from 0.54 to 0.73 μM.[10] Another study on fluorinated benzothiophene-indole hybrids reported MIC values as low as 1-2 µg/mL against MRSA strains.[11]
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for a systematic investigation of structure-activity relationships.
-
Substitution at the 6-Position:
-
Aryl Groups (from Suzuki Coupling): The electronic nature and substitution pattern of the aryl ring introduced at the 6-position can significantly impact activity. Electron-donating groups, such as methoxy, on the aryl ring have been shown in some contexts to enhance anticancer activity. The presence of halogen atoms can also modulate activity, potentially through altered lipophilicity or specific interactions with the target protein.
-
Amino Groups (from Buchwald-Hartwig Amination): The nature of the amine at the 6-position plays a crucial role. Cyclic amines like morpholine and piperidine can improve pharmacokinetic properties. Aromatic amines can participate in pi-stacking interactions. The basicity of the introduced nitrogen can also influence cell permeability and target binding.
-
-
Modification at the 3-Position:
-
Ester to Carboxylic Acid: Conversion of the ethyl ester to the carboxylic acid can alter the solubility profile and introduce a key hydrogen bonding group.
-
Amide Formation: The formation of amides at the 3-position generally leads to increased biological activity. The nature of the amine used for amide coupling is a critical determinant of potency. Bulky, lipophilic groups can enhance binding to hydrophobic pockets in target proteins, while polar groups can improve solubility and introduce additional hydrogen bonding opportunities. For example, the introduction of carboxamide groups at the C-3 position of the benzothiophene ring has been shown to enhance anti-proliferative activity.[12]
-
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel, biologically active compounds. The strategic application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, at the 6-position, coupled with modifications at the 3-carboxylate group, provides a robust platform for generating diverse chemical libraries. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to effectively explore the therapeutic potential of the benzothiophene scaffold. Through systematic derivatization and biological evaluation, it is anticipated that new lead compounds with enhanced potency and selectivity can be discovered.
References
- 1. researchgate.net [researchgate.net]
- 2. TCI反応実例: Ni(tBustb)3錯体を用いたBuchwald-Hartwigアミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.dk [fishersci.dk]
- 7. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Anticancer Agents Targeting the RhoA/ROCK Pathway
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The RhoA/ROCK signaling pathway is a critical regulator of cellular processes frequently dysregulated in cancer, including cell migration, invasion, proliferation, and survival. Its role in promoting cancer progression and metastasis has established it as a promising target for therapeutic intervention. This document provides a comprehensive guide for researchers engaged in the discovery and development of novel anticancer agents targeting this pathway. We present detailed protocols for the chemical synthesis of representative Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, along with step-by-step methodologies for a suite of in vitro assays to characterize their biological activity. This guide is designed to equip researchers with the foundational knowledge and practical tools necessary to advance the development of next-generation therapeutics targeting the RhoA/ROCK axis.
Introduction: The RhoA/ROCK Pathway as a Target in Oncology
The Rho family of small GTPases, including RhoA, RhoB, and RhoC, act as molecular switches that cycle between an active GTP-bound and an inactive GDP-bound state.[1] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Upon activation by upstream signals, such as growth factors and cytokines, RhoA-GTP binds to and activates its downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.
ROCKs are serine/threonine kinases that phosphorylate a multitude of substrates, leading to the regulation of the actin cytoskeleton, cell-matrix adhesions, and actomyosin contractility.[2][3] Key downstream targets include Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes its interaction with actin, leading to increased contractility, which is essential for cell motility and invasion. By phosphorylating and inactivating MYPT1, ROCK further enhances MLC phosphorylation.[4]
In the context of cancer, overexpression and hyperactivity of the RhoA/ROCK pathway have been implicated in numerous malignancies, correlating with increased tumor growth, invasion, and metastasis.[1][5] This makes the targeted inhibition of ROCK a compelling strategy for anticancer drug development.
Signaling Pathway Diagram
References
- 1. Molecular modeling studies of Rho kinase inhibitors using molecular docking and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Quantitative Structure–Activity Relationship Analysis of Selective Rho Kinase Inhibitors as Neuro-regenerator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Benzo[b]thiophene Acylhydrazones from Carboxylate Precursors: A Detailed Guide for Medicinal Chemists
Introduction: The Therapeutic Promise of Benzo[b]thiophene Acylhydrazones
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] When combined with the versatile acylhydrazone functional group (–CO–NH–N=CH–), the resulting hybrid molecules exhibit enhanced and often novel pharmacological profiles. Acylhydrazones are recognized for their significant biological activities, which include antitumor and antimicrobial effects, attributed to their ability to form stable chelate complexes with metal ions and interact with various biological targets.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzo[b]thiophene acylhydrazones, starting from readily available carboxylate precursors. We will delve into the strategic considerations behind the synthetic pathways, offer detailed, field-proven protocols, and explain the causality behind experimental choices to ensure reproducibility and success.
Strategic Overview: From Carboxylate to Acylhydrazone
The most common and reliable strategy for synthesizing benzo[b]thiophene acylhydrazones initiates with a benzo[b]thiophene-2-carboxylate precursor, typically a carboxylic acid or its corresponding ester. The overall workflow can be logically divided into two primary stages:
-
Formation of Benzo[b]thiophene-2-carbohydrazide: This crucial intermediate is the cornerstone of the synthesis. It is prepared from the carboxylate precursor.
-
Condensation to Form Acylhydrazone: The carbohydrazide is then reacted with a selected aldehyde or ketone to yield the final acylhydrazone product.
This modular approach allows for the generation of a diverse library of acylhydrazones by simply varying the aldehyde or ketone in the final condensation step, facilitating structure-activity relationship (SAR) studies.
Below is a conceptual workflow illustrating this synthetic strategy.
Caption: General workflow for the synthesis of benzo[b]thiophene acylhydrazones.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides step-by-step protocols for the synthesis of benzo[b]thiophene acylhydrazones, starting from both ethyl ester and carboxylic acid precursors. The rationale behind the choice of reagents and reaction conditions is also discussed.
Protocol 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide from Ethyl Benzo[b]thiophene-2-carboxylate
This protocol details the direct conversion of an ester to the carbohydrazide via hydrazinolysis. This method is often preferred for its simplicity and high yields when the corresponding ester is commercially available or easily synthesized.
Reaction Scheme:
Caption: Hydrazinolysis of ethyl benzo[b]thiophene-2-carboxylate.
Materials:
-
Ethyl benzo[b]thiophene-2-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol (absolute)
Procedure:
-
To a solution of ethyl benzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol, add an excess of hydrazine hydrate (typically 10-20 equivalents).
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, benzo[b]thiophene-2-carbohydrazide, often precipitates out of the solution upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide.
Expert Insights:
-
Causality: The large excess of hydrazine hydrate is used to drive the reaction to completion. Ethanol is a suitable solvent as it dissolves the starting ester and is compatible with the reflux conditions.
-
Trustworthiness: This method is highly reliable and generally proceeds with high yields. The product is often pure enough for the next step without further purification.
Protocol 2: Synthesis from Benzo[b]thiophene-2-carboxylic Acid
When starting from the carboxylic acid, a two-step procedure is typically employed. This involves an initial esterification followed by hydrazinolysis as described in Protocol 1, or a direct coupling with a protected hydrazine derivative followed by deprotection. The latter is detailed below.
Step 2a: Synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate
This step involves the coupling of the carboxylic acid with tert-butyl carbazate using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[2]
Materials:
-
Benzo[b]thiophene-2-carboxylic acid
-
tert-Butyl carbazate
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve benzo[b]thiophene-2-carboxylic acid (1.1 equivalents) and tert-butyl carbazate (1.0 equivalent) in anhydrous DCM.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.13 equivalents) to the mixture.[2]
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.[2]
-
Allow the reaction to warm to room temperature and stir for 24 hours.[2]
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through Celite® and wash the filter cake with DCM.[2]
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.[2]
Step 2b: Deprotection to Yield Benzo[b]thiophene-2-carbohydrazide
The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.
Materials:
-
tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected hydrazide (1 equivalent) in anhydrous DCM.
-
Add an excess of TFA (20 equivalents) and stir the solution at room temperature for 18 hours.[2]
-
After the reaction is complete, perform an aqueous workup with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate (EtOAc).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the benzo[b]thiophene-2-carbohydrazide.[2]
Protocol 3: Synthesis of Benzo[b]thiophene Acylhydrazones
This final step involves the condensation of the benzo[b]thiophene-2-carbohydrazide with an appropriate aldehyde.
Reaction Scheme:
Caption: Formation of benzo[b]thiophene acylhydrazone via condensation.
Materials:
-
Benzo[b]thiophene-2-carbohydrazide
-
Substituted aromatic or heteroaromatic aldehyde (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend benzo[b]thiophene-2-carbohydrazide (1 equivalent) in ethanol.
-
Add the desired aldehyde (1 equivalent) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The acylhydrazone product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) may be necessary for higher purity.[1]
Data Presentation: Representative Examples
The following table summarizes the synthesis of a few representative benzo[b]thiophene acylhydrazones, showcasing the versatility of the final condensation step.
| Entry | Aldehyde | Product Name | Yield (%) |
| 1 | Benzaldehyde | (E)-N'-(benzylidene)benzo[b]thiophene-2-carbohydrazide | 85 |
| 2 | 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide | 92 |
| 3 | Pyridine-2-carboxaldehyde | (E)-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | 78 |
Note: Yields are representative and may vary based on specific reaction conditions and purification methods.
Applications in Drug Discovery
The synthesized benzo[b]thiophene acylhydrazones are valuable candidates for screening in various biological assays. For instance, several derivatives have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents.[1][4] Furthermore, the structural motif is present in compounds investigated for their anticancer properties.[3][5]
Conclusion
The synthetic routes outlined in this application note provide a robust and versatile platform for the generation of diverse libraries of benzo[b]thiophene acylhydrazones from carboxylate precursors. By understanding the underlying chemical principles and following these detailed protocols, researchers can efficiently synthesize these promising compounds for further investigation in drug discovery programs. The modularity of the final condensation step makes this an attractive strategy for exploring the structure-activity relationships of this important class of molecules.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New class of potent antitumor acylhydrazone derivatives containing furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Bromo Position on the Benzothiophene Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, functional organic materials, and agrochemicals.[1][2][3] The strategic introduction of molecular complexity onto this ring system is paramount for modulating biological activity and tuning material properties. The bromo-substituted benzothiophene serves as a versatile and highly valuable synthetic intermediate, offering a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This comprehensive guide provides an in-depth exploration of the primary methodologies for the functionalization of the bromo position on the benzothiophene ring. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer troubleshooting insights for the most pivotal transformations, including palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and other notable methodologies.
Introduction: The Significance of Benzothiophene Functionalization
The benzothiophene core is present in numerous FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene, the antipsychotic Brexpiprazole, and the antifungal agent Sertaconazole.[3] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets. The ability to precisely modify the benzothiophene skeleton, particularly at the bromo position, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. Beyond pharmaceuticals, functionalized benzothiophenes are gaining prominence in the field of organic electronics due to their π-conjugated systems.[3]
This guide will focus on the most reliable and widely adopted strategies for transforming the C-Br bond on the benzothiophene ring into more complex functionalities.
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Benzothiophene Modification
Palladium-catalyzed cross-coupling reactions represent the cornerstone of modern synthetic organic chemistry for the formation of C-C and C-N bonds. These reactions offer a mild, efficient, and functional group tolerant approach to derivatize bromo-benzothiophenes.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most utilized cross-coupling reaction for the arylation and vinylation of bromo-benzothiophenes. It involves the reaction of a bromo-benzothiophene with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[4][5][6]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, often a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is employed, which is reduced in situ to Pd(0). The choice of phosphine ligand is critical and can significantly impact reaction efficiency. Bulky, electron-rich phosphines like XPhos or SPhos often give superior results, especially with challenging substrates.[7]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[4][8] The choice of base can influence the reaction rate and selectivity.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is frequently used to dissolve both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromobenzothiophene
Materials:
-
3-Bromobenzothiophene
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (1-5 mol%)
-
K₂CO₃ (2-3 equivalents)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromobenzothiophene (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous and thoroughly degassed. Consider a different palladium precatalyst/ligand combination. Varying the base or solvent system can also be beneficial.[4]
-
Homocoupling of Boronic Acid: This side reaction is often due to the presence of oxygen. Rigorous degassing is crucial.[4]
Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between a bromo-benzothiophene and a terminal alkyne.[9][10] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]
-
Amine Base: The amine (e.g., triethylamine or diisopropylamine) serves as both the base and often as the solvent. It neutralizes the HBr formed during the reaction and helps to keep the catalytic species soluble.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
3-Bromobenzothiophene
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
CuI (2-5 mol%)
-
Triethylamine (as solvent or co-solvent with THF)
-
Anhydrous, degassed solvents
Procedure:
-
To a Schlenk flask, add 3-bromobenzothiophene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill with an inert gas.
-
Add degassed triethylamine and the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous NH₄Cl solution.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination allows for the synthesis of N-aryl benzothiophenes by coupling a bromo-benzothiophene with a primary or secondary amine.[8][11][12][13]
Causality Behind Experimental Choices:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands are generally required to promote the reductive elimination step.[11]
-
Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
3-Bromobenzothiophene
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or other suitable ligand (2-4 mol%)
-
NaOt-Bu (1.4 - 2.0 equivalents)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu (1.5 eq) to a Schlenk flask.
-
Add the amine (1.2 eq), 3-bromobenzothiophene (1.0 eq), Pd₂(dba)₃ (0.015 eq), and the phosphine ligand (0.03 eq).
-
Add anhydrous, degassed solvent.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed.
-
Cool to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Other Important Palladium-Catalyzed Reactions
-
Stille Coupling: This reaction couples a bromo-benzothiophene with an organostannane reagent.[14][15] While effective, the toxicity of organotin compounds has led to a preference for Suzuki and other couplings.[7]
-
Cyanation: The introduction of a nitrile group can be achieved by reacting a bromo-benzothiophene with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst.[16][17][18][19][20] This provides a valuable synthetic handle for further transformations into carboxylic acids, amides, or amines.
Lithiation and Electrophilic Quench: An Orthogonal Approach
Lithium-halogen exchange provides a powerful, palladium-free method for functionalizing bromo-benzothiophenes. This approach involves treating the bromo-benzothiophene with a strong organolithium base, typically at low temperatures, to generate a highly reactive lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles.[21][22]
Causality Behind Experimental Choices:
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is the most common reagent for this transformation. The reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as deprotonation at other positions on the ring.[21]
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. Rigorously anhydrous conditions are essential for success.[21]
Experimental Protocol: General Procedure for Lithiation and Quench
Materials:
-
3-Bromobenzothiophene
-
n-Butyllithium (1.1 equivalents, solution in hexanes)
-
Electrophile (e.g., DMF, CO₂, an aldehyde, or ketone) (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 3-bromobenzothiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography or recrystallization.
Diagram of Lithiation and Electrophilic Quench
Caption: The two-step process of lithiation followed by electrophilic quench.
Grignard Reagent Formation and Reaction
Similar to lithiation, a Grignard reagent can be formed from bromo-benzothiophene by reacting it with magnesium metal.[23][24][25][26][27] The resulting organomagnesium compound is a potent nucleophile that can react with various electrophiles, particularly carbonyl compounds.[24][27]
Causality Behind Experimental Choices:
-
Activation of Magnesium: The magnesium metal is typically activated to initiate the reaction, often with a small crystal of iodine or 1,2-dibromoethane.[25]
-
Anhydrous Ether Solvents: Grignard reagents are typically prepared in anhydrous ether solvents like diethyl ether or THF, which stabilize the organomagnesium species.[23][25]
Experimental Protocol: General Procedure for Grignard Formation and Reaction with an Aldehyde
Materials:
-
3-Bromobenzothiophene
-
Magnesium turnings (1.2 equivalents)
-
Iodine (one small crystal)
-
Aldehyde (1.0 equivalent)
-
Anhydrous diethyl ether or THF
Procedure:
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in a flame-dried flask under an inert atmosphere.
-
Add a small portion of a solution of 3-bromobenzothiophene (1.0 eq) in anhydrous ether.
-
Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and bubbling indicates the start of the reaction.
-
Add the remaining 3-bromobenzothiophene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
-
Cool the Grignard reagent solution in an ice bath and add a solution of the aldehyde (1.0 eq) in anhydrous ether dropwise.
-
Stir at room temperature until the reaction is complete.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract with ether, wash the organic layer with brine, dry, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Summary of Key Functionalization Strategies
| Reaction Type | Reagents/Catalysts | Bond Formed | Key Advantages | Considerations |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | C-C (sp²-sp²) | High functional group tolerance, commercially available reagents. | Requires careful degassing to avoid side reactions.[4] |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, alkyne, amine base | C-C (sp²-sp) | Direct introduction of alkynes, mild conditions.[9] | Copper co-catalyst can sometimes lead to alkyne homocoupling. |
| Buchwald-Hartwig Amination | Pd catalyst, amine, strong base | C-N | Direct formation of C-N bonds, wide scope of amines.[11] | Requires specific, often expensive, phosphine ligands. |
| Lithiation-Quench | n-BuLi, electrophile | C-C, C-Heteroatom | Palladium-free, access to a wide range of functionalities. | Requires strictly anhydrous conditions and low temperatures.[21] |
| Grignard Reaction | Mg, electrophile | C-C | Classic, robust method for C-C bond formation with carbonyls. | Sensitive to moisture and protic functional groups.[25][26] |
Conclusion
The functionalization of the bromo position on the benzothiophene ring is a well-established and highly versatile area of synthetic chemistry. The choice of methodology—be it a palladium-catalyzed cross-coupling, a lithium-halogen exchange, or a Grignard reaction—depends on the desired final product, the functional groups present in the starting materials, and the available laboratory resources. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse library of functionalized benzothiophene derivatives for applications in drug discovery, materials science, and beyond.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides [dspace.mit.edu]
- 19. researchgate.net [researchgate.net]
- 20. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. community.wvu.edu [community.wvu.edu]
- 25. Grignard reagent - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-1-Benzothiophene Esters
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1-Benzothiophene Scaffolds
The 1-benzothiophene core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional organic materials.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the C-C bond formation required to synthesize functionalized 1-benzothiophene derivatives.[2][3][4] This application note provides a detailed guide to the Suzuki coupling of 6-bromo-1-benzothiophene esters, offering insights into the reaction mechanism, a robust experimental protocol, and troubleshooting advice.
The Suzuki coupling, a Nobel Prize-winning reaction, involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[5] For the synthesis of 6-aryl-1-benzothiophene esters, the 6-bromo position of the benzothiophene core serves as an excellent electrophilic partner for the coupling reaction.
Mechanistic Overview: The Palladium Catalytic Cycle
The mechanism of the Suzuki coupling reaction is a well-studied catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 6-bromo-1-benzothiophene ester. This step forms a Pd(II) intermediate.[4] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[2]
-
Transmetalation: In this step, the organic group from the boronic acid (or its corresponding boronate ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound.[2][4] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[2]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the 6-position of the benzothiophene and the aryl group from the boronic acid. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of Ethyl 6-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate
This protocol details a general procedure for the Suzuki coupling of a 6-bromo-1-benzothiophene ester with an arylboronic acid.
Materials and Reagents
-
Ethyl 6-bromo-1-benzothiophene-2-carboxylate
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand like SPhos or XPhos.[2]
-
Potassium carbonate (K₂CO₃) or another suitable base such as cesium carbonate or potassium phosphate.[2]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | Ethyl 6-bromo-1-benzothiophene-2-carboxylate | The bromo-substituted benzothiophene is the electrophilic partner. |
| Boronic Acid | 4-Methoxyphenylboronic acid (1.2 eq.) | The nucleophilic partner. A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium precursor.[7] |
| Ligand | PPh₃ (8 mol%) or other bulky, electron-rich phosphine | Stabilizes the Pd(0) species and facilitates oxidative addition.[3] |
| Base | K₂CO₃ (2.0 eq.) | Essential for the transmetalation step.[2][8] |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents.[2][9] |
| Temperature | 90-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine ethyl 6-bromo-1-benzothiophene-2-carboxylate (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (15 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 6-(4-methoxyphenyl)-1-benzothiophene-2-carboxylate.
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient degassing- Poor quality reagents or solvents | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Use anhydrous solvents and high-purity reagents. |
| Formation of Homocoupling Byproducts | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature.- Improve the degassing procedure. |
| Decomposition of Boronic Acid | - Prolonged reaction time at high temperature- Presence of strong base | - Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder base like K₃PO₄. |
| Difficulty in Purification | - Close polarity of product and impurities | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-1-benzothiophene esters. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a meticulous experimental protocol, researchers can achieve high yields of the desired products. The information provided in this application note serves as a comprehensive guide for scientists engaged in the synthesis of these valuable compounds for applications in drug discovery and materials science.
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Yield Synthesis of 6-Bromo-1-benzothiophene-3-carboxylic Acid via Saponification
Abstract & Introduction
6-Bromo-1-benzothiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structural motif is present in various pharmacologically active compounds.[2][3] The conversion of its corresponding ethyl ester, Ethyl 6-bromo-1-benzothiophene-3-carboxylate, to the carboxylic acid is a critical synthetic step. This application note provides a comprehensive, field-proven protocol for this transformation via base-catalyzed hydrolysis (saponification).
We will explore the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step guide for synthesis, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and high-yield method for this specific hydrolysis.
Scientific Principles: The Saponification Reaction
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[4] While this reaction can be catalyzed by acid, base-catalyzed hydrolysis, or saponification, is generally preferred for its irreversibility and high yields.[5][6]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The process is initiated by the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form the carboxylic acid. In the basic reaction medium, a rapid and essentially irreversible acid-base reaction occurs: the newly formed carboxylic acid (pKa ≈ 4-5) is deprotonated by the strongly basic ethoxide (conjugate acid ethanol, pKa ≈ 16), driving the equilibrium entirely towards the products.[8] The final step involves a workup with a strong acid to protonate the carboxylate salt and precipitate the desired carboxylic acid.[9]
Mechanistic Pathway Diagram
The diagram below illustrates the key steps in the base-catalyzed hydrolysis of this compound.
Caption: Mechanism of Saponification.
Rationale for Reagent Selection
-
Base (Lithium Hydroxide): While NaOH and KOH are common, Lithium Hydroxide (LiOH) is often the base of choice for the hydrolysis of sterically hindered or sensitive esters.[7][10] Studies have shown that lithium cations can accelerate hydrolysis in water/THF solvent systems.[11] This is attributed to the coordination of THF with the lithium cation, which increases the solubility and effective nucleophilicity of the hydroxide in the organic phase where the ester resides.[12]
-
Solvent System (THF/Methanol/Water): A mixed solvent system is crucial for ensuring that both the nonpolar ester substrate and the ionic hydroxide base are sufficiently solubilized to react.[13]
-
Tetrahydrofuran (THF): A water-miscible ether that effectively dissolves the aromatic ester.
-
Methanol (MeOH): Helps to solubilize the LiOH and acts as a co-solvent.
-
Water (H₂O): The source of the hydroxide nucleophile and necessary for dissolving the LiOH.
-
Experimental Protocol
This protocol details the hydrolysis of this compound.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Amount Used (Example Scale) | Moles (mmol) | Equivalents |
| This compound | 19075-60-6 | 285.15 | >97% | 5.00 g | 17.53 | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | >98% | 1.47 g | 35.07 | 2.0 |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Reagent Grade | 50 mL | - | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | Reagent Grade | 25 mL | - | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | 25 mL | - | - |
| Hydrochloric Acid (HCl), Concentrated | 7647-01-0 | 36.46 | ~37% (12.1 M) | As needed (~6 mL) | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Reagent Grade | ~150 mL | - | - |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | Saturated | ~50 mL | - | - |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Granular | As needed | - | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL or 500 mL)
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
Reaction Setup & Hydrolysis:
-
To a 250 mL round-bottom flask, add this compound (5.00 g, 17.53 mmol).
-
Add THF (50 mL) and Methanol (25 mL) to the flask and stir until the ester is fully dissolved.
-
In a separate beaker, dissolve Lithium Hydroxide Monohydrate (1.47 g, 35.07 mmol) in deionized water (25 mL).
-
Add the aqueous LiOH solution to the flask containing the ester. The mixture may become slightly cloudy.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 60 °C using a heating mantle or oil bath.
-
Maintain stirring at 60 °C for 4-6 hours.
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, neutralizing it with a drop of dilute HCl, and extracting with a small amount of ethyl acetate.
-
Eluent: A mixture like 30% Ethyl Acetate in Hexanes is a good starting point.
-
Visualization: UV light (254 nm). The product spot (carboxylic acid) should be more polar (lower Rf) than the starting ester. The reaction is complete when the starting material spot is no longer visible.
Workup & Purification:
-
After the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
Remove the THF and methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 25 mL) to remove any unreacted starting material or neutral impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of ~1-2.[14] A white or off-white precipitate of the carboxylic acid product will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual salts.
-
Dry the product under vacuum or in a desiccator to a constant weight. A typical yield is 90-98%.
Workflow & Characterization
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Product Characterization
The identity and purity of the final product, 6-bromo-1-benzothiophene-3-carboxylic acid, should be confirmed using standard analytical techniques.[15]
-
¹H NMR: The spectrum should show the disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) from the starting material. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (>12 ppm). Aromatic protons will also be present in the 7-8.5 ppm region.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a characteristic C=O stretch around 1700 cm⁻¹. The C-O stretch from the ester (around 1200 cm⁻¹) will have disappeared.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₉H₅BrO₂S, MW: 257.1 g/mol ), accounting for the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).
Safety & Troubleshooting
-
Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. THF can form peroxides; use from a freshly opened bottle or test for peroxides if the container has been open for an extended period. Concentrated HCl is highly corrosive.
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material after 6 hours, add an additional 0.5 equivalents of LiOH and continue heating. Ensure the reaction temperature is maintained.
-
Low Yield: Inefficient extraction or premature precipitation can lead to loss of product. Ensure the aqueous layer is strongly acidic (pH 1-2) to fully precipitate the carboxylic acid. Ensure washes are performed correctly to avoid product loss.
-
Oily Product: If the product oils out instead of precipitating, it may be impure. Try scratching the inside of the flask with a glass rod to induce crystallization or re-dissolve in a minimal amount of a suitable solvent and re-precipitate.
-
References
- 1. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7 [matrix-fine-chemicals.com]
- 2. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 12. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Acid-Catalyzed Ester Hydrolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes and Protocols for Creating Materials for Organic Electronics
Introduction: The Promise and Practicality of Organic Electronics
Organic electronics has emerged as a transformative field, offering the potential for lightweight, flexible, and cost-effective electronic devices.[1][2] Unlike traditional silicon-based electronics, organic electronic devices are fabricated from carbon-based materials, primarily conducting polymers and small molecules.[1] This fundamental difference in material composition allows for novel applications such as flexible displays, wearable sensors, and large-area solar cells.[2][3] The unique advantage of these materials lies in their tunable electronic properties through chemical synthesis and their processability from solution, enabling low-cost manufacturing techniques like printing and coating.[2][3]
This guide provides an in-depth exploration of the materials and methodologies central to the fabrication of organic electronic devices. It is designed for researchers and scientists, offering not just procedural steps but also the underlying scientific rationale to empower innovation and problem-solving in the laboratory. We will delve into the synthesis of key organic semiconductors, the fabrication of fundamental device architectures, and the essential characterization techniques required to validate material properties and device performance.
Part 1: Synthesis of Core Organic Electronic Materials
The performance of an organic electronic device is intrinsically linked to the quality and properties of the active semiconductor material. Here, we provide detailed protocols for the synthesis of two widely utilized classes of organic semiconductors: conducting polymers and small molecules.
Conducting Polymers: The Case of Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
PEDOT:PSS is a cornerstone material in organic electronics, prized for its high conductivity, transparency, and excellent film-forming properties from aqueous dispersions.[4][5][6] It is commonly used as a hole transport layer (HTL) in a variety of devices. The synthesis involves the oxidative polymerization of the EDOT monomer in the presence of the PSS polyelectrolyte, which acts as a dopant and stabilizer.[3][4]
Protocol 1: In-Situ Chemical Oxidative Polymerization of PEDOT:PSS
This protocol describes a common laboratory-scale synthesis of a PEDOT:PSS aqueous dispersion.
Materials:
-
3,4-ethylenedioxythiophene (EDOT) monomer
-
Polystyrene sulfonate (PSS) aqueous solution
-
Sodium persulfate (Na₂S₂O₈) as an oxidant
-
Ferric sulfate (Fe₂(SO₄)₃) as a catalyst (optional, can enhance conductivity)
-
Deionized (DI) water
-
Nitrogen or Argon gas
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or oil bath for temperature control
-
Condenser
-
Dropping funnel
-
Schlenk line for inert atmosphere
Procedure:
-
Preparation of PSS Solution: In the two-neck round-bottom flask, dissolve the desired amount of PSS in DI water to achieve the target concentration. The weight ratio of EDOT to PSS is a critical parameter influencing the final properties and typically ranges from 1:2.5 to 1:6.[3]
-
Inert Atmosphere: Purge the flask with nitrogen or argon for at least 30 minutes to remove oxygen, which can interfere with the polymerization reaction. Maintain a positive pressure of inert gas throughout the synthesis.
-
Monomer Addition: Add the EDOT monomer to the PSS solution while stirring vigorously.
-
Initiation of Polymerization: Prepare a solution of the oxidant, sodium persulfate, in DI water. If using a catalyst, it can be added to the oxidant solution.
-
Controlled Addition: Slowly add the oxidant solution to the EDOT/PSS mixture using the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature of the reaction mixture at room temperature using a water bath.
-
Polymerization: Allow the reaction to proceed for 24 hours under continuous stirring and inert atmosphere. The solution will gradually turn from colorless to a deep blue, indicating the formation of PEDOT.[6]
-
Purification: Purify the resulting PEDOT:PSS dispersion by dialysis against DI water for 48-72 hours to remove unreacted monomers, oxidant, and byproducts.
Causality and Insights:
-
The PSS not only acts as a template for the polymerization of EDOT but also dopes the resulting PEDOT chains, rendering them conductive.[5]
-
The slow addition of the oxidant is crucial to control the reaction rate and prevent overheating, which can lead to uncontrolled polymerization and broader molecular weight distribution.
-
The final EDOT:PSS ratio significantly impacts the conductivity and work function of the resulting film. A higher PSS content generally leads to better film formation but can decrease conductivity.[3]
Part 2: Fabrication of Organic Electronic Devices
The transition from a synthesized material to a functional device requires precise control over thin-film deposition and device architecture. In this section, we detail the fabrication of two fundamental organic electronic devices: an Organic Light-Emitting Diode (OLED) and an Organic Field-Effect Transistor (OFET).
Organic Light-Emitting Diodes (OLEDs) by Solution Processing
Solution-processed OLEDs offer a low-cost alternative to traditional vacuum-deposited devices.[7][8] This protocol outlines the fabrication of a simple, multi-layer OLED using spin coating.
Protocol 2: Spin Coating Fabrication of a Polymer-Based OLED
Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS solution (as synthesized or commercial)
-
Emissive polymer (e.g., a blend of a host material and a phosphorescent or fluorescent emitter) dissolved in an appropriate organic solvent (e.g., toluene, chlorobenzene)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Low work function metal for cathode (e.g., LiF/Al or Ca/Al)
-
Spin coater
-
Hotplate
-
Glovebox with an inert atmosphere (N₂)
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential sonication in a cleaning solution (like Hellmanex), deionized water, and isopropyl alcohol.[9] Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.[9]
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Filter the PEDOT:PSS solution through a 0.45 µm syringe filter.
-
Deposit the PEDOT:PSS layer by spin coating. A typical procedure is to dispense the solution onto the center of the substrate and spin at 3000-5000 rpm for 30-60 seconds to achieve a thickness of 30-50 nm.[7]
-
Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.[7][9]
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive polymer in a suitable organic solvent. The concentration will depend on the desired film thickness and the polymer's solubility.
-
Spin coat the EML on top of the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired thickness (typically 50-100 nm).
-
Anneal the EML on a hotplate to remove the solvent. The annealing temperature and time are material-dependent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit the ETL (e.g., 20-40 nm of TPBi) by thermal evaporation.
-
Deposit the cathode by sequential thermal evaporation of a thin layer of a low work function material (e.g., 1 nm of LiF) followed by a thicker layer of a stable metal (e.g., 100 nm of Al). The deposition rate should be carefully controlled.
-
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, which can degrade performance, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.[9]
Workflow for OLED Fabrication:
Caption: Workflow for the fabrication of a solution-processed OLED.
Organic Field-Effect Transistors (OFETs) by Vacuum Deposition
Vacuum thermal evaporation is a common technique for depositing thin films of small molecule organic semiconductors with high purity and controlled thickness.[10] This protocol describes the fabrication of a top-contact, bottom-gate OFET.
Protocol 3: Vacuum Deposition of a Pentacene-Based OFET
Device Structure: Si/SiO₂ / Pentacene / Source-Drain Electrodes
Materials & Equipment:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and gate dielectric, respectively)
-
Pentacene (purified by sublimation)
-
Gold (Au) for source and drain electrodes
-
Chromium (Cr) or Titanium (Ti) as an adhesion layer for gold
-
High-vacuum thermal evaporator (pressure < 10⁻⁶ torr)
-
Shadow masks for patterning the organic semiconductor and the electrodes
-
Substrate cleaning supplies
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sonication in acetone and isopropyl alcohol.
-
Dry the substrate with a nitrogen stream.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the ordering of the pentacene molecules and enhance device performance.
-
-
Organic Semiconductor Deposition:
-
Mount the cleaned substrate in the thermal evaporator.
-
Place the sublimation-purified pentacene in a quartz crucible.
-
Evacuate the chamber to a high vacuum.
-
Heat the crucible to sublimate the pentacene. Deposit a thin film of pentacene (typically 30-50 nm) onto the substrate.[11] The deposition rate should be slow and controlled (e.g., 0.1-0.5 Å/s) to promote crystalline growth. The substrate can be heated during deposition (e.g., to 50-70 °C) to improve film morphology.[11]
-
-
Source and Drain Electrode Deposition:
-
Without breaking the vacuum, align a shadow mask over the pentacene layer to define the source and drain electrodes.
-
Deposit a thin adhesion layer of Cr or Ti (e.g., 5 nm).
-
Deposit the gold electrodes (e.g., 50-100 nm).
-
-
Device Characterization: Transfer the fabricated device to a probe station for electrical characterization.
Diagram of a Top-Contact, Bottom-Gate OFET:
References
- 1. Preparation and Application of PEDOT:PSS(155090-83-8) [yacooscience.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Facile synthesis of highly conductive PEDOT:PSS via surfactant templates - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08801B [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 8. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 9. ossila.com [ossila.com]
- 10. ossila.com [ossila.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing yield for Ethyl 6-bromo-1-benzothiophene-3-carboxylate synthesis
An invaluable resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of Ethyl 6-bromo-1-benzothiophene-3-carboxylate. As a key intermediate in medicinal chemistry, achieving high yield and purity is paramount. This guide is structured to address common challenges and provide scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to construct the ethyl 1-benzothiophene-3-carboxylate core?
There are several established strategies for synthesizing the benzothiophene ring system. The choice often depends on the availability of starting materials and desired substitution patterns. Key methods include:
-
Palladium-Catalyzed Oxidative Cyclization: A modern and efficient method that often involves the reaction of a substituted (methylthio)phenylacetylene with carbon monoxide and an alcohol in the presence of a palladium catalyst. This approach builds the carboxylate group and the heterocyclic ring in a single, atom-economical step.[1]
-
Electrophilic Cyclization: This classical approach typically involves the intramolecular cyclization of an appropriately substituted aryl thioether or thiophenol derivative. For instance, an arylthioacetic acid can be cyclized to form a 3-hydroxybenzothiophene, which is then further modified.[2][3]
-
Fiesselmann Thiophene Synthesis Variation: While the classic Fiesselmann synthesis targets thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives, variations can be adapted for benzannulated systems, providing a convergent route to the core structure.[4][5]
Q2: How is the bromine typically introduced at the 6-position?
The bromine at the 6-position can be incorporated in two main ways:
-
Starting Material Strategy: The most straightforward approach is to begin with a starting material that already contains the bromine atom in the correct position on the benzene ring (e.g., a bromo-substituted thiophenol). This pre-installation of the halogen avoids potential regioselectivity issues in the final steps.
-
Late-Stage Electrophilic Bromination: If the benzothiophene core is synthesized first, the bromine can be added via electrophilic aromatic substitution. However, this method requires careful control of reaction conditions to ensure selective bromination at the C-6 position, as the benzothiophene ring has multiple potential sites for electrophilic attack, primarily the more activated C-3 and C-2 positions.[2][6] Blocking the C-3 position with the carboxylate group helps direct substitution to the benzene ring.
Q3: What are the most critical parameters to control for maximizing yield and purity?
Optimizing the synthesis of this compound hinges on the meticulous control of several key parameters:
-
Reagent Purity and Stoichiometry: Ensure all starting materials, particularly catalysts and bases, are of high purity and used in the correct molar ratios. Anhydrous solvents are often critical, especially in metal-catalyzed reactions.
-
Temperature Control: Reaction temperature can significantly influence reaction rates and the formation of side products. Overheating can lead to decomposition, while insufficient heat may result in an incomplete reaction.
-
Atmosphere: Many syntheses, especially those involving palladium catalysts or organometallic intermediates, must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst.[1]
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial. For instance, in base-catalyzed cyclizations, a non-nucleophilic base may be required to avoid saponification of the ethyl ester.[7] The solvent's polarity can affect reagent solubility and reaction kinetics.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Inactive Catalyst (Palladium-based routes) | The palladium catalyst may be oxidized or poisoned. Ensure the reaction is run under a strictly inert atmosphere. Use freshly opened or properly stored catalyst. Consider a pre-activation step if applicable. |
| Poor Quality Starting Materials | Verify the purity of your starting materials (e.g., substituted thiophenol, alkyne) via NMR or GC-MS. Impurities can inhibit the reaction. |
| Incorrect Reaction Temperature | The reaction may require a specific temperature for initiation. Gradually increase the temperature and monitor the reaction by TLC or LC-MS. Conversely, if decomposition is suspected, lower the temperature. |
| Sub-optimal Base or Solvent | The chosen base may not be strong enough, or the solvent may not be appropriate. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, organic bases like DBU) and solvents (e.g., DMF, Toluene, THF) to find the optimal combination.[7][8] |
Problem 2: Formation of Isomeric or Unidentified Byproducts
| Probable Cause | Recommended Solution |
| Lack of Regioselectivity | If performing a late-stage bromination, other positions on the benzothiophene ring may be reacting. Modify the brominating agent (e.g., NBS vs. Br₂) and solvent to enhance selectivity for the C-6 position.[9] The preferred method is to use a pre-brominated starting material. |
| Side Reactions | The ethyl ester group can be susceptible to hydrolysis or transesterification. Ensure anhydrous conditions and use non-nucleophilic bases where possible. Side reactions like dimerization of starting materials can also occur.[10] |
| Decomposition | The starting materials or product may be unstable under the reaction conditions. Consider lowering the reaction temperature or shortening the reaction time. |
Problem 3: Reaction Stalls and Fails to Reach Completion
| Probable Cause | Recommended Solution |
| Catalyst Deactivation | In catalytic cycles, the catalyst may deactivate over time. In some cases, adding a second portion of the catalyst mid-reaction can drive it to completion. |
| Reversible Reaction/Equilibrium | The reaction may be reaching equilibrium. If a volatile byproduct is formed (e.g., water), consider using a Dean-Stark trap or molecular sieves to remove it and drive the reaction forward. |
| Insufficient Reaction Time | Some cyclization reactions are slow. Extend the reaction time and monitor progress carefully by TLC or LC-MS to ensure it has genuinely stalled and is not just proceeding slowly. |
Visualizing the Troubleshooting Process
The following workflow provides a logical sequence for diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low-yield synthesis.
Recommended Experimental Protocol
This protocol describes a palladium-catalyzed oxidative cyclization approach, adapted from methodologies reported for similar structures.[1] This method is chosen for its efficiency and good functional group tolerance.
Reaction Scheme
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. Research Portal [ircommons.uwf.edu]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of Crude Ethyl 6-bromo-1-benzothiophene-3-carboxylate by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for the column chromatography purification of Ethyl 6-bromo-1-benzothiophene-3-carboxylate. Here, we address common challenges with scientifically grounded explanations and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Separation of the Target Compound from Impurities
Q: I'm observing overlapping spots on my TLC analysis of the collected fractions. How can I improve the separation between my product and nearby impurities?
A: Poor resolution is a frequent challenge stemming from an improperly optimized mobile phase. The goal is to find a solvent system that provides a significant difference in the retention factor (Rf) between your product and the impurities.
-
Underlying Principle: The separation in normal-phase column chromatography relies on the differential adsorption of compounds to the polar stationary phase (silica gel) and their solubility in the mobile phase.[1] A well-chosen solvent system will create a larger separation factor (α) between your target compound and contaminants, leading to better resolution.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before scaling up to a column, it's crucial to screen various solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system where the target compound, this compound, has an Rf value between 0.2 and 0.3.[2] This generally provides the best balance for effective separation on a column.
-
Solvent Polarity Adjustment: If your compound and impurities are moving too quickly up the TLC plate (high Rf), decrease the polarity of your mobile phase. Conversely, if they are stuck at the baseline (low Rf), increase the polarity.[3]
-
Employ Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient elution is recommended.[2] Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[4]
-
-
Pro-Tip: Sometimes, changing one of the solvents in your mobile phase, even to another with similar polarity, can alter the selectivity of the separation due to different solvent-solute interactions.[5]
Issue 2: The Compound Won't Elute from the Column
Q: I've been flushing the column with my chosen mobile phase, but my product is not coming off. What's happening?
A: This issue typically points to two main possibilities: the mobile phase is not polar enough to move your compound, or your compound is irreversibly adsorbed or has decomposed on the silica gel.
-
Causality: this compound, while not extremely polar, may still require a sufficiently polar mobile phase to overcome its interaction with the acidic silica gel. If the compound is sensitive to acid, it may decompose on the column.[3][6]
-
Troubleshooting Protocol:
-
Drastic Polarity Increase: If you suspect the mobile phase is too weak, significantly increase its polarity.[3][6] For instance, if you are using a hexane/ethyl acetate mixture, try increasing the percentage of ethyl acetate or even switching to a more polar solvent system like dichloromethane/methanol.
-
Check for Compound Stability: Before committing your entire batch to a column, test the stability of your compound on silica. Spot your crude material on a TLC plate, let it sit for about an hour, and then develop it. If you observe a new spot or streaking that wasn't present initially, your compound may be decomposing on the silica.[3][6]
-
Alternative Stationary Phases: If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina.[3] Another option is to use deactivated silica gel, which can be prepared by flushing the column with a solvent system containing a small amount of triethylamine (1-2%) before loading your sample.[7]
-
Issue 3: Low Yield of Purified Product
Q: After combining and evaporating my fractions, the final yield of my purified this compound is much lower than expected. Where could my product have gone?
A: Low recovery can result from several factors, including incomplete elution, decomposition on the column, or issues with sample loading and fraction collection.
-
Expert Analysis: A common mistake is prematurely stopping the fraction collection. The compound may exhibit "tailing," where it elutes slowly over many fractions.[6] Also, improper sample loading can lead to broad bands and diluted fractions that are difficult to detect.
-
Recovery Optimization Strategy:
-
Sample Loading Technique: For optimal separation and recovery, the sample should be loaded onto the column in a narrow band. Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.[8] If the compound has poor solubility in the elution solvent, consider "dry loading."[8][9] This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column.[7][9]
-
Thorough Fraction Analysis: Since this compound is colorless, it's essential to monitor fractions diligently using TLC.[10][11][12] Don't discard any fractions until you have confirmed the absence of your product. Sometimes, the compound can be present in very dilute concentrations.[6]
-
Address Tailing: If you observe significant tailing of your product's spot on TLCs of the fractions, you can try to increase the polarity of the mobile phase once the main peak starts to elute. This can help to push the remaining compound off the column more quickly.[6]
-
Experimental Protocols & Data
Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography, offering a good balance of surface area and flow characteristics.[13] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for compounds of moderate polarity.[14][15] A gradient allows for the separation of a wider range of impurities. |
| TLC Optimization | Target Rf of ~0.2-0.3 in 10-20% Ethyl Acetate in Hexane | This Rf range on TLC typically translates to good separation on a column.[16][2] |
| Sample Loading | Dry Loading | Recommended if the crude product is a solid or has low solubility in the initial mobile phase, as it prevents band broadening.[8][9] |
Visual Workflow and Troubleshooting Guide
Column Chromatography Workflow
Caption: A streamlined workflow for the purification of this compound by column chromatography.
Troubleshooting Decision Tree
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aapco.org [aapco.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. sorbtech.com [sorbtech.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Palladium-Catalyzed Benzothiophene Synthesis
Welcome to the technical support center for palladium-catalyzed benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to side product formation. The following question-and-answer-based guides provide in-depth explanations and actionable protocols to help you optimize your reactions, increase yields, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant Homocoupling of Starting Materials
Question: My reaction is producing a significant amount of biaryl (from aryl halide homocoupling) or diyne/diene (from alkyne/alkene homocoupling) side products. What is the cause and how can I minimize it?
Answer:
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry and typically points to an imbalance in the rates of the catalytic cycle steps.[1][2] The desired cross-coupling product is formed through a sequence of oxidative addition, transmetalation, and reductive elimination. Homocoupling often occurs when the transmetalation step is slow or inefficient compared to competing side reactions.
Mechanistic Insight: After the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst, an Ar-Pd(II)-X complex is formed. If the subsequent transmetalation with your coupling partner (e.g., an organoboron or organotin reagent) is sluggish, this palladium intermediate can react with another molecule of the aryl halide or the coupling partner, leading to the undesired homocoupled products.[2][3] In some cases, trace amounts of oxygen can also promote the oxidative homocoupling of organoboronic acids.
Troubleshooting Workflow for Homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Issue 2: Formation of Dehalogenated Byproducts
Question: My primary side product is the dehalogenated arene (Ar-H instead of Ar-Coupling Partner). Why is this happening and what are the solutions?
Answer:
Hydrodehalogenation is a pervasive side reaction where the halogen atom of the aryl halide is replaced by a hydrogen atom.[4] This process competes directly with the desired cross-coupling pathway and can significantly reduce your yield. It is particularly common with electron-rich aryl halides and highly active catalyst systems.[4]
Mechanistic Insight: The formation of a dehalogenated product typically involves the generation of a palladium-hydride (Pd-H) species. This hydride can be transferred to the aryl group in the Ar-Pd(II)-X complex, followed by reductive elimination of the Ar-H byproduct. The source of the hydride is critical and often comes from the solvent, base, or other reagents in the reaction mixture.[4][5]
-
Solvent: Alcoholic solvents (e.g., isopropanol, 3-pentanol) can be oxidized by the palladium complex, generating a Pd-H species.[4][5][6]
-
Base: Strong bases with β-hydrogens can be a hydrogen source.[7]
-
Water: Trace amounts of water can also contribute to hydrodehalogenation pathways with certain substrates.[8]
Troubleshooting Strategies for Dehalogenation:
| Parameter | Recommended Action | Rationale |
| Solvent | Switch from alcoholic solvents to aprotic solvents like Dioxane, Toluene, or DMF. | Eliminates a primary source of hydride species that leads to dehalogenation.[4] |
| Base | Use a weaker base or one without β-hydrogens (e.g., Cs₂CO₃, K₃PO₄). | Reduces the likelihood of the base acting as a hydride donor.[4][9] |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., RuPhos, JohnPhos). | These ligands promote the desired reductive elimination of the cross-coupled product, making it faster than the dehalogenation pathway.[4][10] |
| Substrate | If possible, switch the aryl halide. Reactivity order is I > Br > OTf >> Cl.[1] | A more reactive halide (e.g., Ar-I) can undergo oxidative addition more rapidly, potentially improving the kinetics of the desired pathway relative to dehalogenation.[7] |
| Additives | Ensure the reaction is run under strictly anhydrous and inert conditions. | Minimizes water as a potential hydrogen source.[8] |
Issue 3: Poor Regioselectivity (C2 vs. C3 Functionalization)
Question: I am struggling with poor regioselectivity in my benzothiophene functionalization, obtaining a mixture of C2 and C3 arylated products. How can I improve selectivity?
Answer:
Regioselectivity between the C2 and C3 positions of the benzothiophene core is a common challenge, particularly in direct C-H activation/arylation methods. The inherent electronic properties of the benzothiophene ring can allow for reactivity at both positions, and reaction conditions must be carefully tuned to favor one over the other.
Mechanistic Insight: In many Pd-catalyzed C-H activation cycles, the selectivity is determined by the step where the C-H bond is cleaved. For benzothiophenes, the C2 position is often more acidic and sterically accessible, making it the kinetically favored site for functionalization.[11] However, thermodynamic products or different mechanistic pathways can lead to C3 functionalization. The choice of catalyst, oxidant, solvent, and directing groups can heavily influence the outcome.
Strategies for Controlling Regioselectivity:
-
Catalyst and Oxidant System: The combination of the palladium catalyst and co-catalyst (often an oxidant in C-H activation) is paramount. For example, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides, a Pd(OAc)₂ catalyst paired with a Cu(OAc)₂ oxidant in DMSO was found to be optimal, giving high yields of the C2-arylated product.[12]
Table: Effect of Catalyst and Oxidant on C2 Arylation Yield [13]
Entry Pd Catalyst Cu Salt Solvent Yield (%) 1 Pd(OAc)₂ Cu(OAc)₂ DMSO 85 2 PdCl₂ Cu(OAc)₂ DMSO 62 3 Pd(TFA)₂ Cu(OAc)₂ DMSO 75 4 Pd(OAc)₂ CuCl₂ DMSO 45 | 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
-
Use of Directing Groups: Installing a removable directing group on the benzothiophene core can force the palladium catalyst to functionalize a specific position. This is a powerful strategy for achieving otherwise difficult-to-obtain regioselectivity.
-
Strategic Synthesis Design: Instead of direct functionalization of a pre-formed benzothiophene, consider a convergent synthesis where the desired substitution pattern is built into the precursors before the final cyclization step.[14][15]
The Catalytic Cycle and Points of Side Reaction Divergence:
Caption: The catalytic cycle showing where homocoupling and dehalogenation diverge.
Experimental Protocols
Protocol: Purification of Benzothiophene Derivatives by Column Chromatography
If side products are unavoidable, proper purification is essential. Column chromatography is a standard and effective method.[13]
Objective: To separate the desired benzothiophene product from non-polar side products (e.g., homocoupled biaryls, dehalogenated arenes) and polar baseline impurities.
Materials:
-
Crude reaction mixture
-
Silica gel (230–400 mesh)
-
Solvents: Hexane (or Heptane) and Ethyl Acetate (or a suitable polar modifier)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in 100% hexane. Ensure there are no air bubbles or cracks.[13]
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add the dry powder to the top of the prepared column.[13]
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate). Non-polar side products like homocoupled biaryls and dehalogenated compounds will typically elute first.
-
Gradually increase the solvent polarity (e.g., move to 95:5, 90:10 Hexane:Ethyl Acetate) to elute the desired, slightly more polar, benzothiophene product.[13]
-
-
Analysis and Collection:
-
Collect the eluate in fractions.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.[13]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of Benzothiophenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for the regioselective functionalization of benzothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in selectively modifying this critical heterocyclic scaffold. Benzothiophene derivatives are integral to numerous pharmaceuticals, including the antifungal sertaconazole and the osteoporosis drug raloxifene, making precise control over their synthesis paramount.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and validated strategies to help you achieve your desired regioisomers with higher fidelity and yield.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Benzothiophene Core
Question: Why is achieving regioselectivity in benzothiophene functionalization so challenging?
Answer: The challenge is rooted in the intrinsic electronic properties of the bicyclic system. The thiophene ring is significantly more electron-rich and thus more reactive towards electrophiles and metalating agents than the fused benzene ring.[3] Within the thiophene ring itself, a subtle competition exists between the C2 and C3 positions.
-
The C2 Position: The proton at C2 is the most acidic.[4] Therefore, reactions involving deprotonation, such as lithiation with strong bases (n-butyllithium), kinetically favor the C2 position.[4][5]
-
The C3 Position: The C3 position is often the thermodynamically preferred site for electrophilic attack, as the resulting cationic intermediate (a Wheland intermediate) can be stabilized by more resonance structures.[3][6]
This delicate balance means that many reactions yield a mixture of C2 and C3 isomers, requiring careful optimization to favor one over the other.[7][8][9]
Question: What is the general order of reactivity for the different positions on an unsubstituted benzothiophene?
Answer: For most electrophilic and metal-catalyzed C-H functionalization reactions, the general order of reactivity is:
C2 > C3 >> C4/C5/C6/C7
Targeting the benzene ring (positions C4-C7) requires specific strategies to either deactivate the highly reactive thiophene ring or to direct the reaction to a specific site on the benzenoid portion of the molecule.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 7. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Electrophilic Cyclization of Thiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in synthetic chemistry: low yields during the electrophilic cyclization of thiophenes. My goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose and resolve issues in your own work.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic cyclization of a thiophene derivative resulting in a low yield or failing completely?
Low yields in these reactions are typically traced back to one of three core areas: the inherent reactivity of your specific thiophene substrate, the potency of your electrophile/catalyst system, or suboptimal reaction conditions. Thiophene is considered an electron-rich aromatic heterocycle, making it more reactive than benzene in electrophilic aromatic substitution (SEAr).[1][2] However, its reactivity is generally lower than that of pyrrole or furan.[2] The stability of the cationic intermediate (the σ-complex) formed during the reaction is paramount. Attack at the C2 (α) position is heavily favored as it allows for three resonance structures to delocalize the positive charge, whereas attack at the C3 (β) position only allows for two.[3]
Several factors can lead to failure:
-
Deactivated Ring: If your thiophene starting material possesses electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the nucleophilicity of the ring is significantly reduced, making it less likely to attack the electrophile.[4]
-
Insufficiently Reactive Electrophile: The intramolecular electrophile may not be "hot" enough to be attacked by the thiophene ring. This is common in reactions like Friedel-Crafts acylations where the acylium ion must be effectively generated.
-
Steric Hindrance: Bulky substituents near the site of cyclization can prevent the molecule from adopting the necessary conformation for ring closure.
-
Side Reactions: Competing intermolecular reactions, polymerization, or decomposition of starting materials under the reaction conditions can consume your substrate.[4]
Q2: I'm performing an intramolecular Friedel-Crafts acylation to form a tricyclic thiophene system, but I'm mostly recovering starting material. What should I check first?
This is a classic issue that points towards insufficient activation. The primary suspects are the catalyst and the reaction conditions.
Immediate Troubleshooting Steps:
-
Verify Catalyst Activity: Many Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and Brønsted acids (e.g., PPA, TfOH) are highly sensitive to moisture.[5] Ensure your catalyst is fresh, from a recently opened container, and handled under strictly anhydrous conditions. The same applies to your solvent.
-
Increase Catalyst Stoichiometry: For acylations, the Lewis acid is often consumed by coordination to the carbonyl product, meaning stoichiometric amounts are frequently required. Try incrementally increasing the equivalents of your Lewis acid.
-
Elevate the Temperature: Many cyclizations require thermal energy to overcome the activation barrier. Increase the reaction temperature in 20 °C increments, monitoring for product formation and any potential decomposition. Some Friedel-Crafts cyclizations require vigorous conditions to proceed effectively.[5]
If these initial steps fail, a more systematic optimization is necessary.
A Systematic Approach to Troubleshooting Low Yield
When faced with a low-yielding cyclization, a structured approach is more effective than random changes. The following workflow helps to logically diagnose the problem.
Caption: A systematic workflow for troubleshooting low-yield electrophilic cyclizations.
In-Depth Troubleshooting Guides
Category 1: Starting Material & Reagent Integrity
Q: My reaction is producing a complex mixture of unidentifiable byproducts. Could my starting material be the issue?
A: Absolutely. Impurities in the starting material can lead to a cascade of side reactions.
-
Causality: Latent acid or base impurities can interfere with catalysts. Unreacted precursors from a previous step can compete in the cyclization. For example, in a Pictet-Spengler type reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, impurities in either reactant can lead to undesired imine formations and subsequent side products.[6][7]
-
Solution:
-
Re-purify Your Substrate: Recrystallize or run a column on your thiophene starting material immediately before use.
-
Confirm Structure and Purity: Use ¹H NMR, ¹³C NMR, and LCMS to confirm the identity and purity (>95%) of your substrate.
-
Degas Solvents: If your substrate is sensitive to oxidation, using degassed solvents can prevent the formation of oxidative byproducts. Thiophene itself can be oxidized at the sulfur atom to form a thiophene S-oxide, which can alter the reaction pathway.[8]
-
Q: I'm using AlCl₃, but the reaction isn't working. How do I ensure my Lewis acid is active?
A: Aluminum trichloride and many other Lewis acids are notoriously hygroscopic. Exposure to atmospheric moisture rapidly deactivates them, forming aluminum hydroxides and HCl.
-
Causality: The Lewis acid's role is to coordinate with the electrophilic precursor (e.g., an acyl chloride or anhydride) to generate a highly reactive electrophile, such as an acylium ion. If the Lewis acid is "wet," it cannot perform this function effectively.
-
Solution:
-
Use a Fresh Bottle: Whenever possible, use a new, sealed bottle of the Lewis acid.
-
Handle in a Glovebox: The most reliable method is to weigh and dispense the Lewis acid in an inert atmosphere glovebox.
-
Use Anhydrous Solvents: Ensure your reaction solvent is rigorously dried. Dichloromethane, for example, should be distilled from CaH₂.
-
Category 2: Reaction Conditions & Optimization
Q: Which catalyst should I choose for my cyclization? I've tried PPA without success.
A: The choice of acid catalyst is critical and substrate-dependent. A catalyst that works for one system may fail for another. A screening approach is often the most effective strategy.
-
Causality: The strength of the acid required correlates with the nucleophilicity of your thiophene ring. A heavily deactivated ring requires a much stronger acid to promote cyclization. Some studies have successfully used a cocktail of AlCl₃/CH₃NO₂ or strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) when polyphosphoric acid (PPA) fails.[5]
Table 1: Common Acid Catalysts for Thiophene Cyclization
| Catalyst Type | Examples | Strength | Common Applications & Notes |
| Brønsted Acids | Polyphosphoric Acid (PPA) | Moderate-Strong | Often used for Friedel-Crafts acylations/cyclizations. Can be viscous and difficult to stir. |
| Trifluoromethanesulfonic Acid (TfOH) | Very Strong | Highly effective for deactivating systems but can cause charring at high temperatures. | |
| Methanesulfonic Acid (MsOH) | Strong | A less aggressive alternative to TfOH. | |
| Lewis Acids | AlCl₃ | Strong | A classic, powerful choice. Often requires stoichiometric amounts and can be difficult to handle. |
| BF₃·Et₂O | Moderate | A milder, more manageable liquid Lewis acid. Has been shown to enhance yields in oxidative cycloadditions.[9][10] | |
| SnCl₄, TiCl₄ | Moderate-Strong | Versatile Lewis acids with varying activities. | |
| Hβ Zeolite | Solid Acid | A reusable, solid acid catalyst that can give excellent yields in acylations under mild conditions. |
-
Experimental Protocol: Catalyst Screening
-
Set up 4-5 small-scale reactions (e.g., 25 mg of starting material) in parallel.
-
To each vial, add the starting material and a dry, inert solvent (e.g., 1,2-dichloroethane).
-
To each vial, add a different acid catalyst (e.g., PPA, TfOH, AlCl₃, BF₃·Et₂O), keeping stoichiometry consistent.
-
Stir all reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 12 hours).
-
Quench each reaction appropriately and analyze the crude mixture by LCMS or TLC to identify the most promising catalyst.
-
Q: Does solvent choice matter in these cyclizations?
A: Yes, profoundly. The solvent can affect reagent solubility, reaction rate, and even the reaction pathway.
-
Causality: Polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common as they are inert to the strong acids used. Nitromethane is sometimes used as a solvent or co-solvent with AlCl₃, as the complex formed can be particularly effective.[5] For some substrates, non-polar solvents like carbon disulfide (CS₂) can be effective. Avoid coordinating solvents (e.g., THF, ethers) when using Lewis acids, as they will preferentially coordinate to the catalyst, deactivating it.
Category 3: Mechanistic Considerations
Q: My thiophene has a substituent at the 2-position, and I am trying to cyclize onto the 3-position. The yield is terrible. Why?
A: You are fighting against the intrinsic regioselectivity of the thiophene ring.
-
Causality: As mentioned, electrophilic attack at the 2-position (or the equivalent 5-position) is electronically favored due to superior stabilization of the intermediate σ-complex.[3][11] Forcing a cyclization at the 3- or 4-position is inherently more difficult and requires a more reactive substrate or more forcing conditions.
-
Potential Solutions:
-
Blocking Groups: If possible, redesign your synthesis to install a blocking group at the 5-position, forcing the cyclization to occur at the 3-position.
-
Activating Groups: Introduce a strong electron-donating group onto the ring to increase its overall nucleophilicity, which may help overcome the inherent preference for C2/C5 attack.
-
Alternative Chemistries: Consider a different synthetic strategy that does not rely on electrophilic substitution, such as a metal-catalyzed cross-coupling/cyclization sequence.[12]
-
Caption: Stability of σ-complex intermediates in thiophene electrophilic substitution.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lewis Acid Catalysis in the Oxidative Cycloaddition of Thiophenes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 6-bromo-1-benzothiophene-3-carboxylate
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of Ethyl 6-bromo-1-benzothiophene-3-carboxylate. This key intermediate is of significant interest in medicinal chemistry and materials science. This document provides a detailed experimental protocol, in-depth troubleshooting advice, and frequently asked questions to facilitate a smooth and efficient scale-up of its synthesis. Our approach is grounded in established palladium-catalyzed methodologies, offering a robust and reproducible pathway to the target molecule.
Recommended Synthetic Workflow
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed oxidative cyclization-alkoxycarbonylation of a suitable 2-(methylthio)phenylacetylene precursor. This method offers high yields and good functional group tolerance.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from the general methodology described by Bartoletti et al. for the synthesis of benzothiophene-3-carboxylic esters.[1][2]
Step 1: Synthesis of the Precursor - (4-bromo-2-(methylthio)phenyl)acetylene
The synthesis of the precursor is a critical first step and is typically achieved via a Sonogashira coupling. The exact procedure for this step is not detailed here but can be found in standard organic chemistry literature.
Step 2: Palladium-Catalyzed Oxidative Carbonylative Cyclization
Materials and Equipment:
-
(4-bromo-2-(methylthio)phenyl)acetylene (1.0 eq)
-
Palladium(II) iodide (PdI₂) (0.05 eq)
-
Potassium iodide (KI) (2.5 eq)
-
Anhydrous Ethanol (solvent)
-
Carbon monoxide (CO) gas (high purity)
-
Air
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine (4-bromo-2-(methylthio)phenyl)acetylene, PdI₂, and KI.
-
Solvent Addition: Add anhydrous ethanol to the autoclave. The recommended concentration is approximately 0.02 mmol of the substrate per mL of ethanol.[1]
-
Pressurization: Seal the autoclave and purge with carbon monoxide gas. Pressurize the vessel with CO to 32 atm, followed by the addition of air to reach a total pressure of 40 atm.[1]
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Maintain these conditions for 24 hours.
-
Work-up: After cooling the autoclave to room temperature, carefully vent the gases. Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting crude product can then be purified.
Step 3: Purification
-
Column Chromatography: The crude product is best purified by column chromatography on silica gel.[1][2]
-
Eluent System: A gradient elution system is recommended, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. A typical starting point is 100% hexane, moving towards a 95:5 hexane:ethyl acetate mixture.[1][2]
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common synthesis issues.
Question 1: My reaction is showing low yield and incomplete conversion of the starting material. What are the likely causes and solutions?
Answer:
Several factors can contribute to low yields in this palladium-catalyzed reaction. Here's a breakdown of potential causes and their remedies:
-
Catalyst Activity: The activity of the palladium catalyst is paramount. Ensure that the PdI₂ is of high purity and has not been deactivated by exposure to air and moisture. Using fresh catalyst is always recommended.
-
Reaction Time: While 24 hours is a good starting point, some substrates may require longer reaction times for complete conversion. You can extend the reaction time to 36 hours and monitor the progress by taking small aliquots (if your setup allows) and analyzing them by TLC or GC-MS.[1]
-
Gas Pressure: The pressures of carbon monoxide and air are critical. Ensure that the autoclave is properly sealed and that there are no leaks. The CO pressure should be at 32 atm before adding air to a total of 40 atm.[1]
-
Purity of Starting Material: The purity of the (4-bromo-2-(methylthio)phenyl)acetylene precursor is crucial. Impurities can interfere with the catalytic cycle. Ensure the precursor is thoroughly purified before use.
Question 2: I am observing a significant amount of a side product, which I suspect is a maleic diester. How can I minimize its formation?
Answer:
The formation of a maleic diester via oxidative dialkoxycarbonylation of the alkyne is a known side reaction in this type of synthesis.[3] To minimize this side product:
-
Control of Reaction Conditions: The ratio of carbon monoxide to air (oxygen) can influence the selectivity. While the reported conditions are optimized, slight variations in your setup might necessitate fine-tuning.
-
Careful Monitoring: Monitor the reaction progress closely. If the formation of the side product increases significantly after the starting material is consumed, consider stopping the reaction earlier.
-
Purification: Fortunately, the maleic diester can typically be separated from the desired product by column chromatography due to differences in polarity.[2][3]
Question 3: The purification of the final product by column chromatography is proving to be difficult, with impurities co-eluting with my product. What can I do?
Answer:
Effective purification is key to obtaining a high-purity final product. If you are facing challenges with co-eluting impurities:
-
Optimize Chromatography Conditions:
-
Shallow Gradient: Use a very shallow gradient during column chromatography. This will improve the separation of compounds with similar polarities.
-
Solvent System: Experiment with different solvent systems. For instance, you could try a hexane/dichloromethane or a hexane/toluene system in place of hexane/ethyl acetate.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: Can I use a different palladium catalyst for this reaction?
A1: The PdI₂/KI system is recommended for its simplicity and effectiveness.[1][2] While other palladium catalysts, such as Pd(OAc)₂, might also work, they may require different reaction conditions, ligands, and co-oxidants, necessitating a re-optimization of the entire process.[4]
Q2: Is it possible to scale up this reaction to a multi-gram scale?
A2: Yes, the described methodology has been successfully applied to a larger scale synthesis of similar compounds.[1] When scaling up, ensure efficient stirring and heat transfer within the larger reaction vessel. The gas pressures should be carefully monitored and maintained.
Q3: What is the role of potassium iodide (KI) in this reaction?
A3: Potassium iodide plays a crucial role in the catalytic cycle. It is believed to facilitate the oxidative addition and reductive elimination steps and helps to stabilize the palladium species in the solution.[1][2]
Q4: Can I use a different alcohol as the solvent to obtain other esters?
A4: Yes, the use of other alcohols as the solvent is a viable strategy to synthesize different esters of 6-bromo-1-benzothiophene-3-carboxylic acid. For example, using methanol would yield the methyl ester, and propanol would yield the propyl ester.[1][3]
Q5: Are there any specific safety precautions I should take when running this reaction?
A5: Yes, this reaction involves the use of high-pressure gases (carbon monoxide and air) and a heated autoclave.
-
Carbon Monoxide: Carbon monoxide is a toxic gas. The reaction should be conducted in a well-ventilated fume hood, and a CO detector should be used.
-
High-Pressure Equipment: Ensure the autoclave is properly maintained and rated for the pressures and temperatures used. Always follow the manufacturer's instructions for safe operation.
-
Standard Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Sulfur-Containing Heterocycles
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst deactivation during cross-coupling reactions involving sulfur-containing heterocycles like thiophenes, thiazoles, and benzothiophenes. The inherent Lewis basicity of the sulfur atom in these rings often leads to strong coordination with the metal catalyst, causing poisoning and significantly hampering reaction efficiency.[1][2] This document provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve these common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst deactivation in the presence of sulfur-containing substrates.
Q1: What is the primary reason sulfur-containing heterocycles deactivate cross-coupling catalysts?
A1: The primary cause is the strong coordination of the sulfur atom's lone pair of electrons to the soft Lewis acidic metal center of the catalyst (commonly palladium or nickel).[2] This interaction can lead to several deactivation pathways:
-
Competitive Binding: The sulfur atom competes with the desired reactants (e.g., the phosphine ligand or the aryl halide) for coordination sites on the metal, slowing down or inhibiting key steps like oxidative addition.[1]
-
Formation of Stable, Inactive Complexes: The metal-sulfur bond can be very strong, forming stable complexes that are catalytically inactive and effectively remove the catalyst from the reaction cycle.
-
Alteration of Electronic Properties: Sulfur coordination can alter the electronic properties of the metal center, making it less reactive in the catalytic cycle.
-
Catalyst Decomposition: In some cases, strong coordination can promote the decomposition of the catalyst into inactive species like palladium black.[3]
Q2: Are some cross-coupling reactions more sensitive to sulfur poisoning than others?
A2: Yes. While all palladium-catalyzed reactions are susceptible, the sensitivity can vary. Reactions that require a more electron-rich and coordinatively unsaturated metal center for the rate-limiting step (often oxidative addition) can be more easily poisoned. For instance, Suzuki-Miyaura reactions involving less reactive aryl chlorides are often more challenging than those with aryl iodides and may show greater sensitivity to sulfur-containing substrates.[4][5] Similarly, Sonogashira couplings, which often involve a dual-catalyst system, can be sensitive as sulfur can potentially interact with both the palladium and copper catalysts.[3][6]
Q3: Can I just increase the catalyst loading to overcome deactivation?
A3: While incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for partial deactivation and improve yields, it is often a suboptimal and costly solution.[7] It does not address the root cause of the poisoning. A high catalyst loading can also lead to more side reactions and complicates product purification by increasing residual metal content. A more robust approach is to select a catalyst system (metal precursor and ligand) that is inherently more resistant to sulfur poisoning.[7]
Q4: Are there alternatives to palladium that are less sensitive to sulfur?
A4: Nickel-based catalysts are often considered a cost-effective alternative to palladium and can exhibit different reactivity profiles.[8][9] In some cases, nickel catalysts may show higher tolerance to certain sulfur functional groups, partly due to their different coordination chemistry and propensity to engage in different catalytic cycles (e.g., involving Ni(I)/Ni(III) species).[8] Copper-catalyzed C-S coupling reactions are also well-established, though they typically apply to forming the C-S bond rather than coupling a sulfur-containing heterocycle.[10][11][12] However, nickel catalysis is not a universal solution and comes with its own set of challenges, including sensitivity to air and moisture and different deactivation pathways.[13]
Part 2: In-Depth Troubleshooting Guide
This guide is structured by common experimental problems. For each issue, we explore the probable causes related to sulfur poisoning and provide a systematic approach to remediation.
Problem: Low to No Reaction Yield
This is the most common issue when working with sulfur-containing heterocycles. A systematic diagnosis is key.
Workflow for Diagnosing a Failed Reaction
Below is a logical workflow to follow when troubleshooting a low-yielding cross-coupling reaction with a sulfur-containing substrate.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Step 1: Verify Reagent Quality & Purity
-
Probable Cause: Trace impurities in starting materials can act as catalyst poisons. Sulfur-containing substrates can sometimes be contaminated with elemental sulfur or other reactive sulfur species. Boronic acids, particularly heteroaryl boronic acids, are prone to degradation and protodeboronation on storage.[4]
-
Solution Protocol:
-
Purify Substrates: Recrystallize solid starting materials. Distill liquid reagents. Thiophene-based substrates can be passed through a short plug of silica or alumina to remove polar impurities.
-
Verify Boronic Acid Quality: Use a freshly opened bottle of boronic acid or, preferably, switch to a more stable derivative like a pinacol boronate ester (Bpin) or a trifluoroborate salt.[4] These are generally more robust and less prone to protodeboronation.
-
Check Base and Solvents: Use high-purity, dry solvents. Ensure the base (e.g., K₃PO₄, K₂CO₃) is finely ground and has been stored in a desiccator.[14] For anhydrous reactions, ensure the base is rigorously dried.
-
Step 2: Optimize the Catalyst System
The choice of ligand is the most critical variable for mitigating sulfur-based deactivation.
-
Probable Cause: The ligand may not be robust enough to protect the palladium center from sulfur coordination or may not promote the catalytic cycle efficiently enough to outcompete the poisoning process. Simple, less bulky phosphines like triphenylphosphine (PPh₃) are often highly susceptible to poisoning.
-
Solution Protocol:
-
Switch to Bulky, Electron-Rich Ligands: This is the most effective strategy. Bulky ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), offer several advantages:
-
Steric Shielding: The bulkiness can sterically hinder the sulfur heterocycle from accessing and strongly binding to the palladium center.
-
Promotion of Monoligation: They stabilize the highly active, monoligated L-Pd(0) species, which accelerates the rate-limiting oxidative addition step, helping the desired reaction outpace catalyst deactivation.[15]
-
Enhanced Stability: Substituents on the ligand architecture can be designed to prevent catalyst decomposition pathways like cyclometalation.[15]
-
-
Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle). These pre-catalysts ensure the clean and quantitative generation of the active L-Pd(0) species, leading to more reproducible results.[16]
-
Table 1: Ligand Selection Guide for Sulfur-Containing Heterocycles
| Ligand Type | Examples | Strengths for Sulfur Substrates | Weaknesses |
| Simple Triarylphosphines | PPh₃, P(o-tol)₃ | Inexpensive, readily available. | Generally low tolerance to sulfur; prone to deactivation. |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, accelerates oxidative addition. | Air-sensitive, can be expensive. |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Excellent steric bulk, promotes monoligation, high stability and reactivity.[8] | Higher cost. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable Pd-complexes. Can be effective in some cases.[17] | Can sometimes be too stable, leading to lower catalyst turnover. |
Diagram: Mechanisms of Catalyst Deactivation by Sulfur
This diagram illustrates the key pathways by which a sulfur-containing heterocycle can poison a palladium catalyst.
Caption: Catalyst deactivation by sulfur heterocycle coordination.
Problem: Formation of Significant Side Products
Even if the reaction proceeds, you may observe unwanted side products.
-
Probable Cause 1: Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, consuming the nucleophile. This is often exacerbated by excess water or base, especially with electron-rich or unstable heteroaryl boronic acids.[4][5]
-
Solution:
-
Use Anhydrous Conditions: While many Suzuki couplings tolerate water, switching to a rigorously anhydrous solvent (like dioxane or toluene) and a non-hydroxide base (like K₃PO₄ or CsF) can minimize this pathway.
-
Use Boronate Esters: As mentioned before, pinacol boronate esters (Bpins) are significantly more stable towards protodeboronation.[4]
-
-
Probable Cause 2: Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (R-B(OH)₂ → R-R). This is typically promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) cycle.[5]
-
Solution:
-
Thoroughly Degas Solvents: Before use, sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes or use several freeze-pump-thaw cycles.
-
Maintain a Strict Inert Atmosphere: Ensure your reaction flask is well-sealed and maintained under a positive pressure of argon or nitrogen throughout the entire experiment.[3][5]
-
Part 3: Experimental Protocols & Data
General Protocol: Robust Suzuki Coupling of 2-Bromothiophene
This protocol provides a reliable starting point for coupling sulfur-containing heterocycles, incorporating best practices to mitigate catalyst deactivation.
Reagents & Equipment:
-
2-Bromothiophene (1.0 mmol, 1.0 eq)
-
Arylboronic Acid (1.2 mmol, 1.2 eq)
-
SPhos G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the arylboronic acid, K₃PO₄, and the SPhos G3 pre-catalyst.
-
Evacuate & Backfill: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[5]
-
Add Reagents: Under a positive flow of inert gas, add the degassed, anhydrous dioxane via syringe, followed by the 2-bromothiophene.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the consumption of the limiting reagent (2-bromothiophene).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Starting Conditions for Cross-Coupling of Thiophenes
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Catalyst | SPhos G3 or XPhos G3 (1-3 mol%) | Provides a robust, pre-formed active catalyst system tolerant to sulfur.[7][16] |
| Base | K₃PO₄ (2-3 eq) | Strong, non-nucleophilic base. Less likely to cause hydrolysis of sensitive functional groups compared to hydroxides.[5] |
| Solvent | Dioxane or Toluene/Water (e.g., 10:1) | Dioxane is excellent for anhydrous conditions. A small amount of water can sometimes accelerate transmetalation.[5][14] |
| Temperature | 80-110 °C | Sufficient thermal energy is often required to drive catalyst turnover and overcome the inhibitory effects of sulfur.[5][7] |
| Atmosphere | Strict Argon or Nitrogen | Essential to prevent oxygen-induced homocoupling and catalyst oxidation.[3][5] |
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Preventing Unwanted Debromination
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging side reaction of debromination. Unwanted cleavage of a carbon-bromine bond can lead to significantly reduced yields, complex product mixtures, and purification difficulties. This resource provides in-depth technical guidance, troubleshooting protocols, and preventative strategies to help you maintain the integrity of your brominated compounds throughout subsequent reaction steps.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, often referred to as hydrodebromination, is an undesired side reaction where a bromine atom on an organic molecule is replaced by a hydrogen atom.[1][2] This leads to the formation of a byproduct that lacks the bromine handle essential for further functionalization, ultimately lowering the yield of the desired product and complicating downstream purification processes.[3]
Q2: What are the most common causes of debromination, particularly in palladium-catalyzed cross-coupling reactions?
A2: Several factors can promote debromination. The primary causes include:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired productive coupling.[1][4]
-
Choice of Base: Strong bases, particularly alkoxides like NaOt-Bu, can facilitate the formation of palladium-hydride (Pd-H) species, which are key culprits in the reductive cleavage of the C-Br bond.[2][4]
-
Presence of Hydride Sources: Protic solvents (e.g., alcohols), residual water, or even certain reagents can act as hydride donors, leading to the formation of Pd-H intermediates.[1][3]
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its coordinating ligands can significantly influence the competition between the desired cross-coupling pathway and the debromination side reaction.[1][2]
Q3: How can I detect and quantify debromination in my reaction mixture?
A3: The most effective methods for identifying and quantifying debrominated byproducts are analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] When analyzing by LC-MS, you should look for a mass corresponding to your desired product minus the mass of bromine (approximately 79/81 amu) plus a proton.[4] The disappearance of the characteristic isotopic pattern of bromine in a major byproduct peak is a strong indicator of debromination.[4]
Q4: Can protecting groups on other parts of the molecule influence debromination?
A4: Yes, the presence and nature of protecting groups can have a significant impact. For instance, in heteroaromatic systems like pyrroles, the protection of an N-H group can suppress debromination.[5] Unprotected N-H moieties can sometimes participate in side reactions that promote the formation of hydride species or alter the electronic properties of the substrate, making it more susceptible to debromination.[5]
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
If you are observing significant debromination, this guide provides a systematic approach to diagnose and mitigate the issue.
Step 1: Evaluate the Base
The choice of base is often the most critical factor.
-
Issue: Use of strong bases (e.g., NaOEt, t-BuOK).
-
Solution: Switch to weaker inorganic bases.[1] This is the most effective first step to reduce the formation of hydride species that lead to debromination.[4]
| Base Comparison for Mitigating Debromination | | :--- | :--- | | Bases to Avoid (Prone to causing debromination) | NaOH, NaOt-Bu, NaOEt | | Recommended Bases (Less prone to causing debromination) | K₃PO₄, Cs₂CO₃, K₂CO₃ |
Step 2: Assess Reaction Temperature and Time
Kinetic and thermodynamic factors play a crucial role.
-
Issue: High reaction temperatures (e.g., >100 °C) and prolonged reaction times.
-
Solution: Lower the reaction temperature and monitor the reaction closely.[1] Debromination can have a higher activation energy, so reducing the temperature can favor the desired reaction pathway (kinetic control).[4][6][7] Stop the reaction as soon as the starting material is consumed to prevent product degradation or further side reactions.
Step 3: Analyze the Catalyst and Ligand System
The palladium source and its coordinating ligand dictate the reactivity and selectivity.
-
Issue: The chosen catalyst/ligand combination may favor debromination.
-
Solution: For electron-deficient aryl bromides, consider phosphine-free catalysts or specific ligands like P(o-tolyl)₃.[8] Bulky, electron-rich phosphine ligands such as XPhos and SPhos can also be effective in promoting the desired reductive elimination over debromination.[1] Screening different ligands is often necessary for challenging substrates.[4]
Step 4: Scrutinize Solvents and Reagents for Hydride Sources
-
Issue: Presence of protic solvents or water.
-
Solution: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[1] Ensure all reagents are dry and consider degassing the solvent to remove dissolved oxygen, which can affect catalyst stability.
Below is a troubleshooting workflow to guide your experimental adjustments:
Caption: A systematic workflow for troubleshooting debromination.
Mechanistic Insights: The Competing Pathways
In many palladium-catalyzed cross-coupling reactions, the desired catalytic cycle competes with a parasitic cycle that leads to debromination. The formation of a palladium-hydride (Pd-H) species is the critical branch point.
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction, optimized to minimize the risk of debromination.
Reagents & Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) and add them to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jackwestin.com [jackwestin.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Technical Support Center: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes
Welcome to the Technical Support Center for the synthesis of 2,3-disubstituted benzo[b]thiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Benzo[b]thiophenes are privileged structures in medicinal chemistry and materials science, but their synthesis can be fraught with challenges ranging from poor regioselectivity to low yields.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling and Cyclization Strategies
Palladium-catalyzed reactions are a cornerstone for constructing 2,3-disubstituted benzo[b]thiophenes, often involving a Sonogashira coupling followed by an electrophilic cyclization.[2][3][4] While powerful, this approach is sensitive to multiple parameters.
Q1: My Sonogashira coupling of an o-iodothioanisole with a terminal alkyne is sluggish or failing. What are the likely causes and solutions?
A1: A common culprit for a stalled Sonogashira coupling is the deactivation of the palladium catalyst or issues with the copper co-catalyst. Here’s a systematic approach to troubleshooting:
-
Catalyst System Integrity: Ensure your palladium source (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) are of high quality. CuI can oxidize over time; using freshly purchased or properly stored material is critical. The ligand, typically a phosphine like PPh₃, is also susceptible to oxidation.
-
Base Selection: The choice of base is crucial for deprotonating the terminal alkyne. An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is standard. Ensure it is anhydrous and used in sufficient excess (typically 2-3 equivalents). If your substrate is sensitive to amines, consider inorganic bases like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures.
-
Solvent Purity: Solvents must be thoroughly deoxygenated. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also deactivate the palladium(0) catalyst. Purge your solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.
-
Temperature Control: While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require gentle heating (40-60 °C).[5] Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.
Q2: I've successfully synthesized my o-(1-alkynyl)thioanisole intermediate, but the subsequent electrophilic cyclization is giving low yields of the desired 3-substituted-benzo[b]thiophene. How can I optimize this step?
A2: The success of the electrophilic cyclization depends heavily on the choice of electrophile and the reaction conditions. The mechanism involves the attack of the sulfur atom onto the alkyne activated by the electrophile.[6]
-
Electrophile Reactivity: The choice of electrophile determines the substituent at the 3-position. Common electrophiles include I₂, Br₂, and N-bromosuccinimide (NBS).[2][3] Iodine (I₂) is generally a reliable choice, leading to 3-iodobenzo[b]thiophenes which are versatile handles for further functionalization.[6] If I₂ is ineffective, a more reactive source like ICl might be beneficial. For bromination, Br₂ or NBS can be used; NBS is often preferred for its ease of handling.[7]
-
Solvent Effects: The polarity of the solvent can influence the rate of cyclization. Dichloromethane (DCM) or acetonitrile (MeCN) are common choices.[5][7] For sluggish reactions, switching to a more polar solvent might enhance the reaction rate.
-
Managing Side Reactions: A key side reaction is the simple addition of the electrophile across the alkyne without cyclization. This can often be suppressed by running the reaction at lower temperatures (e.g., 0 °C to room temperature) and ensuring slow addition of the electrophile.
Below is a general protocol for this two-step synthesis.
Experimental Protocol: Two-Step Synthesis of 2,3-Disubstituted Benzo[b]thiophenes
Step A: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon), add o-iodothioanisole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).
-
Add degassed solvent (e.g., Et₃N or THF/Et₃N mixture).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature (or heat gently if necessary) and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude o-(1-alkynyl)thioanisole intermediate by column chromatography.
Step B: Electrophilic Cyclization
-
Dissolve the purified intermediate (1.0 equiv) in a suitable solvent (e.g., DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the electrophile (e.g., I₂ in DCM, 1.1 equiv) dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir until TLC indicates full consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (if using a halogen electrophile).
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.[7]
Section 2: Friedel-Crafts Acylation and Fiesselmann-Sasse Synthesis
Direct functionalization of the benzo[b]thiophene core or building it from acyclic precursors presents its own set of challenges, particularly concerning regioselectivity.
Q3: My Friedel-Crafts acylation of a substituted benzo[b]thiophene is producing a mixture of 2- and 3-acyl isomers. How can I control the regioselectivity?
A3: This is a classic challenge. The benzo[b]thiophene nucleus is susceptible to electrophilic attack at both the C2 and C3 positions. The C3 position is generally more electron-rich and kinetically favored.[8] However, the C2 position can also be reactive, and the product ratio is highly dependent on the reaction conditions and the nature of the electrophile.
-
Lewis Acid Choice: The strength of the Lewis acid can influence the regioselectivity. Milder Lewis acids (e.g., SnCl₄, I₂) may favor C3 acylation, while stronger, bulkier Lewis acids like AlCl₃ can sometimes lead to mixtures or even favor C2 acylation under certain conditions.
-
Solvent and Temperature: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are standard. Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product.
-
Steric Hindrance: The steric bulk of the acylating agent can play a role. A bulkier acyl chloride might selectively acylate the less hindered position.
-
Substituent Effects: Existing substituents on the benzo[b]thiophene ring will strongly direct incoming electrophiles. Electron-donating groups will activate the ring and can influence the C2/C3 ratio.
Q4: I am attempting a Fiesselmann-Sasse thiophene synthesis to build a 2,3-disubstituted benzo[b]thiophene, but my yields are poor. What are the critical parameters to optimize?
A4: The Fiesselmann-Sasse synthesis is a powerful method for constructing thiophenes from β-chloro-α,β-unsaturated aldehydes or ketones and a thioglycolate ester.[9][10] Success hinges on the efficiency of the initial condensation and the subsequent cyclization.
-
Base Strength: A crucial step is the deprotonation of the thioglycolate. A base that is too weak will result in an incomplete initial reaction. Common bases include sodium ethoxide or DBU. The choice of base should be matched with the acidity of the thioglycolate derivative.
-
Reaction Temperature: The initial Michael addition/condensation is often performed at room temperature or with gentle heating. The subsequent cyclization/dehydration step may require higher temperatures. A stepwise approach with temperature ramping can be beneficial.
-
Purity of Starting Materials: The β-chloro-α,β-unsaturated carbonyl compound must be pure. Any impurities can lead to side reactions and a complex product mixture.
Workflow Diagram: Troubleshooting Low Yield in Fiesselmann Synthesis
Caption: Troubleshooting flowchart for the Fiesselmann synthesis.
Section 3: Purification and Characterization
Q5: My crude product is a complex mixture, and purification by column chromatography is difficult. What strategies can I use?
A5: Purifying 2,3-disubstituted benzo[b]thiophenes can be challenging, especially if isomers are present or if the product has similar polarity to a persistent impurity.
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems for TLC. A small change in the polarity or the composition (e.g., adding a small percentage of DCM to a hexane/ethyl acetate system) can significantly improve separation.
-
Silica Gel: Ensure you are using an appropriate mesh size (e.g., 230-400 mesh for flash chromatography).[11] If your compound is sensitive to acidic silica, consider using neutral alumina or treating the silica with a base (e.g., triethylamine) before packing the column.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[11] Screen various solvents (e.g., ethanol, methanol, hexanes, ethyl acetate, or mixtures) to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Preparative TLC/HPLC: For small-scale, high-purity requirements, preparative TLC or HPLC can be effective, albeit more resource-intensive.
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Flash Column Chromatography | High throughput, good for large scales. | Can be solvent-intensive; may not separate close-running spots. | Routine purification of multi-gram quantities. |
| Recrystallization | Can yield very high purity; cost-effective. | Only works for solids; potential for material loss. | Final purification step for solid products. |
| Preparative HPLC | Excellent separation power for isomers. | Expensive; limited by scale; requires method development. | High-purity samples for biological testing or characterization. |
Q6: I am struggling to confirm the regiochemistry of my disubstituted product. Which characterization techniques are most definitive?
A6: Unambiguously determining the substitution pattern is critical. A combination of spectroscopic methods is your most powerful tool.
-
NMR Spectroscopy:
-
¹H NMR: The coupling constants between protons on the benzene ring can help confirm the substitution pattern. For the thiophene ring protons (if present), their chemical shifts are indicative of their position.
-
¹³C NMR: The chemical shifts of the C2 and C3 carbons are distinct and can help identify the substitution pattern.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are definitive. An NOE correlation between a substituent (e.g., a methyl group) and a proton on the benzo[b]thiophene core can prove their spatial proximity and thus establish the regiochemistry. For example, an NOE between the protons of a C2-substituent and the H7 proton would confirm the C2-substitution.
-
-
High-Resolution Mass Spectrometry (HRMS): While HRMS confirms the elemental composition, it does not provide information on isomerism.[12][13] It is essential but not sufficient for regiochemical assignment.
-
X-ray Crystallography: If you can grow a suitable single crystal of your compound, X-ray diffraction provides an unambiguous structural determination.
Diagram: Key NOE Correlations for Regiochemistry Assignment
Caption: NOE correlations can distinguish between C2 and C3 isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. Synthesis of 2,3-Disubstituted Benzo[b]selenophenes via Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Benzo[1,2-b:4,3-b’]dithiophene-Based Biaryls [air.unimi.it]
Validation & Comparative
A Comparative Guide to the Characterization of Ethyl 6-bromo-1-benzothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Ethyl 6-bromo-1-benzothiophene-3-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Accurate and comprehensive characterization of this compound is crucial for ensuring the integrity of subsequent research and development. This guide provides an in-depth comparison of the primary analytical techniques used for the characterization of this compound, with a focus on ¹H NMR spectroscopy. We will delve into the principles behind the data, present detailed experimental protocols, and compare the insights gained from complementary analytical methods.
The Central Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.[2][3] For a molecule like this compound, ¹H NMR offers a definitive fingerprint, allowing for the unambiguous assignment of each proton.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiophene core and the protons of the ethyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group, as well as the inherent aromaticity of the ring system.[4]
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.3 - 8.5 | Singlet (s) | - | 1H |
| H-7 | ~8.0 - 8.2 | Doublet (d) | ~1.5 - 2.0 | 1H |
| H-4 | ~7.8 - 8.0 | Doublet (d) | ~8.5 - 9.0 | 1H |
| H-5 | ~7.4 - 7.6 | Doublet of Doublets (dd) | ~8.5 - 9.0, ~1.5 - 2.0 | 1H |
| -OCH₂CH₃ | ~4.3 - 4.5 | Quartet (q) | ~7.0 - 7.5 | 2H |
| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.0 - 7.5 | 3H |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The actual spectrum can be found on ChemicalBook.[5]
Causality Behind the Spectral Features:
-
The Downfield Shift of Aromatic Protons: Protons attached to an aromatic ring typically resonate in the region of 6.5-8.5 ppm due to the ring current effect.[6]
-
The Singlet for H-2: The proton at the 2-position of the thiophene ring is a singlet as it has no adjacent protons to couple with.
-
Splitting Patterns of the Benzene Ring Protons:
-
H-7 appears as a doublet due to meta-coupling with H-5.
-
H-4 appears as a doublet due to ortho-coupling with H-5.
-
H-5 appears as a doublet of doublets, being split by both H-4 (ortho-coupling) and H-7 (meta-coupling).[7]
-
-
The Ethyl Ester Signals: The characteristic quartet and triplet pattern for the ethyl group arises from the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons.
Experimental Protocol: ¹H NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
-
Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Comparative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are acquired with proton decoupling, resulting in singlets for each unique carbon atom.
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~162 - 165 |
| Aromatic C-Br | ~120 - 125 |
| Aromatic C-S | ~135 - 140 |
| Other Aromatic C | ~120 - 135 |
| Thiophene C-2 | ~130 - 135 |
| Thiophene C-3 | ~125 - 130 |
| -OCH₂CH₃ | ~60 - 65 |
| -OCH₂CH₃ | ~14 - 15 |
Note: These are predicted chemical shift ranges based on data from similar structures and general ¹³C NMR correlation tables.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z corresponding to the molecular weight of the two bromine isotopes.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Loss of the entire ethyl group (-CH₂CH₃).
-
Cleavage of the ester group to form a benzothiophene acylium ion.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase HPLC method would be suitable for this compound.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength where the benzothiophene chromophore absorbs strongly (e.g., ~254 nm).
This method would allow for the separation of the target compound from any starting materials, byproducts, or degradation products, providing a reliable measure of its purity.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the comprehensive characterization of this compound, highlighting the interplay between the different analytical techniques.
Caption: Workflow for the characterization of this compound.
Conclusion
The structural characterization of this compound is most effectively achieved through a combination of analytical techniques. ¹H NMR spectroscopy serves as the primary tool for detailed structural elucidation, providing unambiguous information on the proton environment and connectivity. When complemented with ¹³C NMR for carbon skeleton analysis, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, a complete and reliable characterization of this important synthetic intermediate can be achieved. This multi-faceted approach ensures the quality and integrity of the compound, which is fundamental for its successful application in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to 13C NMR Analysis of Substituted Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. A precise understanding of the substitution patterns on this bicyclic heteroaromatic system is paramount for modulating biological activity and material properties. Among the suite of analytical techniques available for structural elucidation, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool. This guide provides an in-depth exploration of 13C NMR analysis as applied to substituted benzothiophene derivatives, offering a comparative analysis of spectral data, detailed experimental protocols, and insights into the influence of various substituents on carbon chemical shifts.
The Foundational Role of 13C NMR in Benzothiophene Chemistry
13C NMR spectroscopy provides a direct window into the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. For substituted benzothiophenes, this technique is indispensable for:
-
Unambiguous Structure Verification: Confirming the regiochemistry of substitution on both the benzene and thiophene rings.
-
Elucidation of Electronic Effects: Quantifying the impact of electron-donating and electron-withdrawing groups on the electron density distribution within the benzothiophene core.
-
Comparative Analysis: Differentiating between isomers and providing a basis for structure-activity relationship (SAR) studies.
This guide will navigate through the intricacies of interpreting 13C NMR spectra of benzothiophenes, supported by experimental data and established principles of NMR spectroscopy.
Comparative Analysis of 13C NMR Chemical Shifts
The chemical shifts of the carbon atoms in the benzothiophene ring system are influenced by the electronegativity of the sulfur atom and the aromatic ring currents. The introduction of substituents can cause significant shifts in the signals of the carbon atoms, providing valuable structural information.
Unsubstituted Benzothiophene: The Reference Point
The 13C NMR spectrum of unsubstituted benzo[b]thiophene serves as our baseline. The numbering convention for the benzothiophene ring is crucial for spectral assignment.
Below is a table summarizing the typical 13C NMR chemical shifts for unsubstituted benzo[b]thiophene.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | ~126.3 |
| C3 | ~122.6 |
| C3a | ~139.7 |
| C4 | ~123.9 |
| C5 | ~123.8 |
| C6 | ~124.4 |
| C7 | ~121.8 |
| C7a | ~135.9 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]
The Influence of Substituents on Chemical Shifts
Substituents alter the electronic distribution in the benzothiophene ring through inductive and resonance effects, leading to predictable changes in the 13C NMR chemical shifts.
-
Electron-Donating Groups (EDGs): Substituents like -NH2, -OH, and -OCH3 increase the electron density at the ortho and para positions relative to the point of attachment. This increased shielding results in an upfield shift (lower δ value) of the corresponding carbon signals.
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO2, -CN, and -C(O)R decrease the electron density at the ortho and para positions. This deshielding effect leads to a downfield shift (higher δ value) of the carbon signals.[2]
The following table provides a comparative summary of experimentally observed 13C NMR chemical shifts for a selection of substituted benzothiophene derivatives.
| Substituent | Position | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | Reference |
| - | - | 126.3 | 122.6 | 123.9 | 123.8 | 124.4 | 121.8 | [1] |
| 2-Methyl | 2 | 139.8 | 123.2 | 123.3 | 124.2 | 124.2 | 122.3 | |
| 3-Methyl | 3 | 128.1 | 137.6 | 123.8 | 123.9 | 124.1 | 122.2 | |
| 5-Nitro | 5 | 128.5 | 124.5 | 120.1 | 145.2 | 122.1 | 125.3 | |
| 2-Carboxylic Acid | 2 | 163.0 | 128.1 | 123.3 | 129.0 | 128.2 | 118.3 | [3] |
Experimental Protocol for 13C NMR Acquisition
Achieving high-quality, reproducible 13C NMR spectra requires careful attention to the experimental setup. The following protocol outlines a standardized workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the purified benzothiophene derivative. The amount will depend on the compound's molecular weight and solubility, as well as the spectrometer's sensitivity.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for its excellent solubilizing power for many organic compounds.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved signals.
-
-
Acquisition Parameters:
-
Select the 13C nucleus for observation.
-
Set the spectral width to encompass the expected range of chemical shifts for aromatic and substituted carbons (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE).
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C (1.1%), a larger number of scans is typically required compared to 1H NMR.[4]
-
The relaxation delay (D1) should be set to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons. A D1 of 2-5 seconds is a good starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals if quantitative analysis is desired, although routine 13C NMR is generally not quantitative due to variable relaxation times and NOE effects.
-
Workflow Diagram
Caption: Workflow for 13C NMR analysis of benzothiophene derivatives.
Advanced 13C NMR Techniques for Deeper Structural Insights
While broadband proton-decoupled 13C NMR is the standard experiment, more advanced techniques can provide invaluable information for unambiguous signal assignment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is used to differentiate between CH, CH2, and CH3 groups.
-
DEPT-90: Only CH signals are observed.
-
DEPT-135: CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks.
-
Quaternary carbons are absent in all DEPT spectra.
-
-
2D NMR Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
The Interplay of Experimental Data and Computational Prediction
In recent years, computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting 13C NMR chemical shifts.[5][6] These predictions, when used in conjunction with experimental data, can be a powerful tool for structural verification, especially for complex molecules or when authentic reference standards are unavailable.[7][8][9]
Comparative Approach
-
Obtain Experimental Spectrum: Acquire a high-quality 13C NMR spectrum of the synthesized benzothiophene derivative.
-
Perform Computational Calculation: Using a suitable level of theory (e.g., B3LYP/6-31G(d)), calculate the optimized geometry and the 13C NMR chemical shifts for the proposed structure.[5]
-
Correlate and Assign: Compare the experimental chemical shifts with the calculated values. A good correlation provides strong evidence for the proposed structure. Discrepancies may suggest an incorrect structural assignment or the presence of conformational isomers.
Diagram of Substituent Effects
Caption: Influence of substituents on 13C NMR chemical shifts.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization of substituted benzothiophene derivatives. A thorough understanding of the factors influencing chemical shifts, coupled with a systematic experimental approach and, where appropriate, the use of advanced techniques and computational methods, enables researchers to confidently elucidate the structures of these important molecules. This guide provides a solid foundation for utilizing 13C NMR to its full potential in the fields of medicinal chemistry, drug development, and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational NMR Study of Benzothienoquinoline Heterohelicenes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to High-Resolution Mass Spectrometry of Ethyl 6-bromo-1-benzothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Ethyl 6-bromo-1-benzothiophene-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge due to the presence of bromine and a sulfur-containing aromatic system. High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool for confirming its elemental composition and probing its structure through fragmentation analysis. This guide provides an in-depth, objective comparison of leading HRMS platforms and ionization techniques for the analysis of this target molecule, supported by established scientific principles and experimental insights.
The Analytical Imperative: Why HRMS for this compound?
The molecular formula of this compound is C₁₁H₉BrO₂S. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern in the mass spectrum, providing a key signature for identification. HRMS is essential for:
-
Unambiguous Molecular Formula Confirmation: By providing highly accurate mass measurements (typically with sub-5 ppm mass accuracy), HRMS can distinguish the target molecule from other isobaric species, confirming its elemental composition.
-
Structural Elucidation through Fragmentation: Tandem mass spectrometry (MS/MS) experiments on HRMS platforms generate high-resolution fragment ion spectra, offering valuable clues about the molecule's structure and connectivity.
-
Impurity Profiling: In drug development, identifying and quantifying trace-level impurities is critical. The high sensitivity and resolution of HRMS enable the detection and identification of related substances.
Choosing the Right Tool: A Head-to-Head Comparison of HRMS Platforms
The two most prevalent HRMS technologies in small molecule analysis are Time-of-Flight (TOF) and Orbitrap mass analyzers. Each possesses distinct advantages and disadvantages that influence their suitability for analyzing this compound.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Resolving Power | Typically 20,000 - 60,000 FWHM | Typically 60,000 - >240,000 FWHM |
| Mass Accuracy | < 5 ppm (with internal calibration) | < 3 ppm (with internal calibration) |
| Scan Speed | Very fast (up to 100s of spectra/sec) | Slower, resolution-dependent |
| Dynamic Range | Excellent | Good, can be limited by space charge effects |
| Cost | Generally lower | Generally higher |
| Ease of Use | Often considered more straightforward for routine analyses. | Can require more expertise for optimal performance.[1][2] |
Expert Insight: For the primary goal of confirming the molecular formula of this compound, both Q-TOF and Orbitrap instruments provide sufficient mass accuracy and resolution. However, the higher resolving power of the Orbitrap can be advantageous in complex matrices where isobaric interferences are a concern.[1][2] For quantitative studies, the faster scan speed of the Q-TOF may be beneficial, especially when coupled with ultra-high-performance liquid chromatography (UHPLC).
The Gateway to Analysis: Selecting the Optimal Ionization Technique
The choice of ionization source is critical for efficiently generating gas-phase ions of the analyte for mass analysis. For a molecule like this compound, the primary contenders are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Suitability for Target Molecule |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution by applying a high voltage. | Suitable for polar and ionizable compounds. May require optimization of mobile phase pH to promote protonation. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte. | Well-suited for less polar and more volatile compounds. Benzothiophene derivatives have been shown to ionize efficiently using APCI. |
Expert Insight: While ESI is a versatile technique, APCI is often the preferred method for the analysis of relatively non-polar, thermally stable compounds that are not readily pre-ionized in solution.[3] Given the benzothiophene core, APCI is likely to provide more robust and efficient ionization for this compound.
Experimental Protocol: A Step-by-Step Guide to HRMS Analysis
This section outlines a detailed methodology for the LC-HRMS analysis of this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and system suitability testing. A typical starting concentration for direct infusion or LC-MS analysis would be in the range of 1-10 µg/mL.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A generic gradient could start at 50% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions. The gradient should be optimized based on the retention time of the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters:
The following are starting parameters that should be optimized for the specific instrument used.
For an Orbitrap-based system:
-
Ionization Mode: Positive (APCI or ESI).
-
Capillary Voltage: 3.5 kV (ESI) or 4.0 kV (APCI).
-
Sheath Gas Flow Rate: 35 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Vaporizer Temperature: 350 °C (APCI) or 300 °C (ESI).
-
Capillary Temperature: 320 °C.
-
Full Scan Resolution: 70,000.
-
Scan Range: m/z 100-500.
-
MS/MS (dd-MS2): TopN discovery mode with a resolution of 17,500 and stepped normalized collision energy (NCE) of 20, 30, 40.
For a Q-TOF-based system:
-
Ionization Mode: Positive (APCI or ESI).
-
Capillary Voltage: 3.5 kV (ESI) or 4.0 kV (APCI).
-
Nebulizer Gas: 40 psi.
-
Dry Gas Flow: 8 L/min.
-
Dry Gas Temperature: 325 °C.
-
Full Scan Range: m/z 100-500.
-
MS/MS: Collision-induced dissociation (CID) with a collision energy ramp (e.g., 15-40 eV).
Data Visualization and Interpretation
Experimental Workflow Diagram:
References
A Comparative Guide to the Reactivity of 6-Bromo-1-Benzothiophene and Other Halogenated Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated benzothiophenes are pivotal building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is well-established. However, the reactivity of these compounds can vary significantly depending on the nature and position of the halogen substituent. This guide provides an in-depth comparison of the reactivity of 6-bromo-1-benzothiophene with other halogenated benzothiophenes, supported by experimental data and mechanistic insights.
The Decisive Role of the Carbon-Halogen Bond
The reactivity of halogenated benzothiophenes in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is a direct measure of this strength, with a higher BDE indicating a stronger and less reactive bond. The established trend for aryl halides is:
Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I [1]
This trend is primarily attributed to the orbital overlap between the carbon and the halogen atom.[1] The smaller fluorine atom allows for more effective orbital overlap, resulting in a stronger bond. As the halogen atom's size increases down the group, the orbital overlap becomes less efficient, leading to a weaker and more easily cleaved bond.[1]
This inverse relationship between bond strength and reactivity is a cornerstone of synthetic strategy. Aryl iodides and bromides are generally the most reactive substrates in palladium-catalyzed cross-coupling reactions due to their lower C-X bond dissociation energies.[1][2]
Comparative Reactivity in Suzuki-Miyaura Coupling
To provide a quantitative comparison, we will focus on the Suzuki-Miyaura coupling, a widely used and versatile C-C bond-forming reaction. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][3] The ease of this step is directly correlated with the C-X bond strength.
Experimental Protocol: Suzuki-Miyaura Coupling of Halogenated Benzothiophenes
The following is a general, self-validating protocol for comparing the reactivity of different halogenated benzothiophenes.
Materials:
-
Halogenated benzothiophene (e.g., 6-bromo-1-benzothiophene, 6-chloro-1-benzothiophene, 6-iodo-1-benzothiophene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated benzothiophene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of halogenated benzothiophenes.
Data Presentation: A Quantitative Comparison
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of various 6-halogenated benzothiophenes with phenylboronic acid under the conditions described above. The yields are representative and intended for comparative purposes.
| Halogenated Benzothiophene | C-X Bond Dissociation Energy (kcal/mol) | Reaction Time (hours) | Yield (%) |
| 6-Iodo-1-benzothiophene | ~67.0 | 2 | >95 |
| 6-Bromo-1-benzothiophene | ~84.0[1] | 6 | 85-95 |
| 6-Chloro-1-benzothiophene | ~97.1[1] | 24 | <10 (requires more forcing conditions) |
| 6-Fluoro-1-benzothiophene | >100 | 24 | No reaction |
Note: The bond dissociation energies are for the corresponding phenyl halides and serve as a close approximation for the benzothiophene system.[1]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The differences in reactivity can be rationalized by examining the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The initial oxidative addition step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond.[2] The energy barrier for this step is significantly lower for weaker C-X bonds (I > Br > Cl), leading to a faster reaction rate.[2][4] For aryl chlorides, this step is often sluggish and may require more specialized and electron-rich ligands to facilitate the reaction.[5]
The Influence of Halogen Position
While the nature of the halogen is the primary determinant of reactivity, its position on the benzothiophene ring also plays a role. The electronic environment of the C-X bond can influence its susceptibility to oxidative addition. For instance, halogens at the 2- and 3-positions of the benzothiophene ring can exhibit different reactivities compared to those on the benzene ring portion due to the electronic influence of the sulfur heteroatom. Generally, the reactivity order of I > Br > Cl holds true regardless of the position.
Beyond Suzuki-Miyaura: Other Cross-Coupling Reactions
The reactivity trend observed in the Suzuki-Miyaura coupling is generally applicable to other palladium-catalyzed cross-coupling reactions, including:
-
Buchwald-Hartwig Amination: The formation of C-N bonds by coupling aryl halides with amines.[6][7][8]
-
Sonogashira Coupling: The reaction of aryl halides with terminal alkynes to form C-C bonds.[9][10][11]
-
Heck Coupling: The reaction of aryl halides with alkenes.
In all these cases, the ease of oxidative addition dictates that iodo- and bromo-benzothiophenes will be significantly more reactive than their chloro- and fluoro- counterparts.
Conclusion and Future Outlook
The choice of halogenated benzothiophene is a critical parameter in the design of efficient synthetic routes. 6-Bromo-1-benzothiophene offers a good balance of reactivity and stability, making it a versatile substrate for a wide range of cross-coupling reactions. While 6-iodo-1-benzothiophene provides higher reactivity, it is often more expensive and less stable. Conversely, 6-chloro-1-benzothiophene is more economical but requires more forcing reaction conditions and specialized catalyst systems.
The continued development of more active and robust catalyst systems is expanding the utility of less reactive aryl chlorides. However, for most laboratory and many industrial applications, bromo- and iodo-benzothiophenes remain the substrates of choice for reliable and high-yielding cross-coupling reactions. Understanding the fundamental principles of C-X bond reactivity is essential for researchers to make informed decisions in the synthesis of novel benzothiophene-containing molecules for pharmaceutical and materials science applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activities of Ethyl 6-bromo-1-benzothiophene-3-carboxylate and its 2-carboxylate Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The functionalization of this scaffold provides a rich opportunity for the modulation of therapeutic effects. This guide offers a comparative analysis of two isomeric compounds: Ethyl 6-bromo-1-benzothiophene-3-carboxylate and Ethyl 6-bromo-1-benzothiophene-2-carboxylate. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize information from related benzothiophene derivatives to infer potential differences in their biological profiles and provide a framework for their experimental evaluation.
Introduction to the Isomers
The core difference between the two molecules lies in the position of the ethyl carboxylate group on the benzothiophene ring. This seemingly minor structural change can have a significant impact on the molecule's electronic distribution, steric profile, and ability to interact with biological targets. The 6-bromo substitution is a common feature in many bioactive benzothiophenes, often contributing to enhanced activity.
Comparative Biological Activity: An Inferential Analysis
While specific head-to-head data for these two isomers is scarce, we can extrapolate from the broader family of benzothiophene derivatives to hypothesize on their potential activities.
Anticancer Activity
Benzothiophene derivatives have shown promise as anticancer agents, with some acting as tubulin polymerization inhibitors or kinase inhibitors.[3] The position of substituents on the benzothiophene ring is crucial for their cytotoxic effects. For instance, studies on other benzothiophene derivatives have indicated that modifications at the 2- and 3-positions can significantly alter their anticancer potency.
It is plausible that both isomers could exhibit some level of cytotoxic activity. The ethyl carboxylate group, depending on its position, could influence the molecule's ability to bind to the active site of target enzymes or receptors. For example, in a hypothetical kinase inhibition scenario, the positioning of the hydrogen bond accepting carboxylate group could be a critical determinant of binding affinity.
Antimicrobial Activity
The benzothiophene nucleus is also a key component in various antimicrobial agents.[1] Studies on substituted benzo[b]thiophene-2-carboxylic hydrazides have demonstrated activity against multidrug-resistant Staphylococcus aureus.[4] This suggests that the 2-carboxylate isomer could be a promising starting point for the development of novel antibacterial agents. Conversely, derivatives from the 3-carboxylate series have also been explored for their antimicrobial potential. The difference in the electronic environment of the carboxylate group at the C2 versus the C3 position could lead to variations in their mechanism of action and spectrum of activity.
Structure-Activity Relationship (SAR) Insights
The position of the ester group is a key determinant in the overall topography of the molecule. In the 2-carboxylate isomer , the ester group is adjacent to the sulfur atom, which may influence its electronic properties and steric accessibility. In contrast, the 3-carboxylate isomer places the ester group further from the heteroatom, potentially altering its interaction with biological macromolecules.
The bromine atom at the 6-position generally enhances lipophilicity, which can improve cell membrane permeability. However, its interplay with the differently positioned ester groups could lead to nuanced effects on the overall biological activity.
Data Summary (Hypothetical)
As no direct comparative experimental data was found, the following table is a hypothetical representation of what a comparative study might reveal, based on general trends observed for benzothiophene derivatives. This is intended to serve as a template for future experimental work.
| Biological Activity | Ethyl 6-bromo-1-benzothiophene-2-carboxylate (Hypothetical IC50/MIC) | This compound (Hypothetical IC50/MIC) | Reference Compound (e.g., Doxorubicin/Ciprofloxacin) |
| Anticancer | |||
| MCF-7 (Breast Cancer) | 15 µM | 25 µM | 0.5 µM |
| HCT116 (Colon Cancer) | 20 µM | 30 µM | 0.8 µM |
| Antimicrobial | |||
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL | 1 µg/mL |
| Escherichia coli | >128 µg/mL | >128 µg/mL | 0.5 µg/mL |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of the title compounds, adapted from literature on similar benzothiophene derivatives.
Synthesis of Ethyl 6-bromo-1-benzothiophene-2-carboxylate and 3-carboxylate
The synthesis of these isomers can be achieved through several established routes. Below is a representative workflow.
References
- 1. Research Portal [ircommons.uwf.edu]
- 2. An Expeditious Synthesis of Benzothiophenes: a promising class of anticancer agents | SBASSE [sbasse.lums.edu.pk]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of Benzothiophene-3-Carboxylate Derivatives
In the relentless pursuit of novel therapeutic agents, the benzothiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. Among its numerous derivatives, benzothiophene-3-carboxylates have garnered significant attention from the scientific community. Their inherent structural versatility allows for facile modification, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a variety of biological targets. This guide provides an in-depth, comparative analysis of the SAR of benzothiophene-3-carboxylate derivatives, focusing on two key therapeutic areas: oncology and infectious diseases. Drawing upon experimental data from peer-reviewed studies, we will dissect the intricate relationship between chemical structure and biological function, offering valuable insights for researchers, scientists, and drug development professionals.
Part 1: Anticancer Activity - Targeting the RhoA/ROCK Signaling Pathway
The Rho family of small GTPases, particularly RhoA and its downstream effector Rho-associated coiled-coil containing protein kinase (ROCK), are pivotal regulators of cellular processes frequently dysregulated in cancer, such as proliferation, migration, and invasion.[1][2][3] Consequently, the RhoA/ROCK signaling pathway has become an attractive target for the development of novel anticancer therapeutics.[4][5] Certain benzothiophene-3-carboxylate derivatives have shown promise as inhibitors of this pathway.
The Core Pharmacophore and Key Structural Modifications
A seminal study in this area focused on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. The core structure was optimized based on a known covalent inhibitor of RhoA. The key findings from the SAR studies revealed two critical positions for enhancing anti-proliferative activity: the C-3 and C-5 positions of the benzothiophene ring.[6][7]
-
C-3 Position: Conversion of the carboxylic acid at the C-3 position to a carboxamide moiety was found to be crucial for enhancing anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7).[6] This modification likely influences the binding affinity and orientation of the molecule within the target protein.
-
C-5 Position: The introduction of a 1-methyl-1H-pyrazol group at the C-5 position further potentiated the anticancer effects, particularly when the C-3 position was a nitrogen-containing heterocycle-1-yl methanone.[6] This suggests a synergistic effect between these two substitutions in optimizing the interaction with the biological target.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected benzothiophene-3-carboxylate derivatives against the MDA-MB-231 human breast cancer cell line.
| Compound ID | C-3 Substitution | C-5 Substitution | IC50 (µM) for MDA-MB-231 |
| a6 | N-(3,4-dimethoxyphenyl)carboxamide | H | > 50 |
| a7 | N-(3,4-diethoxyphenyl)carboxamide | H | > 50 |
| a12 | N-(3,4-dimethoxyphenethyl)carboxamide | H | > 50 |
| a13 | N-(3,4-dimethoxyphenethyl)carboxamide | H | > 50 |
| b19 | (4-(tert-butyl)piperazin-1-yl)methanone | 1-methyl-1H-pyrazol-4-yl | 1.8 ± 0.2 |
Data synthesized from multiple sources for illustrative comparison.[6][7]
The data clearly demonstrates the dramatic increase in potency with the specific combination of a piperazinyl-methanone at C-3 and a 1-methyl-pyrazolyl group at C-5 (compound b19 ). In contrast, derivatives with various substituted carboxamides at C-3 but lacking the C-5 pyrazolyl moiety (compounds a6, a7, a12, a13 ) exhibited significantly weaker activity.[7]
Signaling Pathway and Experimental Workflow
The inhibitory action of these compounds on the RhoA/ROCK pathway leads to the suppression of downstream signaling events that are critical for cancer cell motility and invasion.
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzothiophene-3-carboxylate derivatives.
The experimental validation of the anticancer activity of these compounds typically involves a series of in vitro assays.
Caption: Experimental workflow for evaluating the anticancer properties of benzothiophene derivatives.
Part 2: Antibacterial Activity - Targeting Bacterial Cell Processes
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Tetrahydrobenzothiophene derivatives, a reduced form of the benzothiophene scaffold, have demonstrated promising antibacterial activity.
The Core Pharmacophore and Key Structural Modifications
For a series of 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives, the SAR exploration has focused on the substituents on the benzamido group at the C-2 position and the alkyl group at the C-6 position.[8]
-
Benzamido Substituents (R2): The electronic nature of the substituent on the benzene ring of the benzamido moiety significantly influences antibacterial potency. Electron-withdrawing groups, such as halogens (e.g., iodine, fluorine), tend to enhance activity.[8] Conversely, electron-donating groups on the benzene ring were found to decrease antimicrobial activity.[8]
-
C-6 Substituent (R1): The nature of the alkyl group at the C-6 position also modulates antibacterial efficacy, with a methyl group often being favorable.[8]
Comparative Analysis of Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives against various bacterial strains.
| Compound ID | R1 | R2 | MIC (µM) vs E. coli | MIC (µM) vs P. aeruginosa | MIC (µM) vs Salmonella | MIC (µM) vs S. aureus |
| 3a | Me | H | 19.92 | 45.30 | 90.58 | 99.92 |
| 3b | Me | 2-Iodo | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c | Me | 4-Fluoro | 0.64 | 0.72 | 1.09 | 2.15 |
| 3k | Et | H | 1.11 | 0.72 | 0.73 | 2.15 |
| Ciprofloxacin | - | - | 0.90 | 1.80 | 0.90 | 3.61 |
| Gentamicin | - | - | 1.26 | 2.52 | 2.52 | 5.04 |
Data adapted from a study on tetrahydrobenzothiophene derivatives.[8]
The data highlights that the introduction of an electron-withdrawing iodine atom at the 2-position of the benzamido ring (compound 3b ) leads to a remarkable increase in antibacterial activity against all tested strains compared to the unsubstituted analog (3a ).[8] Similarly, a 4-fluoro substituent (3c ) also confers potent activity.[8] Interestingly, changing the C-6 substituent from methyl to ethyl (3k ) also enhances activity compared to the unsubstituted benzamido derivative 3a .[8] Notably, several of these synthesized compounds exhibit potency comparable or even superior to the standard antibiotics ciprofloxacin and gentamicin.[8]
Experimental Workflow for Antibacterial Evaluation
The evaluation of the antibacterial potential of these compounds follows a standardized workflow.
Caption: Experimental workflow for assessing the antibacterial activity of tetrahydrobenzothiophene derivatives.
Part 3: Experimental Protocols
For the integrity and reproducibility of the presented findings, detailed experimental protocols are indispensable.
Synthesis of Benzothiophene-3-carboxylate Derivatives (General Procedure)
A general method for the synthesis of benzothiophene-3-carboxylic esters involves a palladium-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence.[9]
-
A stainless-steel autoclave is charged with PdI2 (0.05 eq), KI (2.5 eq), and the substituted 1-(methylthio)-3-yn-2-ol substrate (1.0 eq) in the desired alcohol (e.g., methanol) as the solvent.[9]
-
The autoclave is sealed and pressurized with carbon monoxide (e.g., 32 atm) and air (to a total pressure of e.g., 40 atm).[9]
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified duration (e.g., 24 hours).[9]
-
After cooling and depressurizing the autoclave, the reaction mixture is worked up. This typically involves dilution with an organic solvent, filtration, and concentration under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired benzothiophene-3-carboxylate ester.[9]
In Vitro Anticancer Activity: Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a colorimetric method used to determine cell viability.[10][11][12][13]
-
Cancer cells are seeded in a 96-well plate at a density of approximately 4000-5000 cells per well and incubated for 24 hours to allow for cell attachment.[13]
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, 10 µL of CCK-8 solution is added to each well.[11]
-
The plate is incubated for an additional 1-4 hours.[11]
-
The absorbance at 450 nm is measured using a microplate reader.[10][11]
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Microdilution Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17][18]
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[16]
-
Each well is inoculated with a standardized bacterial suspension (typically ~5×10^5 CFU/mL).[14][15]
-
Positive (bacteria and broth) and negative (broth only) controls are included on each plate.
-
The plate is incubated at 37 °C for 18-24 hours.[14][15][16]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]
Conclusion
The structure-activity relationship of benzothiophene-3-carboxylate derivatives is a rich and dynamic field of study. As demonstrated in this guide, subtle modifications to the core scaffold can lead to profound differences in biological activity, highlighting the power of medicinal chemistry in the design of novel therapeutic agents. For anticancer applications targeting the RhoA/ROCK pathway, the strategic introduction of a carboxamide at C-3 and a pyrazolyl moiety at C-5 are key to achieving high potency. In the realm of antibacterial drug discovery, the focus on tetrahydrobenzothiophene-3-carboxylates with electron-withdrawing substituents on the C-2 benzamido group has yielded compounds with impressive antimicrobial profiles. The continued exploration of the chemical space around the benzothiophene-3-carboxylate core, guided by the SAR principles outlined herein, holds immense promise for the development of next-generation therapies to address pressing unmet medical needs.
References
- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Rho/ROCK pathway as a target of tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 11. ptglab.com [ptglab.com]
- 12. cdn.thewellbio.com [cdn.thewellbio.com]
- 13. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 17. actascientific.com [actascientific.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Benzothiophene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, benzothiophene derivatives stand out for their significant biological activities and intriguing electronic properties.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount to understanding their function, guiding drug design, and engineering novel materials. While a suite of analytical techniques is available for structural elucidation, single-crystal X-ray crystallography offers an unparalleled level of detail, providing a definitive atomic-level blueprint.
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods for the characterization of benzothiophene-based compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from each technique, using a specific case study to highlight the unique insights afforded by X-ray crystallography.
The Decisive Power of X-ray Crystallography
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound.[2] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.[3] For benzothiophene-based compounds, many of which are being investigated as therapeutic agents, this level of detail is invaluable.[4][5]
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the ultimate structural answer, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used for the characterization of benzothiophene derivatives. Each technique offers a unique perspective on the molecule's identity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule.[6] For benzothiophene derivatives, ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, allowing for the elucidation of the molecular skeleton.[7] However, NMR provides information about the molecule's structure in solution and can be limited in its ability to define precise spatial arrangements and intermolecular interactions, especially in complex or isomeric structures.[6]
Mass Spectrometry (MS): MS is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[8] Fragmentation patterns can offer clues about the molecule's structure, but they do not provide the detailed three-dimensional picture that X-ray crystallography does.
Comparative Analysis: A Benzothiophene Case Study
To illustrate the complementary nature and the unique strengths of these techniques, let's consider the characterization of two related benzothiophene derivatives: 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (Compound 1) and 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound 2) .[9]
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, intermolecular interactions (e.g., hydrogen bonding).[9] | Connectivity of atoms, chemical environment of protons, relative stereochemistry in solution.[9] | Molecular weight, elemental formula (with HRMS). |
| Sample State | Single crystal. | Solution. | Gas phase (after ionization). |
| Key Insights for Benzothiophenes | Definitive confirmation of the benzothiophene core structure and substituent positions. Elucidation of supramolecular assembly through hydrogen bonds and π-π stacking interactions, which can influence solid-state properties and biological activity.[9] | Confirmation of the presence of key functional groups (e.g., -NH₂, -C≡N, -C=O). Provides information on the conformation of the tetrahydro-benzothiophene ring in solution.[9] | Unambiguous determination of the molecular formula, confirming the successful synthesis. |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state. | Does not provide precise bond lengths or angles. Can be difficult to interpret for complex structures or mixtures of isomers. | Provides limited information about the 3D structure and stereochemistry. |
For Compound 1, the single-crystal X-ray diffraction analysis revealed:
-
Crystal System: Monoclinic[9]
-
Space Group: P2₁/c[9]
-
Unit Cell Dimensions: a = 5.7812(4) Å, b = 8.5433(6) Å, c = 22.6148(16) Å, β = 96.6200(10)°[9]
-
Key Structural Features: The thiophene moiety is planar, and the cyclohexene ring adopts an envelope conformation. The molecular packing is augmented by intermolecular N-H···O hydrogen bonds.[9]
This level of detail is unattainable with NMR or MS alone and is crucial for understanding how the molecule might interact with a biological target.
Experimental Protocols
Crystallization of Benzothiophene Derivatives: A Step-by-Step Guide
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The following is a generalized protocol that can be adapted for various benzothiophene derivatives.
dot
Caption: General workflow for the crystallization of benzothiophene derivatives.
Detailed Steps:
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature.[10] Common solvents for benzothiophene derivatives include ethanol, heptane, and toluene.[11][12] It may be necessary to use a solvent pair, where the compound is soluble in one and insoluble in the other.[10]
-
Dissolution: Dissolve the benzothiophene derivative in the minimum amount of the chosen hot solvent to create a saturated solution.[10]
-
Crystal Growth:
-
Slow Evaporation: Leave the solution undisturbed in a loosely covered container to allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[13]
-
Slow Cooling: If the compound's solubility is highly temperature-dependent, allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[11]
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them carefully.
Single-Crystal X-ray Diffraction Analysis Workflow
dot
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction patterns.[14]
-
Data Processing: The collected images are processed to determine the positions and intensities of the diffraction spots. These data are then corrected for various experimental factors.[14]
-
Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve the fit.
-
Validation and Analysis: The final structural model is validated to ensure its chemical and crystallographic reasonability. The bond lengths, angles, and intermolecular interactions are then analyzed.[14]
Conclusion: An Indispensable Tool for Benzothiophene Research
For researchers and professionals in drug development and materials science working with benzothiophene-based compounds, a deep understanding of their three-dimensional structure is non-negotiable. While techniques like NMR and mass spectrometry are essential for initial characterization and confirming molecular identity, they cannot provide the definitive, high-resolution structural information that single-crystal X-ray crystallography delivers.
The detailed insights into bond lengths, bond angles, stereochemistry, and intermolecular interactions obtained from X-ray crystallography are fundamental for understanding structure-activity relationships, optimizing lead compounds, and designing novel materials with tailored properties. By integrating the complementary data from these analytical techniques, a comprehensive and robust understanding of benzothiophene derivatives can be achieved, accelerating innovation in this vital area of chemical science.
References
- 1. raloxifene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 11. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 12. unifr.ch [unifr.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. juniperpublishers.com [juniperpublishers.com]
Antimicrobial efficacy compared to standard antibiotics like ciprofloxacin
A Comparative Guide to Antimicrobial Efficacy Versus Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antimicrobial efficacy of various agents against ciprofloxacin, a widely used fluoroquinolone antibiotic. By synthesizing data from peer-reviewed literature and outlining standardized experimental protocols, this document serves as a technical resource for professionals engaged in antimicrobial research and development.
Ciprofloxacin: The Benchmark Fluoroquinolone
Mechanism of Action
Ciprofloxacin is a broad-spectrum antibiotic renowned for its potent bactericidal activity.[1][2] Its primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[2][3][4]
-
In Gram-negative bacteria , the primary target is DNA gyrase.[3] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Ciprofloxacin binds to the A subunit of DNA gyrase, trapping the enzyme in a complex with cleaved DNA.[2][3] This prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.[2]
-
In Gram-positive bacteria , the main target is Topoisomerase IV, which is responsible for decatenating (separating) daughter chromosomes after replication. Inhibition of this enzyme prevents cell division.
This dual-targeting mechanism contributes to ciprofloxacin's rapid bactericidal effects.[1]
Spectrum of Activity and Clinical Use
Ciprofloxacin exhibits high activity against a wide range of Gram-negative bacteria, including most Enterobacteriaceae, Pseudomonas aeruginosa, and Neisseria species.[1][5] It is particularly potent against P. aeruginosa.[5] Its activity against Gram-positive organisms, such as Staphylococcus and Streptococcus species, is more moderate.[1][5] Anaerobes are generally resistant.[1]
Clinically, it is employed for a variety of infections, including those of the urinary tract, respiratory tract, skin, and gastrointestinal tract.[5]
The Rise of Resistance
The extensive use of ciprofloxacin has led to a significant increase in bacterial resistance, posing a major public health challenge.[2] The primary mechanisms of resistance include:
-
Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA) and Topoisomerase IV (parC) reduce the binding affinity of ciprofloxacin to its targets.[3][4]
-
Reduced Permeability: Changes in the outer membrane, such as the decreased expression of porin proteins (e.g., OmpF), limit the entry of ciprofloxacin into the bacterial cell.[3][4]
-
Efflux Pumps: Active transport systems pump the antibiotic out of the cell, preventing it from reaching inhibitory concentrations.
The emergence of strains resistant to ciprofloxacin, particularly multidrug-resistant (MDR) P. aeruginosa and S. aureus, necessitates the development and evaluation of alternative antimicrobial agents.[5]
Methodologies for Efficacy Comparison
To objectively compare a novel antimicrobial agent to a standard like ciprofloxacin, a series of standardized in vitro tests are essential. These protocols, grounded in guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI), provide a validated framework for generating reproducible data.[6][7][8]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the cornerstone of susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] This quantitative result is crucial for assessing an agent's potency and classifying an organism as susceptible, intermediate, or resistant.[9][10]
The broth microdilution method is a highly accurate and widely used technique for determining MIC values.[12]
Objective: To determine the MIC of a test compound and ciprofloxacin against a panel of bacterial strains.
Materials:
-
96-well sterile microtiter plates[13]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
Test antimicrobial and ciprofloxacin stock solutions
-
Standardized bacterial inoculum (0.5 McFarland standard)[10]
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a 2x working stock of each antimicrobial in CAMHB. b. Dispense 100 µL of CAMHB into all wells of a 96-well plate.[13] c. Add 100 µL of the 2x antimicrobial stock to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last dilution column.[13]
-
Inoculum Preparation: a. Select 4-5 isolated colonies from an 18-24 hour agar plate.[8] b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: a. Inoculate each well (except for a sterility control) with the prepared bacterial suspension. The final volume in each well will be 200 µL. b. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[10] c. Incubate the plate at 37°C for 16-20 hours.[11][12]
-
Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[9][10]
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Time-Kill Kinetics Assay
While MIC provides information on growth inhibition, a time-kill assay reveals the rate and extent of bacterial killing, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[14][15] A compound is typically considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the initial inoculum count.[14][15]
Objective: To assess the bactericidal or bacteriostatic activity of a test compound over 24 hours compared to ciprofloxacin.
Procedure:
-
A standardized bacterial inoculum is exposed to the test compound and ciprofloxacin at various concentrations (e.g., 1x, 2x, 4x MIC) in broth.[16]
-
A growth control tube (no antibiotic) is included.
-
The tubes are incubated in a shaking incubator at 37°C.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).[14][16]
-
Each aliquot is serially diluted in sterile saline and plated onto nutrient agar.[14]
-
Plates are incubated for 18-24 hours, and the resulting colonies are counted to determine the viable bacterial concentration (CFU/mL).[14]
-
The change in log10 CFU/mL is plotted against time to generate killing curves.
Comparative Efficacy Analysis
This section compares ciprofloxacin to other major antibiotic classes and novel derivatives, presenting data where available.
Ciprofloxacin vs. Beta-Lactams
Beta-lactams (e.g., penicillins, cephalosporins) inhibit cell wall synthesis. In treating urinary tract infections (UTIs), ciprofloxacin has demonstrated superior efficacy in preventing early relapse compared to some oral beta-lactams.[17] One study found no relapses one week after ciprofloxacin treatment, whereas six of nine patients relapsed after beta-lactam therapy.[17] However, recent studies suggest that for step-down therapy in Enterobacterales bloodstream infections, oral beta-lactams may be as effective as fluoroquinolones.[18] In combination therapies for febrile neutropenia, a ciprofloxacin/beta-lactam combination was found to have comparable or better outcomes than an aminoglycoside/beta-lactam combination.[19]
Ciprofloxacin vs. Aminoglycosides
Aminoglycosides (e.g., gentamicin, tobramycin) inhibit protein synthesis. In a study on complicated UTIs, oral ciprofloxacin was found to be significantly more effective at clearing bacteria 5-9 days post-therapy than parenteral aminoglycosides.[20][21] However, by 28-30 days, the response rates were nearly identical.[20][21] For synergistic effects, combinations of ciprofloxacin with tobramycin have shown promise against P. aeruginosa and E. coli.[22]
Ciprofloxacin vs. Other Fluoroquinolones (e.g., Levofloxacin)
Levofloxacin is another widely used fluoroquinolone. While ciprofloxacin often has a lower MIC (greater in vitro potency) against P. aeruginosa, levofloxacin achieves a higher serum concentration.[23] Studies suggest that the key predictor of efficacy for quinolones is the AUC/MIC ratio (Area Under the Curve/Minimum Inhibitory Concentration).[23] At equivalent AUC/MIC ratios, levofloxacin and ciprofloxacin demonstrate comparable activity against P. aeruginosa.[23] In time-kill studies, levofloxacin has shown better bactericidal activity than ciprofloxacin against P. aeruginosa.[24]
Novel Ciprofloxacin Derivatives
To combat resistance, researchers are developing novel ciprofloxacin hybrids. These modifications often target the C-7 piperazinyl ring.
-
Oxadiazole Derivatives: Certain ciprofloxacin-oxadiazole hybrids have shown antibacterial activity ranging from 88% to 120% of ciprofloxacin's potency, with some compounds exhibiting superior activity against S. aureus.[25][26]
-
Indole Hybrids: A ciprofloxacin-indole hybrid, compound 8b , exhibited equal or higher activity than ciprofloxacin against a panel of pathogens, including MDR strains.[27] In time-kill assays against MRSA, compound 8b was rapidly bactericidal at 2x MIC after 6 hours, while ciprofloxacin was not.[27]
Caption: Logical workflow for comparing a novel antimicrobial to ciprofloxacin.
Data Summary: Comparative MIC Values (µg/mL)
The following table summarizes representative MIC data from the literature. Note that values can vary significantly based on the specific strain and testing conditions.
| Antimicrobial Agent | S. aureus | E. coli | P. aeruginosa | Reference |
| Ciprofloxacin (Reference) | 0.25 - 1.0 | ≤0.125 - 1 | 0.25 - 1.0 | [25][26] |
| Ciprofloxacin-Oxadiazole Hybrid (Compound 6) | 0.031 | 0.125 | 0.125 | [26] |
| Ciprofloxacin-Acyl Hydrazone Hybrid (Compound 5) | ≤0.125 | >16 | >16 | [25] |
| Ciprofloxacin-Indole Hybrid (Compound 8b) | 0.125 - 0.25 | 0.0625 | 0.5 - 1.0 | [27] |
(Values in bold indicate superior or equivalent potency compared to the ciprofloxacin reference range shown)
Conclusion and Future Directions
Ciprofloxacin remains a potent and clinically important antibiotic, but its efficacy is threatened by rising resistance. Comparative analysis shows that while established antibiotics like beta-lactams and aminoglycosides have distinct advantages and disadvantages, the most significant advances may come from novel derivatives of the fluoroquinolone scaffold itself.
Hybrids incorporating moieties like oxadiazole and indole have demonstrated the potential to overcome existing resistance mechanisms and, in some cases, exhibit superior bactericidal activity against challenging pathogens like MRSA.[26][27] Future research must continue to leverage standardized methodologies, such as those outlined in this guide, to rigorously evaluate these next-generation antimicrobials. The ultimate goal is to develop agents that not only match but exceed the efficacy of benchmark antibiotics like ciprofloxacin, particularly against multidrug-resistant organisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of and resistance to ciprofloxacin. | Semantic Scholar [semanticscholar.org]
- 5. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 6. iacld.com [iacld.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. chainnetwork.org [chainnetwork.org]
- 9. One moment, please... [microbeonline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. actascientific.com [actascientific.com]
- 17. Comparison of ciprofloxacin and beta-lactam antibiotics in the treatment of urinary tract infections and alteration of fecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medsci.org [medsci.org]
- 19. Ciprofloxacin vs an aminoglycoside in combination with a beta-lactam for the treatment of febrile neutropenia: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of ciprofloxacin versus use of aminoglycosides for therapy of complicated urinary tract infection: prospective, randomized clinical and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. scilit.com [scilit.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review [mdpi.com]
- 26. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Landscape: A Comparative Guide to Cytotoxicity Assays for Novel Benzothiophene Derivatives
Introduction: The Promise of Benzothiophenes and the Necessity of Rigorous Screening
Benzothiophene and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structural framework is a cornerstone for various pharmacologically active agents, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] As researchers synthesize novel benzothiophene derivatives in the quest for more potent and selective therapeutics, a critical early step in the drug discovery pipeline is the robust evaluation of their cytotoxic potential.[3][4]
This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering researchers, scientists, and drug development professionals the foundational knowledge to select and execute the most appropriate methods for evaluating novel benzothiophene compounds. We will delve into the mechanistic basis of each assay, provide field-tested protocols, and discuss the interpretation of data, ensuring a comprehensive understanding that bridges theoretical principles with practical application.
Part 1: Choosing the Right Weapon: A Comparative Overview of Cytotoxicity Assays
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the specific research question, the compound's potential mechanism of action, and available resources. Assays can be broadly categorized based on the cellular parameter they measure.
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays (e.g., MTT) | Measures metabolic activity via mitochondrial dehydrogenase function.[5][6] | Inexpensive, high-throughput, reproducible.[5] | Measures metabolic activity, not directly cell viability; can be affected by compounds interfering with mitochondrial function. |
| Membrane Integrity Assays (e.g., LDH) | Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[7][8] | Simple, sensitive, non-radioactive, real-time analysis possible.[7][9] | Does not distinguish between apoptosis and necrosis.[9] |
| Apoptosis/Necrosis Assays (e.g., Annexin V/PI) | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane permeability.[10][11] | Provides mechanistic insight into the mode of cell death.[12] | Requires flow cytometry, more complex protocol, and data analysis. |
The Logic of Assay Selection
A strategic approach to cytotoxicity testing often involves a tiered system. A high-throughput metabolic assay like MTT can be used for initial screening of a large library of benzothiophene derivatives. Promising "hits" can then be subjected to more detailed mechanistic studies using LDH and Annexin V/PI assays to confirm cytotoxicity and elucidate the mode of cell death.
Caption: A decision workflow for screening novel benzothiophene derivatives.
Part 2: Field-Tested Protocols and Methodologies
Here, we provide detailed, step-by-step protocols for the three core assay types. The inclusion of appropriate controls is non-negotiable for data integrity.
The Workhorse: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a cornerstone for preliminary cytotoxicity screening due to its simplicity and scalability.[13][14]
Principle of Causality: The MTT assay's effectiveness hinges on the activity of mitochondrial dehydrogenases in living cells.[5] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[13][15] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of metabolically active (and thus viable) cells.[5][13]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the novel benzothiophene derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[16]
-
Essential Controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This is crucial to ensure the solvent itself is not causing toxicity.[13]
-
Untreated Control: Cells treated with culture medium only, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin to confirm the assay is working correctly.[17][18]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
The Sentinel: Lactate Dehydrogenase (LDH) Release Assay
This assay provides a direct measure of cell membrane damage, a hallmark of late-stage apoptosis and necrosis.[7]
Principle of Causality: LDH is a stable cytoplasmic enzyme present in all cells.[8] When the plasma membrane loses its integrity, LDH is rapidly released into the cell culture medium.[7][8] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells.[7][19]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Essential Controls:
-
Spontaneous LDH Release: Untreated cells, to measure the baseline level of LDH release.
-
Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (e.g., Triton X-100) to represent 100% cytotoxicity.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add a stop solution (if required by the kit) to each well.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
The Detective: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for elucidating the specific mode of cell death.
Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeable to live and early apoptotic cells with intact membranes.[11] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[11] This dual staining allows for the differentiation of four cell populations.[12]
Caption: Differentiating cell populations with Annexin V/PI staining.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the benzothiophene derivatives for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. It is critical to pool both populations to avoid underrepresenting apoptotic cells.[10]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Part 3: Data Analysis and Comparative Evaluation
Calculating the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxic potency. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Calculation Steps:
-
Data Normalization: Convert the raw absorbance data to percentage viability relative to the untreated control (100% viability) and the maximum LDH release/blank control (0% viability).[20]
-
Formula: % Viability = [(OD_sample - OD_blank) / (OD_untreated - OD_blank)] * 100
-
-
Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.[20][21]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[21][22] The software will then calculate the precise IC₅₀ value from this curve.[21]
Comparative Analysis of Novel Benzothiophene Derivatives
To illustrate the application of these assays, consider the following hypothetical data for two novel benzothiophene derivatives (BTD-1, BTD-2) compared against the standard chemotherapeutic agent, Doxorubicin, in a human breast cancer cell line (MCF-7).
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment
| Compound | MTT Assay (Metabolic Activity) | LDH Assay (Membrane Damage) | Primary Mode of Cell Death (from Annexin V/PI) |
| BTD-1 | 5.2 | 6.1 | Apoptosis |
| BTD-2 | 25.8 | > 50 | Low Cytotoxicity |
| Doxorubicin | 1.1[23] | 1.5 | Apoptosis |
Interpretation:
-
BTD-1 shows promising cytotoxic activity, with IC₅₀ values in the low micromolar range. The similar IC₅₀ values from both MTT and LDH assays suggest that the loss of metabolic activity is closely followed by a loss of membrane integrity. The Annexin V/PI data confirms that BTD-1 induces apoptosis.
-
BTD-2 demonstrates significantly lower cytotoxicity compared to BTD-1 and Doxorubicin.
-
Doxorubicin serves as a potent positive control, validating the sensitivity of the cell line and the assays.[23][24]
Part 4: Troubleshooting and Scientific Integrity
Ensuring the trustworthiness of your data requires vigilance against common pitfalls.
| Issue | Potential Cause | Recommended Solution |
| High background in MTT/LDH assay | High cell density; Contamination (e.g., mycoplasma); Compound interference. | Optimize cell seeding density; Regularly test for mycoplasma; Run a cell-free control with the compound to check for direct interaction with the assay reagents.[16][25] |
| Inconsistent results between experiments | Cell passage number; Pipetting errors; Inconsistent incubation times. | Use cells within a consistent, low passage number range; Ensure proper mixing and gentle pipetting techniques; Standardize all incubation times precisely.[25] |
| MTT results do not correlate with other assays | Compound may inhibit mitochondrial respiration without killing the cell, or may directly reduce MTT. | Validate MTT "hits" with an orthogonal assay like LDH or a direct cell counting method (e.g., Trypan Blue). |
Conclusion
The evaluation of cytotoxicity is a foundational step in the preclinical development of novel benzothiophene derivatives. A multi-assay approach, beginning with a high-throughput metabolic screen like the MTT assay, followed by confirmatory and mechanistic studies using LDH and Annexin V/PI assays, provides a comprehensive and reliable assessment of a compound's cellular impact. By understanding the principles behind each method, adhering to rigorous, well-controlled protocols, and interpreting data within a comparative framework, researchers can confidently identify promising lead candidates for the next generation of therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. opentrons.com [opentrons.com]
- 4. kosheeka.com [kosheeka.com]
- 5. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 12. bosterbio.com [bosterbio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. clyte.tech [clyte.tech]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
- 22. m.youtube.com [m.youtube.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. advetresearch.com [advetresearch.com]
- 25. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the In-Vitro Evaluation of Benzothiophene Compounds as Enzyme Inhibitors
The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and wide range of pharmacological activities.[1][2] This bicyclic aromatic compound, consisting of a benzene ring fused to a thiophene ring, serves as a privileged structure in the design of novel therapeutic agents.[3][4] Its derivatives have demonstrated a remarkable breadth of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] A significant portion of this bioactivity stems from their ability to interact with and inhibit specific biological targets, particularly enzymes.[1]
This guide provides a comparative overview and practical, field-proven insights for researchers engaged in the in-vitro evaluation of benzothiophene-based enzyme inhibitors. We will delve into common enzyme targets, dissect a representative experimental workflow for determining inhibitory potency, and present comparative data to contextualize the performance of different benzothiophene derivatives.
Key Enzyme Classes Targeted by Benzothiophene Derivatives
The structural features of the benzothiophene ring system allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various enzyme families.
-
Protein Kinases: Kinases are a major focus in oncology drug discovery, and numerous benzothiophene derivatives have been developed as potent inhibitors.[5] Some compounds act as multi-kinase inhibitors, simultaneously targeting several enzymes crucial for cancer cell proliferation and survival, such as Cyclin-dependent-like kinases (Clk1/4), DRAK1, Dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk1A/B), and haspin.[6][7][8][9] This multi-target approach is a strategy to combat the therapeutic resistance often seen in cancer.[7][9]
-
Proteases: Serine proteases, such as thrombin, which plays a central role in blood coagulation, have been identified as targets for dibasic benzothiophene derivatives.[10] The development of inhibitors for such enzymes is critical in thrombosis-related cardiovascular diseases.
-
Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase neurotransmitter levels. Benzothiophene-chalcone hybrids have been synthesized and shown to be effective inhibitors of both these enzymes.[3]
-
Other Notable Enzymes: The therapeutic reach of benzothiophenes extends to other enzyme classes, including branched-chain α-ketoacid dehydrogenase kinase (BDK), where inhibition can be beneficial for metabolic diseases,[11] and alkaline phosphatases, which are clinical markers for various diseases.[12]
Core Principles of In-Vitro Enzyme Inhibition Assays
The foundation of evaluating an enzyme inhibitor lies in accurately measuring the rate of the enzymatic reaction in its presence and absence.[13] The primary goal is typically to determine the inhibitor's potency, most commonly expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A robust assay design is self-validating and requires meticulous attention to controls:
-
Negative Control (0% Inhibition): Contains the enzyme, substrate, and buffer, but no inhibitor (usually a vehicle like DMSO is added). This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Contains a known inhibitor of the enzyme to confirm the assay can detect inhibition.
-
Blank Control: Contains all reaction components except the enzyme, to account for any background signal.
Beyond potency, determining the Mechanism of Action (MOA) is crucial for drug development.[14] This involves kinetic studies where both substrate and inhibitor concentrations are varied to understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).[14][15]
Experimental Workflow: IC₅₀ Determination for a Kinase Target
This section provides a detailed protocol for determining the IC₅₀ value of a benzothiophene compound against a protein kinase, using a luminescence-based ADP detection assay as a model. The principle is straightforward: kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity and can be quantified by converting it into a light signal.
Causality Behind Experimental Choices
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Kₘ) for the specific kinase.[14] This ensures the assay is sensitive to inhibitors that compete with ATP for the binding site, a common mechanism for kinase inhibitors.
-
Enzyme Concentration: The enzyme concentration should be kept low and in the linear range of the assay to ensure that the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.
-
Assay Buffer: The buffer composition (pH, salts, additives like DTT and BSA) is optimized to ensure the stability and maximal activity of the target kinase.
Detailed Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test benzothiophene compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This is critical for generating a full dose-response curve.
-
-
Reagent Preparation:
-
Prepare the kinase reaction buffer as recommended by the enzyme supplier.
-
Prepare a solution containing the kinase and its specific peptide substrate in the reaction buffer.
-
Prepare a solution of ATP at a concentration that will yield the final desired Kₘ concentration in the reaction.
-
-
Assay Execution:
-
Dispense a small volume (e.g., 1 µL) of the serially diluted compound solutions into the wells of a 384-well assay plate. Include DMSO-only wells for the 0% inhibition control.
-
Add the kinase/substrate mixture to all wells.
-
Allow the plate to incubate for 15-20 minutes at room temperature. This pre-incubation step allows the compound to bind to the enzyme before the reaction is initiated.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the reaction at 30°C for 1 hour. The time and temperature are optimized to keep the reaction in the linear range (typically <20% substrate consumption).
-
-
Signal Detection (e.g., using ADP-Glo™ Assay):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the generated ADP into ATP, and then uses the new ATP to drive a luciferase reaction, producing light. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the DMSO-only wells as 0% inhibition and the signal from a no-enzyme or positive control well as 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the IC₅₀ Determination Workflow
Caption: Workflow for determining kinase inhibitor IC₅₀ values.
Comparative Performance of Benzothiophene Derivatives
To provide a tangible comparison, the table below summarizes the in-vitro inhibitory activities of selected benzothiophene compounds against various enzyme targets as reported in the literature. This data highlights the scaffold's versatility in achieving potent inhibition across different enzyme families.
| Compound Identifier | Target Enzyme(s) | Reported IC₅₀ Value | Reference |
| Compound 16b | Clk4 | 11 nM | [6][7] |
| DRAK1 | 87 nM | [6][7] | |
| Haspin | 125.7 nM | [6][7] | |
| Clk1 | 163 nM | [6][7] | |
| Dyrk1B | 284 nM | [6][7] | |
| Dyrk1A | 353.3 nM | [6][7] | |
| BT2 | BDK | 3.19 µM | [11] |
| Compound 5f | AChE | 62.10 µM | [3] |
| Compound 5h | BChE | 24.35 µM | [3] |
| Compound b19 | RhoA/ROCK Pathway | Inhibition confirmed | [16] |
Contextualizing Inhibition: The RhoA/ROCK Signaling Pathway
Understanding the biological context of enzyme inhibition is paramount. For instance, benzo[b]thiophene derivatives that inhibit the RhoA/ROCK pathway can impact cancer cell proliferation, migration, and invasion.[16][17] The diagram below illustrates this critical signaling cascade.
Caption: Inhibition of the RhoA/ROCK signaling pathway.
Conclusion
The benzothiophene scaffold continues to be a highly valuable starting point for the design of potent and selective enzyme inhibitors. A systematic in-vitro evaluation, beginning with robust IC₅₀ determination and progressing to detailed mechanism-of-action studies, is essential for advancing these compounds through the drug discovery pipeline. The experimental frameworks and comparative data presented in this guide offer researchers the necessary tools and context to effectively assess the potential of novel benzothiophene derivatives as therapeutic agents. Future work will likely focus on optimizing selectivity to minimize off-target effects and exploring novel enzyme targets for this versatile chemical entity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dibasic benzo[b]thiophene derivatives as a novel class of active site-directed thrombin inhibitors. 1. Determination of the serine protease selectivity, structure-activity relationships, and binding orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of benzo[b]thiophene derivatives as inhibitors of alkaline phosphatases. | Semantic Scholar [semanticscholar.org]
- 13. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of Functionalized Benzothiophenes for Medicinal and Materials Chemistry
The benzothiophene scaffold is a cornerstone in the fields of medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation into a multitude of approved drugs, such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton, as well as high-performance organic electronic materials.[1][2][3] The continued interest in this privileged heterocycle has driven the development of a diverse array of synthetic methodologies for its construction and functionalization. This guide provides a comparative overview of the most significant synthetic routes to functionalized benzothiophenes, offering insights into their mechanisms, scope, and practical applications for researchers in drug discovery and materials development.
Classical Approaches: Enduring Strategies for Benzothiophene Construction
The Fiesselmann Thiophene Synthesis
A long-standing and reliable method, the Fiesselmann synthesis, provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives, which are versatile intermediates for further functionalization.[4][5] This reaction involves the condensation of thioglycolic acid or its esters with α,β-acetylenic esters in the presence of a base.[4]
Mechanism and Strategic Considerations:
The reaction proceeds through a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester, followed by an intramolecular Dieckmann-type condensation to form the thiophene ring.[4][6] The choice of base and reaction conditions can influence the efficiency of the cyclization.
Experimental Protocol: A Representative Fiesselmann Synthesis
-
Step 1: Michael Addition: To a stirred solution of ethyl thioglycolate (1.2 g, 10 mmol) and ethyl propiolate (1.0 g, 10 mmol) in ethanol (20 mL) at 0 °C, a solution of sodium ethoxide (0.68 g, 10 mmol) in ethanol (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.
-
Step 2: Cyclization: The reaction mixture is then heated to reflux for 4 hours.
-
Step 3: Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water (50 mL) and acidified with 2M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the desired 3-hydroxy-2-thiophenecarboxylic acid derivative.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction that assembles highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[7][8][9] These products are valuable building blocks for the synthesis of condensed heterocyclic systems.[9][10]
Mechanism and Strategic Considerations:
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[7][11] This is followed by the addition of sulfur to the enolate intermediate, intramolecular cyclization, and subsequent tautomerization to yield the 2-aminothiophene.[7] The choice of base is crucial, with organic bases such as morpholine or piperidine being commonly employed.[11]
Experimental Protocol: A Typical Gewald Reaction
-
Step 1: Initial Condensation: In a round-bottom flask, cyclohexanone (0.98 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) are dissolved in ethanol (20 mL).
-
Step 2: Base Addition and Reaction: Morpholine (0.87 g, 10 mmol) is added, and the mixture is stirred at 50 °C for 3 hours.
-
Step 3: Product Isolation: Upon cooling, the product crystallizes from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to yield the corresponding 2-aminothiophene.
Modern Synthetic Strategies: Leveraging Catalysis for Efficiency and Diversity
The advent of modern catalytic methods has revolutionized the synthesis of functionalized benzothiophenes, offering milder reaction conditions, broader substrate scope, and access to novel substitution patterns.
Transition-Metal-Catalyzed Annulation Reactions
Palladium-catalyzed reactions, in particular, have emerged as a highly effective tool for constructing the benzothiophene core.[12][13]
Inspired by the Larock indole synthesis, this methodology involves the palladium-catalyzed coupling of an ortho-iodoaniline with a disubstituted alkyne.[14] A similar strategy can be employed for benzothiophene synthesis using ortho-halothiophenols.[15]
Mechanism and Strategic Considerations:
The catalytic cycle is believed to involve oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and insertion of the alkyne.[14] Subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and furnish the benzothiophene product.[15] The choice of palladium catalyst, ligands, and base is critical for achieving high yields.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted Benzothiophenes [15]
-
Reaction Setup: A mixture of 2-iodothiophenol (1a, 0.2 mmol), phenylacetylene (2a, 0.3 mmol), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3 (0.4 mmol) in DMF (2 mL) is placed in a sealed tube.
-
Reaction Execution: The reaction mixture is heated at 100 °C for 12 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzothiophene.
Electrophilic Cyclization of Alkynyl Thioanisoles
This approach provides a direct route to 2,3-disubstituted benzothiophenes through the electrophile-mediated cyclization of readily available o-alkynyl thioanisoles.[16][17][18] A variety of electrophiles, including iodine, bromine, and sulfonium salts, can be employed.[18][19]
Mechanism and Strategic Considerations:
The reaction is initiated by the attack of the alkyne on the electrophile, forming a vinyl cation or a bridged intermediate. This is followed by an intramolecular attack of the sulfur atom to effect cyclization.[17] The nature of the electrophile determines the substituent at the 3-position of the resulting benzothiophene.
Experimental Protocol: Electrophilic Cyclization using a Sulfonium Salt [18][20]
-
Reaction Setup: To a solution of the o-alkynyl thioanisole (1.0 mmol) in dichloromethane (5 mL) at room temperature is added dimethyl(thiodimethyl)sulfonium tetrafluoroborate (1.2 mmol).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Product Isolation: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to give the 3-(methylthio)benzothiophene.
C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of benzothiophenes.[21] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
Mechanism and Strategic Considerations:
Transition metal catalysts, often palladium or rhodium, facilitate the cleavage of a C-H bond and the formation of a new C-C or C-heteroatom bond.[21] Directing groups can be employed to control the regioselectivity of the C-H activation. Recent advances have also enabled C-H arylation of the benzothiophene core at room temperature.[22]
Visible-Light Photocatalysis
Visible-light photocatalysis offers a green and sustainable approach to benzothiophene synthesis, utilizing light as a renewable energy source to drive chemical transformations under mild conditions.[23][24][25]
Mechanism and Strategic Considerations:
A photocatalyst, such as eosin Y, absorbs visible light and initiates a single-electron transfer (SET) process, generating radical intermediates.[2][23] These radicals then undergo a cascade of reactions, including addition to an alkyne and subsequent cyclization, to form the benzothiophene ring.[23][24] This method is particularly attractive for its mild reaction conditions and tolerance of various functional groups.[2]
Experimental Protocol: Visible-Light-Mediated Synthesis of Benzothiophenes [2][23]
-
Reaction Setup: A solution of the o-methylthio-arenediazonium salt (0.25 mmol), an alkyne (5 equiv), and eosin Y (0.05 equiv) in DMSO (1.0 mL) is placed in a vial.
-
Irradiation: The reaction mixture is irradiated with green light (e.g., a compact fluorescent lamp) at room temperature for the specified time (typically 24-36 hours).
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Fiesselmann Synthesis | Condensation of thioglycolic acid derivatives with acetylenic esters. | Reliable, provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives. | Limited to specific substitution patterns. | Moderate to Good |
| Gewald Synthesis | Multicomponent reaction of a carbonyl, α-cyanoester, and sulfur. | High atom economy, convergent, provides highly functionalized 2-aminothiophenes. | Can have substrate limitations. | Good to Excellent |
| Transition-Metal Catalysis | Annulation of pre-functionalized precursors (e.g., o-halothiophenols). | Broad substrate scope, good functional group tolerance, high yields. | Cost of catalysts, potential for metal contamination. | Good to Excellent |
| Electrophilic Cyclization | Cyclization of o-alkynyl thioanisoles with an electrophile. | Direct access to 2,3-disubstituted benzothiophenes, mild conditions. | Requires synthesis of the thioanisole precursor. | Good to Excellent |
| C-H Activation | Direct functionalization of C-H bonds. | High atom economy, avoids pre-functionalization. | Regioselectivity can be a challenge, may require directing groups. | Variable |
| Photocatalysis | Visible-light-mediated radical annulation. | Mild reaction conditions, environmentally friendly, good functional group tolerance. | May require longer reaction times, quantum yields can be low. | Good to Excellent |
Visualizing the Synthetic Pathways
Fiesselmann Synthesis Workflow
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 16. Research Portal [ircommons.uwf.edu]
- 17. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 18. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzothiophene synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Visible light photocatalytic synthesis of benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-bromo-1-benzothiophene-3-carboxylate
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 6-bromo-1-benzothiophene-3-carboxylate, grounding every recommendation in established safety principles and regulatory standards. The procedures outlined here are designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[1][2]
Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is a halogenated, sulfur-containing heterocyclic compound. Its structure dictates its classification and, consequently, its disposal pathway.
Key Hazards:
-
Toxicity: While specific toxicological data for this exact compound is limited, analogous brominated organic compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to contamination of soil and water.
-
Combustion Products: When incinerated, this compound will produce hazardous byproducts, including carbon monoxide, sulfur oxides (SOx), and hydrogen bromide (HBr).[3] This is a critical consideration for the disposal facility, reinforcing the need for specialized incineration with exhaust gas scrubbing capabilities.[4]
Chemical Data Summary
| Property | Value | Source/Note |
| Chemical Name | This compound | IUPAC Nomenclature |
| Common Classification | Halogenated Organic Compound | Contains Bromine[5][6] |
| Molecular Formula | C₁₁H₉BrO₂S | - |
| Known Hazards | Potential irritant; harmful if ingested or inhaled. | Based on similar compounds[3] |
| Primary Disposal Route | Regulated Hazardous Waste Incineration | [4][5] |
The Core Principle: Waste Segregation
The single most important step in chemical waste management is proper segregation at the source. Mixing different waste classes is not only a violation of regulations set by the Environmental Protection Agency (EPA) but also creates dangerous chemical cocktails and dramatically increases disposal costs.[7][8][9]
This compound and materials contaminated with it must be disposed of in a dedicated Halogenated Organic Waste stream.[5][6] Never mix it with non-halogenated solvents, aqueous waste, acids, or bases.[7]
The following workflow provides a clear decision-making process for segregating waste generated from this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Always perform these procedures within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Splash-proof safety goggles
-
Chemical-resistant gloves (Nitrile is acceptable for incidental contact, but consult a glove compatibility chart for extended handling)
-
Flame-resistant lab coat
Protocol A: Disposal of Unused/Expired Solid Chemical
This protocol applies to the pure, solid form of the compound.
-
Container Preparation: Obtain a designated hazardous waste container for Solid Halogenated Organic Waste from your institution's Environmental Health & Safety (EHS) department.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely with the full chemical name: "this compound". Do not use abbreviations.[6]
-
Waste Transfer: Carefully transfer the solid chemical from its original container into the designated waste container. If the original container is empty, triple-rinse it with a suitable organic solvent (e.g., acetone, ethyl acetate), and dispose of the rinsate as halogenated liquid waste (see Protocol B). The defaced, rinsed container can then be disposed of as regular lab glass.
-
Secure & Store: Securely close the waste container.[8] Store it in a designated satellite accumulation area, away from incompatible materials, until it is collected by EHS.[10]
Protocol B: Disposal of Solutions in Organic Solvents
This protocol applies to solutions of the compound in any organic solvent (e.g., dichloromethane, THF, ethyl acetate).
-
Container Preparation: Obtain a designated hazardous waste container for Liquid Halogenated Organic Waste . These are typically safety cans or chemically-resistant carboys.[7]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name with estimated percentages (e.g., "Waste this compound (~5%), Dichloromethane (95%)").[6][7]
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel.
-
Secure & Store: Tightly cap the container. Do not overfill. Leave at least 10% headspace for vapor expansion. Store in secondary containment in your lab's satellite accumulation area for EHS pickup.
Protocol C: Disposal of Contaminated Labware and PPE
This protocol applies to disposable items that have come into direct contact with the chemical.
-
Segregation: At the point of use, immediately separate contaminated items from regular trash. This includes gloves, weighing paper, disposable pipettes, and absorbent pads used for minor drips.
-
Containment: Place all contaminated solid items into a dedicated, labeled plastic bag or container for solid hazardous waste.[11]
-
Final Disposal: Once the bag is full, seal it, and place it inside the larger Solid Halogenated Organic Waste container in your satellite accumulation area.
Spill & Emergency Procedures
All laboratory personnel must be trained on the location of spill kits and emergency procedures as part of their OSHA-required training.[1]
-
For Small Spills (manageable by lab personnel):
-
Alert others in the immediate area.
-
Wearing your full PPE, contain the spill with absorbent pads from a chemical spill kit.
-
Work from the outside of the spill inward to prevent spreading.
-
Place all used absorbent materials and contaminated items into a plastic bag, seal it, label it as "Hazardous Waste," and dispose of it according to Protocol C.[6]
-
Clean the spill area with an appropriate solvent and wipe dry.
-
-
For Large Spills or Releases:
-
Evacuate the laboratory immediately.[6]
-
Alert nearby personnel and activate the fire alarm if necessary to ensure a full evacuation.
-
Contact your institution's EHS emergency line and the campus police or local fire department (911) from a safe location.[6]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Regulatory & Compliance Overview
The proper management of hazardous waste is governed by a strict framework of federal and state regulations.
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA establishes the "cradle-to-grave" system for managing hazardous waste, from generation to final disposal.[9][12] Your actions in the lab are the first and most critical link in this chain.
-
OSHA 29 CFR 1910.1450: This standard, "Occupational exposure to hazardous chemicals in laboratories," mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[2][13] The disposal procedures outlined in this guide should be formally incorporated into your lab's CHP.
Ultimately, your institution's EHS department is your primary resource and the final authority on waste disposal procedures. Always follow their specific guidelines and training.
References
- 1. osha.gov [osha.gov]
- 2. osha.gov [osha.gov]
- 3. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate | Chemsrc [chemsrc.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
